molecular formula C11H15Cl2NO2S B122721 N,N-Bis(2-chloroethyl)-p-toluenesulfonamide CAS No. 42137-88-2

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Cat. No.: B122721
CAS No.: 42137-88-2
M. Wt: 296.2 g/mol
InChI Key: PTVBBIMKLOMGSY-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C11H15Cl2NO2S and its molecular weight is 296.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49364. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide
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InChI

InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3
Source PubChem
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InChI Key

PTVBBIMKLOMGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20194970
Record name N,N-Bis(2-chloroethyl)-p-toluenesulphonamide
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Molecular Weight

296.2 g/mol
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CAS No.

42137-88-2
Record name N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent with significant potential in medicinal chemistry and drug development. Its cytotoxic properties, stemming from its ability to crosslink DNA, have made it a subject of interest for anticancer research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a white to cream-colored solid.[1] Its core structure consists of a p-toluenesulfonyl group attached to a nitrogen atom which is further substituted with two 2-chloroethyl groups.

PropertyValueReference
IUPAC Name N,N-bis(2-chloroethyl)-4-methylbenzene-1-sulfonamide[1]
Synonyms N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide, NSC 49364
CAS Number 42137-88-2[1][2][3][4]
Molecular Formula C₁₁H₁₅Cl₂NO₂S[1][2][4]
Molecular Weight 296.21 g/mol [1][3]
Appearance White to cream powder[1]
Melting Point 43-50 °C[3]
Solubility Soluble in Chloroform[3]

Synthesis

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established patent literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • p-Toluenesulfonyl chloride

  • Triethylamine

  • Methylene dichloride (Dichloromethane)

  • 1:9 HCl/water solution

  • Sodium bisulfate

  • Hexane

  • Water

Procedure:

  • In a round-bottom flask, combine Bis(2-chloroethyl)amine hydrochloride (112.5 g, 0.63 mole), methylene dichloride (800 mL), and triethylamine (182 mL).

  • Prepare a solution of p-toluenesulfonyl chloride (100 g, 0.524 mole) in methylene dichloride (400 mL).

  • Slowly add the p-toluenesulfonyl chloride solution to the reaction flask over a period of 1 hour at room temperature.

  • After the addition is complete, wash the organic layer with a mixture of 1:9 HCl and water.

  • Separate the organic layer and treat it with sodium bisulfate.

  • Filter the solution to remove any solids.

  • Distill the methylene dichloride atmospherically, followed by vacuum distillation to remove all traces of the solvent.

  • Treat the resulting residue with 600 mL of hexane and stir at room temperature.

  • The product will precipitate out of the solution. Stir the suspension for 1 hour.

  • Filter the precipitates, suck dry, and wash with hexane.

  • Air-dry the final product, N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide.

Spectral Data

Detailed spectral analysis is crucial for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound were not available in the searched literature. Researchers should perform NMR analysis to confirm the structure of the synthesized compound. Expected signals would include aromatic protons of the p-toluenesulfonyl group, the methyl protons, and the methylene protons of the chloroethyl groups.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available in the NIST WebBook database. Key characteristic peaks would include those corresponding to aromatic C-H stretching, aliphatic C-H stretching, S=O stretching of the sulfonamide group, and C-Cl stretching.

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is also available in the NIST WebBook.[2] The fragmentation pattern of sulfonamides typically involves the loss of SO₂ and cleavage of the S-N bond. The molecular ion peak should be observable, and the fragmentation pattern can be used to confirm the structure of the compound.

Mechanism of Action: DNA Alkylation

This compound functions as a bifunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA. This alkylation process is central to its cytotoxic effects.

The proposed mechanism involves an initial intramolecular cyclization of one of the 2-chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine. Following this initial "mono-alkylation," the second 2-chloroethyl arm can undergo a similar cyclization and react with another DNA base, which can be on the same strand (intrastrand crosslink) or the opposite strand (interstrand crosslink). Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting essential cellular processes like replication and transcription, ultimately leading to cell death.

DNA_Alkylation_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade cluster_2 Cellular Consequences Drug This compound Aziridinium Aziridinium Ion (Reactive Intermediate) Drug->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack (e.g., N7 of Guanine) Mono_Adduct Mono-alkylated DNA Crosslink Interstrand Crosslink Mono_Adduct->Crosslink Second Alkylation Replication_Block Replication Fork Stall Crosslink->Replication_Block Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis Activation of Damage Response

Caption: Mechanism of DNA alkylation by this compound.

Experimental Protocols

General Workflow for a Cytotoxicity Assay

To evaluate the cytotoxic potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT or MTS assay, can be employed. The following is a generalized workflow.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Drug_Treatment Treat cells with varying concentrations of the compound Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72h) Drug_Treatment->Incubation Assay_Reagent Add viability assay reagent (e.g., MTT, MTS) Incubation->Assay_Reagent Final_Incubation Incubate for color development Assay_Reagent->Final_Incubation Measurement Measure absorbance using a plate reader Final_Incubation->Measurement Data_Analysis Calculate cell viability and determine IC50 value Measurement->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for determining the cytotoxicity of a compound in vitro.

Conclusion

This compound is a compound of significant interest due to its mechanism of action as a DNA alkylating agent. This guide has provided a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and an outline of its biological activity. The provided diagrams illustrate its mechanism of action and a general workflow for its cytotoxic evaluation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further investigation into its specific biological targets and the development of more detailed analytical data, particularly NMR spectra, will be crucial for its advancement in the field of drug discovery.

References

In-Depth Technical Guide: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 42137-88-2

Synonyms: NSC 49364, N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a sulfonamide compound featuring a p-toluenesulfonamide structure with two 2-chloroethyl groups attached to the nitrogen atom. This bifunctional alkylating agent has garnered interest in pharmaceutical research for its potential as an antibacterial and anticancer agent. Its mechanism of action is primarily attributed to its ability to crosslink DNA, thereby interfering with cellular processes and leading to cytotoxicity in rapidly dividing cells. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and known applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₅Cl₂NO₂S
Molecular Weight 296.21 g/mol
Appearance White to light yellow powder/crystal
Melting Point 43-50 °C
Boiling Point (Predicted) 409.1 ± 55.0 °C
Density (Estimate) 1.2228 g/cm³
Solubility Soluble in Chloroform
Storage Temperature Room Temperature, sealed in dry, keep in dark place

Mechanism of Action

This compound functions as a bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through the covalent modification of cellular macromolecules, particularly DNA.

The mechanism involves a two-step process:

  • Aziridinium Ion Formation: The compound undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This is the rate-limiting step in the alkylation process.

  • DNA Alkylation and Crosslinking: The electrophilic aziridinium ion then reacts with nucleophilic sites on DNA, with a preference for the N7 position of guanine residues. Being a bifunctional agent, it can react a second time with another guanine residue on the opposite DNA strand, leading to the formation of interstrand crosslinks. This crosslinking prevents DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Additionally, this compound has been suggested to form DNA-protein crosslinks, further contributing to its cytotoxicity. As a sulfonamide, it may also interfere with folic acid synthesis in bacteria, which is a potential mechanism for its antibacterial activity.

Mechanism_of_Action Compound This compound Aziridinium Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium->DNA Alkylation Alkylated_DNA Mono-alkylated DNA DNA->Alkylated_DNA Crosslinked_DNA Interstrand Crosslinked DNA Alkylated_DNA->Crosslinked_DNA Second Alkylation Cell_Cycle_Arrest Cell Cycle Arrest Crosslinked_DNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of this compound.

Biological Activity

Experimental Protocols

Synthesis of this compound[3]

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • Dichloromethane (DCM)

  • Pyridine

  • p-Toluenesulfonyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • 1N aqueous hydrochloric acid

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Suspend Bis(2-chloroethyl)amine hydrochloride (25.2 g) in dichloromethane (280 mL) and cool the suspension to 0 °C in an ice bath.

  • Sequentially add pyridine (24 mL) and p-toluenesulfonyl chloride (28.3 g) to the stirred suspension.

  • Allow the reaction mixture to stir for 4 hours at room temperature.

  • Upon completion of the reaction, neutralize the mixture by adding saturated aqueous sodium bicarbonate solution.

  • Extract the organic phase with dichloromethane.

  • Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (from 15:1 to 5:1) to yield N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide (30.0 g, 71% yield).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant1 Bis(2-chloroethyl)amine HCl Mixing Mix at 0°C, then stir at RT for 4h Reactant1->Mixing Reactant2 p-Toluenesulfonyl chloride Reactant2->Mixing Solvent Dichloromethane Solvent->Mixing Base Pyridine Base->Mixing Neutralization Neutralize with NaHCO₃ Mixing->Neutralization Extraction Extract with DCM Neutralization->Extraction Washing Wash with HCl and H₂O Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Silica Gel Chromatography (Hexane/Ethyl Acetate) Concentration->Chromatography Product This compound Chromatography->Product

Workflow for the synthesis of the title compound.

Applications

This compound serves as a valuable intermediate in organic synthesis and has been explored for its biological activities.

  • Pharmaceutical Intermediate: It is used as an intermediate in the preparation of other pharmaceutical compounds, such as the antihistamine Cetirizine.

  • Potential Anticancer Agent: As a DNA alkylating agent, it has been investigated for its potential in chemotherapy.

  • Potential Antibacterial Agent: Its sulfonamide structure suggests potential antibacterial properties through the inhibition of folate synthesis.

  • Research Chemical: It is utilized in biochemical and proteomics research due to its ability to alkylate proteins.

Conclusion

This compound is a bifunctional alkylating agent with established synthetic utility and potential therapeutic applications. Its mechanism of action through DNA crosslinking is well-understood, making it a subject of interest in cancer research. While qualitative descriptions of its biological activity are available, a notable gap exists in the public literature regarding specific quantitative data on its cytotoxic and antimicrobial efficacy. Further experimental studies are warranted to fully elucidate its therapeutic potential and to establish detailed dose-response relationships against various cancer cell lines and bacterial strains. This guide provides a foundational understanding of the compound for professionals in the fields of chemical synthesis and drug discovery.

An In-Depth Technical Guide to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the formation of DNA monoadducts and inter- and intrastrand cross-links. This activity disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, biological activities, and experimental protocols related to this compound, serving as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Introduction

Alkylating agents represent one of the earliest and most significant classes of anticancer drugs.[1] Their therapeutic efficacy stems from their ability to introduce alkyl groups into nucleophilic sites on cellular macromolecules, with DNA being the primary target.[1] this compound is a nitrogen mustard derivative characterized by a p-toluenesulfonamide group, which influences its chemical reactivity and biological properties. The presence of two chloroethyl groups enables it to function as a bifunctional agent, capable of forming covalent cross-links within and between DNA strands.[2] This cross-linking activity is a key determinant of its cytotoxicity.[3] Beyond its potential as an anticancer agent, this compound has also been investigated for its antibacterial properties.[2]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 42137-88-2[2]
Molecular Formula C₁₁H₁₅Cl₂NO₂S[2]
Molecular Weight 296.21 g/mol [4]
Appearance White to light yellow powder/crystal[5]
Melting Point 45-50 °C[5]
Purity Typically >90% (Technical Grade) to ≥99% (HPLC)[5]
Synthesis

This compound can be synthesized through the reaction of p-toluenesulfonyl chloride with bis(2-chloroethyl)amine hydrochloride in the presence of a base.

  • Suspend bis(2-chloroethyl)amine hydrochloride (25.2 g) in dichloromethane (280 mL) in a reaction vessel and cool the suspension to 0 °C.

  • Sequentially add pyridine (24 mL) and p-toluenesulfonyl chloride (28.3 g) to the stirred suspension.

  • Allow the reaction mixture to stir for 4 hours at room temperature.

  • Upon completion of the reaction, add a saturated aqueous solution of sodium bicarbonate for neutralization.

  • Extract the organic phase with dichloromethane.

  • Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (15:1 to 5:1) to yield N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide. A reported yield for this method is 71% (30.0 g).[6]

Mechanism of Action: Bifunctional Alkylation and DNA Damage

The biological activity of this compound is attributed to its ability to act as a bifunctional alkylating agent. The mechanism involves the intramolecular cyclization of one of the 2-chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine. Following this initial monoalkylation, the second 2-chloroethyl arm can undergo a similar cyclization, leading to a second alkylation event. This can result in the formation of an intrastrand cross-link (between two bases on the same DNA strand) or a more cytotoxic interstrand cross-link (between bases on opposite DNA strands).[2]

The formation of these DNA adducts, particularly interstrand cross-links, poses a significant block to DNA replication and transcription. This triggers cellular DNA damage response (DDR) pathways, which can lead to cell cycle arrest, attempts at DNA repair, and ultimately, the induction of apoptosis if the damage is too extensive to be repaired.

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Alkylation cluster_2 Cellular Consequences Agent This compound Aziridinium_Ion Aziridinium Ion Formation (Intramolecular Cyclization) Agent->Aziridinium_Ion Spontaneous Monoalkylation Monoalkylation (e.g., N7 of Guanine) Aziridinium_Ion->Monoalkylation Nucleophilic Attack DNA DNA DNA->Monoalkylation Crosslinking Inter-/Intrastrand Cross-linking Monoalkylation->Crosslinking Second Alkylation Event Replication_Block Replication/Transcription Block Crosslinking->Replication_Block DDR DNA Damage Response (DDR) Activation Replication_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Severe Damage

Figure 1: Mechanism of action of this compound.

Biological Activities

While specific quantitative data for the cytotoxic and genotoxic effects of this compound are not extensively reported in publicly available literature, the activities of closely related sulfonamide derivatives provide insights into its potential efficacy.

Anticancer Activity

Studies on various sulfonamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, novel sulfonamide compounds have shown potent activity against breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines, with IC₅₀ values in the micromolar to nanomolar range.[7][8] The cytotoxic mechanism of these related compounds often involves the induction of cell cycle arrest and apoptosis.[8] Given its structural features as a bifunctional alkylating agent, this compound is expected to exhibit similar or even enhanced cytotoxic properties.

Table 2: Cytotoxicity of Structurally Related Sulfonamide Derivatives (for reference)

Compound ClassCell LineIC₅₀ / GI₅₀ (µM)Reference
Benzenesulfonamide DerivativesA549 (Lung)1.99 - 6.32[9]
HeLa (Cervical)2.36 - 9.12[9]
MCF-7 (Breast)2.81 - 8.48[9]
Du-145 (Prostate)3.52 - 9.87[9]
Thiazolone-benzenesulfonamidesMDA-MB-231 (Breast)1.52 - 6.31[10]
MCF-7 (Breast)2.55 - 5.89[10]
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical)7.2 ± 1.12[11]
MDA-MB-231 (Breast)4.62 ± 0.13[11]
MCF-7 (Breast)7.13 ± 0.13[11]

Note: The data in this table are for structurally related compounds and not for this compound itself. This information is provided to illustrate the potential cytotoxic range of this class of compounds.

Antibacterial Activity

This compound has been reported to possess antibacterial properties.[2] The proposed mechanism of its antibacterial action is through the inhibition of folic acid synthesis, a pathway essential for bacterial growth. This is a common mechanism for sulfonamide-based antibiotics.[2]

Experimental Protocols

This section provides an overview of common experimental protocols that can be employed to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, MDA-MB-468) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with this compound (and controls) Incubate_24h_1->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.
DNA Interstrand Cross-linking Assay

The ability of this compound to induce DNA interstrand cross-links can be assessed using various techniques, such as gel-based assays.

  • DNA Substrate: Use a linearized plasmid DNA or a specific DNA oligonucleotide duplex.

  • Cross-linking Reaction: Incubate the DNA substrate with varying concentrations of this compound in a suitable buffer. The reaction is typically carried out at 37 °C for a defined period.

  • Denaturation: After the incubation, denature the DNA by heating or by adding a denaturing agent (e.g., formamide).

  • Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide or agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.

  • Analysis: Non-cross-linked DNA will migrate as single strands, while interstrand cross-linked DNA will remain as a duplex and migrate more slowly. The intensity of the bands can be quantified to determine the efficiency of cross-linking.

Conclusion

This compound is a bifunctional alkylating agent with the potential for development as an anticancer and antibacterial agent. Its mechanism of action, centered on the induction of DNA cross-links, is characteristic of the nitrogen mustard class of compounds. While there is a need for more extensive quantitative studies on its biological activities, the information available on its synthesis and the known efficacy of related sulfonamide derivatives provide a strong foundation for further research. The experimental protocols outlined in this guide offer a starting point for the in-depth evaluation of this and similar compounds. Future investigations should focus on elucidating its specific cellular targets, its efficacy in in vivo models, and its potential for combination therapies.

References

An In-depth Technical Guide to the DNA Crosslinking Mechanism of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent with the capacity to form covalent crosslinks with DNA. This technical guide provides a detailed overview of the molecular mechanisms underpinning its activity, from chemical activation to the cellular responses elicited by the resultant DNA damage. The document includes a summary of its chemical properties, a step-by-step description of the DNA crosslinking process, detailed experimental protocols for the characterization of DNA adducts, and an exploration of the DNA damage response pathways.

Introduction

This compound belongs to the class of nitrogen mustards, which are potent alkylating agents. These compounds are characterized by the presence of two chloroethyl groups attached to a nitrogen atom. This bifunctional nature allows them to form both mono-adducts and crosslinks with biological macromolecules, most notably DNA. The formation of DNA interstrand crosslinks is a particularly cytotoxic lesion, as it physically prevents the separation of DNA strands, thereby inhibiting essential cellular processes such as DNA replication and transcription. This property is the basis for the use of many nitrogen mustards as chemotherapeutic agents. Understanding the precise mechanism of action of this compound is crucial for its potential development and application in various research and therapeutic contexts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₅Cl₂NO₂S
Molecular Weight 296.21 g/mol
CAS Number 42137-88-2
Appearance White to cream powder
Melting Point 43-50 °C
Boiling Point 409.1±55.0 °C (Predicted)
Density 1.2228 (rough estimate)

DNA Crosslinking Mechanism

The DNA crosslinking activity of this compound proceeds through a series of well-defined steps, which are initiated by an intramolecular cyclization.

Activation via Aziridinium Ion Formation

The mechanism is initiated by an intramolecular nucleophilic attack of the nitrogen atom on the γ-carbon of one of the chloroethyl groups, leading to the displacement of a chloride ion and the formation of a highly reactive aziridinium ion intermediate. This is the rate-limiting step in the reaction with DNA.

G cluster_activation Activation Start This compound Intermediate Aziridinium Ion Intermediate Start->Intermediate Intramolecular Cyclization (-Cl⁻)

Figure 1: Activation of this compound.
First Alkylation Step: Mono-adduct Formation

The highly electrophilic aziridinium ion is susceptible to nucleophilic attack by atoms in the DNA bases. The N7 position of guanine is the most nucleophilic site in DNA and is the primary target for alkylation by nitrogen mustards[1]. The reaction results in the opening of the aziridinium ring and the formation of a covalent bond between the drug and the guanine base, creating a mono-adduct. While other sites on purines and pyrimidines can be alkylated, N7-guanine adducts are the most prevalent.

Second Alkylation Step: Crosslink Formation

Following the formation of the mono-adduct, the second chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive intermediate can then be attacked by a nucleophilic site on another DNA base. If this second alkylation event occurs on the opposite DNA strand, an interstrand crosslink (ICL) is formed. This is often at the N7 position of another guanine residue. Alternatively, if the second alkylation occurs on the same DNA strand, an intrastrand crosslink is formed. The formation of interstrand crosslinks is considered the most cytotoxic lesion induced by bifunctional alkylating agents[2].

G cluster_mechanism DNA Crosslinking Mechanism Activated Aziridinium Ion MonoAdduct N7-Guanine Mono-adduct Activated->MonoAdduct First Alkylation (at N7 of Guanine) DNA DNA DNA->MonoAdduct SecondActivation Second Aziridinium Ion Formation MonoAdduct->SecondActivation Intramolecular Cyclization (-Cl⁻) ICL Interstrand Crosslink (ICL) SecondActivation->ICL Second Alkylation (e.g., N7 of Guanine on opposite strand) IntraCL Intrastrand Crosslink SecondActivation->IntraCL Second Alkylation (on the same strand)

Figure 2: Mechanism of DNA crosslink formation.

Quantitative Data

ParameterTypical Range for Nitrogen MustardsReference
Primary Alkylation Site N7 of Guanine
Other Alkylation Sites N1 and N3 of Adenine, N3 of Cytosine
Proportion of Interstrand Crosslinks 1-5% of total adducts
Half-life of N7-Guanine Adducts Several hours to days

Note: These values are for general nitrogen mustards and may vary for this compound.

Experimental Protocols

The following are detailed protocols for the detection and characterization of DNA adducts formed by this compound.

Gel Electrophoresis for Detection of Interstrand Crosslinks

This protocol is designed to qualitatively and semi-quantitatively assess the formation of interstrand crosslinks in DNA.

5.1.1. Materials

  • Plasmid DNA (e.g., pBR322) or a defined DNA fragment

  • This compound

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose

  • TAE or TBE buffer

  • Denaturing solution (e.g., 0.2 M NaOH, 1 mM EDTA)

  • Neutralizing solution (e.g., 0.5 M Tris-HCl, pH 7.5)

  • DNA loading dye

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • UV transilluminator and gel documentation system

5.1.2. Protocol

  • Treatment of DNA:

    • Prepare solutions of this compound at various concentrations in an appropriate solvent (e.g., DMSO).

    • Incubate a fixed amount of DNA (e.g., 1 µg) with the alkylating agent in TE buffer at 37°C for a defined period (e.g., 1-24 hours). Include a vehicle control (solvent only).

  • Purification of DNA:

    • Remove the unreacted drug by ethanol precipitation or using a spin column purification kit.

    • Resuspend the DNA in TE buffer.

  • Denaturation:

    • To an aliquot of the treated DNA, add an equal volume of denaturing solution.

    • Incubate at room temperature for 5-10 minutes to separate the DNA strands.

  • Neutralization:

    • Add an equal volume of neutralizing solution to the denatured DNA.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer.

    • Load the denatured and neutralized DNA samples, along with a non-denatured control of the treated DNA and a DNA ladder, into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Staining and Visualization:

    • Stain the gel with a suitable DNA staining agent.

    • Visualize the DNA bands using a UV transilluminator.

5.1.3. Expected Results

  • Non-crosslinked DNA will denature into single strands and migrate faster through the gel.

  • Interstrand crosslinked DNA will renature upon neutralization and migrate as a slower band, corresponding to the size of the double-stranded DNA.

  • The intensity of the slower migrating band will be proportional to the extent of interstrand crosslinking.

G cluster_workflow Gel Electrophoresis Workflow Step1 DNA Treatment with This compound Step2 DNA Purification Step1->Step2 Step3 Denaturation (NaOH) Step2->Step3 Step4 Neutralization Step3->Step4 Step5 Agarose Gel Electrophoresis Step4->Step5 Step6 Staining and Visualization Step5->Step6

Figure 3: Workflow for gel electrophoresis-based ICL detection.
Mass Spectrometry for Adduct Identification

This protocol outlines the general steps for identifying and characterizing DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.2.1. Materials

  • DNA treated with this compound (as described in 5.1.2)

  • Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system (e.g., triple quadrupole or Orbitrap mass spectrometer)

  • C18 reverse-phase HPLC column

  • Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

5.2.2. Protocol

  • Enzymatic Digestion of DNA:

    • Digest the treated and purified DNA to individual nucleosides using a cocktail of enzymes. This is typically a multi-step process involving DNase I, followed by nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture onto the LC-MS/MS system.

    • Separate the nucleosides using a reverse-phase HPLC column with a suitable gradient of solvents.

    • Analyze the eluting compounds using the mass spectrometer in positive ion mode.

  • Adduct Identification:

    • Identify potential adducts by searching for the expected mass-to-charge ratio (m/z) of the modified nucleosides. For example, a guanosine mono-adduct would have an m/z corresponding to the mass of deoxyguanosine plus the mass of the alkylating agent minus HCl.

    • Confirm the identity of the adducts by tandem mass spectrometry (MS/MS). The fragmentation pattern of the adducted nucleoside will show a characteristic neutral loss of the deoxyribose sugar (116 Da), and the remaining fragment will correspond to the modified guanine base.

G cluster_ms_workflow Mass Spectrometry Workflow Step1 Treatment and Purification of DNA Step2 Enzymatic Digestion to Nucleosides Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Adduct Identification and Characterization Step3->Step4

Figure 4: Workflow for mass spectrometry-based adduct analysis.

DNA Damage Response

The formation of DNA adducts, particularly interstrand crosslinks, triggers a complex cellular signaling network known as the DNA damage response (DDR). The DDR aims to repair the damage, or if the damage is too extensive, to induce cell cycle arrest or apoptosis.

Recognition of Damage

The initial recognition of DNA adducts formed by this compound involves several DNA repair pathways. N7-guanine mono-adducts are typically recognized by the Base Excision Repair (BER) pathway. The larger and more helix-distorting interstrand crosslinks are recognized by components of the Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) pathways.

Signaling Cascades

Upon recognition of the DNA damage, a signaling cascade is initiated, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a multitude of downstream targets, including the histone variant H2A.X (forming γH2A.X) and the tumor suppressor protein p53. The phosphorylation of p53 at serine 15 is a key event that stabilizes the protein and enhances its transcriptional activity.

Repair or Apoptosis

Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair. The repair of interstrand crosslinks is a complex process that involves the coordinated action of multiple pathways, including NER, FA, and Homologous Recombination (HR) . If the DNA damage is too severe to be repaired, p53 can trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and PUMA.

G cluster_ddr DNA Damage Response Pathway Damage DNA Adducts and Crosslinks Recognition Damage Recognition (BER, NER, FA pathways) Damage->Recognition ATM_ATR ATM/ATR Kinase Activation Recognition->ATM_ATR p53 p53 Phosphorylation (Ser15) ATM_ATR->p53 H2AX H2A.X Phosphorylation (γH2A.X) ATM_ATR->H2AX CellCycleArrest Cell Cycle Arrest (p21) p53->CellCycleArrest Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis if damage is severe Repair DNA Repair (NER, FA, HR) CellCycleArrest->Repair

Figure 5: Overview of the DNA damage response to alkylating agents.

Conclusion

This compound is a bifunctional alkylating agent that induces cytotoxic DNA interstrand crosslinks through a mechanism involving the formation of a reactive aziridinium ion. The primary site of alkylation is the N7 position of guanine. The resulting DNA damage activates a complex cellular response that can lead to cell cycle arrest, DNA repair, or apoptosis. The experimental protocols detailed in this guide provide a framework for the further investigation of the specific activity of this compound. A deeper understanding of its interactions with DNA and the cellular sequelae will be critical for harnessing its potential in therapeutic and research applications.

References

An In-Depth Technical Guide to the Formation of the Aziridinium Ion from N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the highly reactive aziridinium ion from N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. This key intermediate is responsible for the compound's alkylating properties, which are of significant interest in the fields of medicinal chemistry and drug development, particularly for its potential as an anticancer agent.

Introduction

This compound is a nitrogen mustard derivative that functions as a bifunctional alkylating agent.[1] Its biological activity is predicated on the in situ formation of a strained, three-membered aziridinium ring. This electrophilic species readily reacts with nucleophiles, most notably the N7 position of guanine residues in DNA, leading to the formation of covalent adducts and subsequent interstrand cross-links.[1][2] This disruption of DNA replication and transcription can trigger cell cycle arrest and apoptosis, forming the basis of its cytotoxic effects.[3] Understanding the kinetics and mechanism of aziridinium ion formation is therefore critical for the rational design and development of novel therapeutics based on this scaffold.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of bis(2-chloroethyl)amine hydrochloride with p-toluenesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound[4]
  • Reaction Setup: Suspend bis(2-chloroethyl)amine hydrochloride (1 equivalent) in dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents: Add pyridine (2 equivalents) and p-toluenesulfonyl chloride (1.1 equivalents) sequentially to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the organic phase with dichloromethane.

  • Purification: Wash the combined organic layers sequentially with 1N aqueous hydrochloric acid and deionized water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Final Product: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a white to light yellow solid.

Summary of Synthesis Data
ParameterValueReference
Starting Materials Bis(2-chloroethyl)amine hydrochloride, p-Toluenesulfonyl chloride[4]
Solvent Dichloromethane[4]
Base Pyridine[4]
Reaction Temperature 0 °C to Room Temperature[4]
Reaction Time 4 hours[4]
Typical Yield 71%[4]
Purification Silica Gel Column Chromatography[4]

Aziridinium Ion Formation: Mechanism and Kinetics

The formation of the aziridinium ion from this compound proceeds via an intramolecular nucleophilic substitution (SNi) reaction. The nitrogen atom of the sulfonamide acts as an internal nucleophile, attacking one of the β-chloroethyl carbons and displacing the chloride ion. This cyclization is a concerted process that proceeds through a dynamic transition state.[5]

Aziridinium_Formation Start This compound TS Transition State Start->TS Intramolecular Nucleophilic Attack Intermediate Aziridinium Ion + Cl- TS->Intermediate Chloride Expulsion

Figure 1. Mechanism of Aziridinium Ion Formation.

Experimental Monitoring of Aziridinium Ion Formation

The formation of the transient aziridinium ion can be monitored in situ using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: NMR Monitoring of Aziridinium Ion Formation
  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., acetonitrile-d3) in an NMR tube.

  • NMR Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the signals corresponding to the 2-chloroethyl protons of the starting material and the appearance of new signals corresponding to the protons of the aziridinium ring. The integration of these signals over time allows for the determination of the reaction kinetics.

NMR_Workflow Start Prepare NMR sample of This compound in deuterated solvent Acquire Acquire 1H NMR spectra at timed intervals Start->Acquire Process Process and integrate NMR spectra Acquire->Process Analyze Plot signal integrals vs. time to determine reaction rate Process->Analyze Result Kinetic data for aziridinium ion formation Analyze->Result

Figure 2. Experimental Workflow for NMR Monitoring.
Spectroscopic Data

The following table summarizes the available spectroscopic data for the parent compound. Specific 1H and 13C NMR data for the aziridinium ion of this compound is a subject for further research.

Spectroscopic DataThis compoundReference
Molecular Formula C11H15Cl2NO2S[6]
Molecular Weight 296.21 g/mol [6]
Mass Spectrum (m/z) Major peaks at 295, 246, 155, 91[6]
IR Spectrum (cm-1) Characteristic peaks for S=O stretch, C-N stretch, C-Cl stretch[6]

Biological Activity: DNA Alkylation and Signaling Pathway

The highly electrophilic aziridinium ion is the key species responsible for the biological activity of this compound. It readily alkylates nucleophilic sites on DNA, with a preference for the N7 position of guanine.[1] As a bifunctional agent, one molecule can react with two different guanine residues, leading to the formation of DNA interstrand cross-links.[2]

These interstrand cross-links are highly cytotoxic lesions that block DNA replication and transcription.[7][8] The cellular response to this type of DNA damage typically involves the activation of the Ataxia Telangiectasia and Rad3-related (ATR) checkpoint kinase 1 (Chk1) signaling pathway.[3][9] This pathway leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

DNA_Alkylation_Pathway Compound This compound Aziridinium Aziridinium Ion Compound->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack Adduct Monoadduct (Guanine-N7) DNA->Adduct Crosslink Interstrand Cross-link Adduct->Crosslink Second Alkylation ReplicationBlock Replication Fork Stall Crosslink->ReplicationBlock ATR ATR Activation ReplicationBlock->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Severe Damage Repair DNA Repair CellCycleArrest->Repair

Figure 3. DNA Alkylation and ATR-Chk1 Signaling Pathway.

Conclusion and Future Directions

This compound serves as a potent precursor to a highly reactive aziridinium ion, which is the ultimate alkylating agent responsible for its cytotoxic effects. The formation of this intermediate through intramolecular cyclization is a critical step that dictates its biological activity. While the general mechanism is well-understood, further research is warranted to elucidate the specific kinetics of aziridinium ion formation from this particular compound under various physiological conditions. Detailed spectroscopic characterization of the aziridinium ion intermediate would also be invaluable for a more complete understanding of its reactivity and for the development of more effective and selective alkylating agents for therapeutic applications.

References

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Technical Guide to its Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent that holds significance in the landscape of cancer research, primarily as a DNA damaging agent.[1] Its structural features, particularly the two chloroethyl groups, enable it to form covalent bonds with biological macromolecules, most notably DNA. This interaction leads to the formation of DNA interstrand crosslinks, a highly cytotoxic lesion that can impede DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] This technical guide provides an in-depth overview of the core applications of this compound in oncology research, detailing its mechanism of action, relevant experimental protocols for its evaluation, and a review of its therapeutic potential. While this compound is a recognized alkylating agent, comprehensive public data on its specific in vitro cytotoxicity and in vivo efficacy are limited. Therefore, where specific data for the title compound is unavailable, this guide will provide context using closely related sulfonamide derivatives to illustrate the principles of its evaluation.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The primary anticancer mechanism of this compound is its function as a DNA alkylating agent. The two reactive chloroethyl groups allow for a two-step reaction with nucleophilic sites on DNA bases, leading to the formation of a covalent bridge between the two strands of the DNA double helix, known as an interstrand crosslink (ICL).[2]

ICLs are particularly cytotoxic lesions because they physically obstruct the separation of DNA strands, which is a prerequisite for both DNA replication and transcription.[2] This blockage of fundamental cellular processes leads to replication stress and the activation of DNA damage response (DDR) pathways.

Induction of p53-Dependent Apoptosis

A critical consequence of the DNA damage induced by this compound is the activation of the p53 signaling pathway. The tumor suppressor protein p53, often termed the "guardian of the genome," is a key regulator of the cellular response to genotoxic stress.[3] Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of target genes involved in cell cycle arrest, DNA repair, and apoptosis.[3] In cases of severe or irreparable DNA damage, as is often the case with ICLs, p53 predominantly pushes the cell towards apoptosis.[4] This is achieved through the increased expression of pro-apoptotic proteins such as Bax, PUMA, and Noxa, which in turn leads to the permeabilization of the mitochondrial outer membrane and the activation of the caspase cascade, culminating in cell death.[5]

p53_pathway DNA_Damage DNA Damage (Interstrand Crosslinks) p53 p53 DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Induces Bax_PUMA Bax, PUMA, Noxa p53->Bax_PUMA Upregulates Apoptosis Apoptosis Bax_PUMA->Apoptosis

p53-dependent apoptosis pathway activated by DNA damage.

Quantitative Data on Anticancer Activity

While specific quantitative data for this compound is not widely available in public literature, the following tables illustrate the kind of data generated for related sulfonamide derivatives in cancer research. This data serves as a benchmark for the expected potency and efficacy of this class of compounds.

In Vitro Cytotoxicity of Sulfonamide Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the in vitro potency of a compound against cancer cell lines.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Novel SulfonamidesMDA-MB-468Breast Cancer< 30[6]
MCF-7Breast Cancer< 128[6]
HeLaCervical Cancer< 360[6]
N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamideNCI-H522Non-Small Cell Lung Cancer0.1[7]
SK-MEL-2Melanoma0.1[7]
In Vivo Antitumor Efficacy of a p-Toluenesulfonamide Analog

In vivo studies using xenograft models in immunocompromised mice are crucial for evaluating the therapeutic potential of an anticancer compound. The data below is for p-toluenesulfonamide (PTS), a related compound, in a PC-3 prostate cancer xenograft model.

Treatment GroupMean Tumor Volume at Start (mm³)Mean Tumor Volume at End (mm³)Tumor Growth Inhibition (%)Reference
Vehicle Control101 ± 48--[8]
PTS121 ± 40-56[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO-containing medium) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with N,N-Bis(2-chloroethyl) -p-toluenesulfonamide incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h add_solubilizer Add solubilization solution incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with this compound at desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

DNA Interstrand Crosslink Detection: Modified Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand crosslinks. The principle is that crosslinks reduce the extent of DNA migration in an electric field after the induction of random strand breaks.[11]

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Microscope slides

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate software

Procedure:

  • Cell Preparation: Harvest cells after treatment with this compound.

  • Induction of Strand Breaks: Expose the cells to a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of single-strand breaks.

  • Embedding in Agarose: Mix the irradiated cells with molten low melting point agarose and cast onto a microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.

  • Data Analysis: Quantify the amount of DNA in the comet tail. A reduction in tail moment compared to the irradiated control indicates the presence of interstrand crosslinks.

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.[12]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

  • Treatment Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[13]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Tumors can be excised for further analysis.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

xenograft_workflow start Start implant_cells Implant human tumor cells into immunocompromised mice start->implant_cells monitor_tumor_growth Monitor tumor growth implant_cells->monitor_tumor_growth randomize_mice Randomize mice into groups (tumor volume ~100-150 mm³) monitor_tumor_growth->randomize_mice administer_treatment Administer compound or vehicle randomize_mice->administer_treatment measure_tumor_bw Measure tumor volume and body weight 2-3 times/week administer_treatment->measure_tumor_bw endpoint Endpoint reached measure_tumor_bw->endpoint Tumor size or time limit analyze_data Analyze tumor growth inhibition endpoint->analyze_data end End analyze_data->end

General workflow for an in vivo xenograft study.

Conclusion and Future Directions

This compound is a classic bifunctional alkylating agent with a well-understood mechanism of action centered on the induction of DNA interstrand crosslinks and subsequent p53-dependent apoptosis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this and similar compounds. While specific efficacy data for this particular molecule is not abundant in recent literature, the principles of its action are fundamental to a large class of chemotherapeutic agents. Future research could focus on the synthesis and evaluation of novel derivatives of this compound to enhance tumor-specific delivery and reduce off-target toxicities, potentially through conjugation to tumor-targeting moieties. Further elucidation of the specific DNA repair pathways that are activated or inhibited by this compound could also unveil new therapeutic strategies and mechanisms of drug resistance.

References

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a versatile bifunctional alkylating agent that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic structures of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of piperazine derivatives. Detailed experimental protocols, quantitative data, and visual representations of key chemical processes are presented to assist researchers in leveraging this compound for drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₅Cl₂NO₂S[1][2]
Molecular Weight 296.21 g/mol [1]
CAS Number 42137-88-2[1]
Melting Point 43-50 °C[3]
Appearance White to cream solid[4]
Purity Technical Grade, ~90%; >98.0%(HPLC)(N)[2]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reaction of p-toluenesulfonyl chloride with bis(2-chloroethyl)amine or its hydrochloride salt. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Bis(2-chloroethyl)amine Hydrochloride

This procedure is adapted from a patented method for the preparation of efletrizine, where N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide is a key intermediate.[5]

Materials:

  • Bis(2-chloroethyl)amine hydrochloride (112.5 g, 0.63 mol)

  • Methylene dichloride (1200 mL total)

  • Triethylamine (182 mL)

  • p-Toluenesulfonyl chloride (100 g, 0.524 mol)

  • Hexane (600 mL)

  • Water

  • 1:9 HCl/water solution

  • Sodium bisulfate

Procedure:

  • In a round-bottom flask, combine bis(2-chloroethyl)amine hydrochloride (112.5 g), methylene dichloride (800 mL), and triethylamine (182 mL).

  • Slowly add a freshly prepared solution of p-toluenesulfonyl chloride (100 g) in methylene dichloride (400 mL) to the flask over 1 hour at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (40-43 °C) for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with water and stir for 15 minutes. Separate the layers.

  • Wash the organic layer with a 1:9 mixture of HCl and water. Separate the layers.

  • Treat the organic layer with sodium bisulfate and filter.

  • Distill the methylene dichloride atmospherically and then under vacuum to remove all traces of the solvent.

  • Treat the resulting residue with 600 mL of hexane and stir at room temperature.

  • Stir the isolated precipitates for 1 hour, then filter, suck dry, and wash with hexane.

  • Air dry the product to obtain N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide.

Yield: While the specific yield for this protocol is not provided in the source document, a similar preparation of a related compound, N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide, reports a yield of 69.0%.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl Reaction Mixture Reaction Mixture Bis(2-chloroethyl)amine HCl->Reaction Mixture p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Methylene Dichloride Methylene Dichloride Methylene Dichloride->Reaction Mixture Washing Washing Reaction Mixture->Washing Reflux 6h Drying & Filtration Drying & Filtration Washing->Drying & Filtration Solvent Removal Solvent Removal Drying & Filtration->Solvent Removal Precipitation & Washing Precipitation & Washing Solvent Removal->Precipitation & Washing This compound This compound Precipitation & Washing->this compound

Caption: Workflow for the synthesis of this compound.

Mechanism of Action as a Bifunctional Alkylating Agent

This compound acts as a bifunctional alkylating agent, a mechanism shared with other nitrogen mustards.[6] This reactivity is central to its biological activity, including its potential as an anticancer agent.[1] The process involves the intramolecular cyclization to form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biological macromolecules like DNA.[1] The bifunctional nature allows for the formation of cross-links, which can be particularly damaging to cancer cells.[1]

Signaling Pathway: DNA Alkylation

DNA_Alkylation Compound N,N-Bis(2-chloroethyl) -p-toluenesulfonamide Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium_Ion Intramolecular Cyclization Monoalkylation Mono-alkylated DNA Aziridinium_Ion->Monoalkylation Nucleophilic Attack DNA_Guanine Guanine (N7) in DNA DNA_Guanine->Monoalkylation Second_Aziridinium Second Aziridinium Ion Formation Monoalkylation->Second_Aziridinium Intramolecular Cyclization Crosslinking Interstrand DNA Cross-link Second_Aziridinium->Crosslinking Nucleophilic Attack by second Guanine

Caption: Mechanism of DNA alkylation by this compound.

Application as an Intermediate in Piperazine Synthesis

A primary application of this compound is in the synthesis of N-aryl piperazines. This is achieved through a cyclization reaction with anilines. The tosyl group serves as a protecting group for one of the nitrogen atoms in the resulting piperazine ring, which can be removed if desired.

Experimental Protocol: Synthesis of 1-Aryl-4-tosylpiperazines

The following is a general procedure for the synthesis of N-aryl piperazines using a related reagent, bis(2-chloroethyl)amine hydrochloride, which is analogous to the reactions of this compound.

Materials:

  • Aniline (3.0 mmol)

  • Bis(2-chloroethyl)amine hydrochloride (3.0 mmol)

  • Diethylene glycol monomethyl ether (0.75 mL)

  • Methanol (4 mL)

  • Diethyl ether (150 mL)

  • Sodium carbonate solution

  • Ethyl acetate

Procedure:

  • In a dry nitrogen atmosphere, heat a mixture of the aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL) at 150 °C for 6–12 hours.

  • Cool the mixture to room temperature and dissolve it in methanol (4 mL).

  • Add diethyl ether (150 mL) to precipitate the hydrochloride salt of the product.

  • Filter the precipitate and wash with diethyl ether.

  • To obtain the free amine, treat the HCl salt with a sodium carbonate solution and extract with ethyl acetate (2x).

  • Dry the combined organic layers over sodium sulfate and concentrate in vacuo to yield the pure N-aryl piperazine.

Yields: Good to excellent yields are generally obtained for a variety of aniline substrates.[7]

Workflow for Piperazine Synthesis

Piperazine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Compound N,N-Bis(2-chloroethyl) -p-toluenesulfonamide Cyclization Cyclization Compound->Cyclization Aniline Aniline Aniline->Cyclization Piperazine 1-Aryl-4-tosylpiperazine Cyclization->Piperazine Heat

Caption: General workflow for the synthesis of 1-aryl-4-tosylpiperazines.

Spectroscopic Data

Characterization of this compound is essential for confirming its identity and purity. Below is a summary of available spectroscopic data.

Spectroscopic Data Description
Mass Spectrum (EI) The NIST WebBook provides the electron ionization mass spectrum, which can be used for structural confirmation.
IR Spectrum The NIST WebBook provides the gas-phase infrared spectrum, showing characteristic vibrational modes.
¹H NMR Predicted ¹H NMR data for a related compound, N-(2-chloroacetyl)-p-toluenesulfonamide, suggests aromatic protons in the range of 7.4-7.9 ppm, a methyl singlet around 2.4 ppm, and methylene protons at approximately 4.2 ppm.[4]
¹³C NMR Predicted ¹³C NMR data is also available for related structures, which can aid in the structural elucidation of the title compound and its derivatives.[4]

Conclusion

This compound is a valuable and reactive intermediate with significant applications in the synthesis of nitrogen-containing heterocycles. Its bifunctional nature allows for the construction of complex molecular architectures, most notably piperazine rings, which are prevalent in many biologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols for DNA Alkylation using N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These agents are highly reactive molecules that covalently modify biological macromolecules, with DNA being a primary target. The cytotoxic effects of nitrogen mustards are largely attributed to their ability to form monoadducts and inter- and intra-strand cross-links in the DNA double helix. This damage obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Due to these properties, this compound and similar compounds are valuable tools in cancer research and for studying the intricate cellular pathways of DNA damage and repair.

This document provides detailed application notes and protocols for the use of this compound in DNA alkylation studies. It is intended to guide researchers in the design and execution of experiments to investigate the effects of this compound on DNA in vitro and in cellular contexts.

Mechanism of Action

The alkylating activity of this compound is initiated by an intramolecular cyclization of one of the 2-chloroethyl groups, forming a highly strained and electrophilic aziridinium ion. This reactive intermediate then rapidly alkylates a nucleophilic site on a DNA base. The most common target for alkylation by nitrogen mustards is the N7 position of guanine, with the N3 position of adenine being a secondary site.[2] Following the initial monofunctional alkylation, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion, which can then react with a second DNA base. If this second reaction occurs on the opposite DNA strand, it results in the formation of a covalent interstrand cross-link (ICL), a highly cytotoxic lesion.

Data Presentation: Quantitative Analysis of DNA Adducts

The formation of DNA adducts can be quantified using various analytical techniques, most notably High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the sensitive and specific detection of modified nucleosides following enzymatic digestion of the DNA. The table below summarizes hypothetical quantitative data that could be obtained from such an experiment, illustrating a dose-dependent increase in DNA adduct formation.

Concentration of this compound (µM)N7-Guanine Monoadducts (per 10⁶ Guanines)N3-Adenine Monoadducts (per 10⁶ Adenines)Guanine-Guanine Interstrand Cross-links (per 10⁷ Guanines)
15.2 ± 0.61.1 ± 0.20.3 ± 0.1
1048.7 ± 5.19.8 ± 1.32.9 ± 0.4
50235.1 ± 21.845.3 ± 4.915.6 ± 1.8
100450.9 ± 42.389.2 ± 9.532.1 ± 3.7

Note: The data presented in this table is illustrative and intended to demonstrate the type of quantitative results that can be obtained. Actual experimental results may vary.

Experimental Protocols

Safety Precautions: this compound is a hazardous chemical and a suspected carcinogen. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All waste materials must be disposed of according to institutional and national guidelines for hazardous chemical waste.

Protocol 1: In Vitro DNA Alkylation

This protocol describes the direct alkylation of purified DNA in a cell-free system.

Materials:

  • This compound

  • Purified DNA (e.g., calf thymus DNA, plasmid DNA)

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Prepare fresh or store in small aliquots at -20°C, protected from light and moisture.

  • Prepare the DNA solution: Dissolve the purified DNA in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Set up the alkylation reaction: In a microcentrifuge tube, combine the following:

    • DNA solution: 50 µL (50 µg of DNA)

    • Reaction Buffer: Volume to bring the final reaction volume to 100 µL

    • This compound stock solution: Add the desired volume to achieve the final target concentration (e.g., for a 100 µM final concentration in a 100 µL reaction, add 1 µL of the 10 mM stock solution).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2, 4, 8, or 24 hours) with gentle agitation. The incubation time will influence the extent of alkylation and the formation of cross-links.

  • Stop the reaction and purify the DNA:

    • Add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

    • Add 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the DNA.

    • Carefully remove the supernatant.

    • Wash the DNA pellet with 500 µL of 70% ethanol.

    • Centrifuge at high speed for 10 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the alkylated DNA in nuclease-free water or a suitable buffer for downstream analysis.

Protocol 2: Analysis of DNA Adducts by HPLC-MS/MS

This protocol outlines the general steps for the quantitative analysis of DNA adducts.

Materials:

  • Alkylated DNA from Protocol 1

  • Enzymatic Digestion Cocktail:

    • DNase I

    • Nuclease P1

    • Alkaline Phosphatase

  • Digestion Buffer (specific to the enzymes used)

  • Internal Standards (isotope-labeled versions of the expected adducts, if available)

  • Acetonitrile (HPLC grade)

  • Formic Acid (or other appropriate mobile phase modifier)

  • Ultrapure water

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)

  • C18 reversed-phase HPLC column

Procedure:

  • Enzymatic Hydrolysis of DNA:

    • To the purified alkylated DNA sample (typically 10-50 µg), add the appropriate digestion buffer and the enzymatic digestion cocktail according to the enzyme manufacturer's instructions.

    • If available, spike the sample with internal standards for accurate quantification.

    • Incubate the mixture at 37°C for 12-24 hours to ensure complete digestion of the DNA into individual nucleosides.

  • Sample Preparation for HPLC-MS/MS:

    • Following digestion, remove the enzymes, typically by ultrafiltration or protein precipitation.

    • The resulting solution containing the mixture of normal and adducted nucleosides is then ready for analysis.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC-MS/MS system.

    • Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) or a similar targeted mode to specifically detect and quantify the parent and fragment ions of the expected DNA adducts.[3][4]

  • Data Analysis:

    • Identify and quantify the DNA adducts based on their retention times and specific mass transitions.

    • Normalize the amount of each adduct to the total amount of the corresponding unmodified nucleoside (e.g., guanine or adenine) to express the results as adducts per parent base.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Alkylation Reaction cluster_purification Purification cluster_analysis Analysis dna_prep Prepare DNA Solution incubation Incubate DNA with Alkylating Agent (37°C) dna_prep->incubation compound_prep Prepare Alkylating Agent Stock compound_prep->incubation precipitation Ethanol Precipitation of DNA incubation->precipitation wash Wash and Resuspend DNA precipitation->wash digestion Enzymatic Digestion to Nucleosides wash->digestion hplc_ms HPLC-MS/MS Analysis digestion->hplc_ms data_analysis Quantification of DNA Adducts hplc_ms->data_analysis Signaling_Pathway alkylating_agent This compound dna_damage DNA Adducts & Interstrand Cross-links alkylating_agent->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest dna_repair DNA Repair Pathways dna_damage->dna_repair cell_cycle_arrest->dna_repair apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis Prolonged Arrest dna_repair->apoptosis Failed Repair survival Cell Survival dna_repair->survival Successful Repair

References

Application Notes and Protocols for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard family of compounds.[1] Its chemical structure, featuring two reactive 2-chloroethyl groups, makes it a potent modifier of nucleophilic biomolecules. While traditionally explored in the context of chemotherapy development, its reactivity can be harnessed as a valuable tool for protein modification in the field of proteomics.[2] This compound can be utilized for covalently modifying specific amino acid residues, enabling researchers to probe protein structure, function, and interactions.

These application notes provide a comprehensive overview of the potential uses of this compound in proteomics, detailed experimental protocols for its application, and examples of data interpretation.

Principle and Mechanism of Action

This compound acts as an electrophilic probe that covalently modifies nucleophilic amino acid residues within proteins. The reaction mechanism proceeds through the formation of a highly reactive aziridinium ion intermediate, which is then susceptible to nucleophilic attack by amino acid side chains.[1]

The primary targets for alkylation are the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group).[1] Due to its bifunctional nature, the compound can react in two ways:

  • Mono-alkylation: One of the chloroethyl groups reacts with a nucleophilic residue, resulting in a single covalent modification.

  • Cross-linking: Both chloroethyl groups react with two separate nucleophilic residues, forming an intra- or inter-protein cross-link. This is particularly useful for studying protein conformation and protein-protein interactions.

The specificity of the modification can be influenced by factors such as pH, reagent concentration, and the accessibility of nucleophilic residues within the protein structure.

Applications in Proteomics

The ability of this compound to covalently modify proteins makes it a versatile tool for various proteomics applications:

  • Mapping Solvent-Accessible Surfaces: By modifying surface-exposed reactive residues, this reagent can be used to map the topography of proteins and protein complexes.

  • Chemical Cross-linking for Structural Proteomics: Its bifunctional nature allows for the creation of distance constraints between amino acid residues, providing valuable information for computational modeling of protein 3D structures and protein complexes.

  • Identification of Drug-Binding Sites: If a drug candidate protects certain residues from modification by this compound, it can help identify the drug's binding pocket.

  • Activity-Based Protein Profiling (ABPP): In some cases, this reagent could be used to target and covalently label the active site of certain enzymes, particularly those with a reactive nucleophile.

Data Presentation

The following table represents hypothetical quantitative data from a label-free quantitative proteomics experiment designed to identify proteins targeted by this compound in a cell lysate. In this example, proteins with significantly increased abundance in the treated sample (indicative of covalent modification and potential enrichment) are highlighted.

Protein IDGene NameProtein NameFold Change (Treated/Control)p-valueNumber of Modified Peptides
P04637TP53Cellular tumor antigen p533.20.0014
P62937PPIAPeptidyl-prolyl cis-trans isomerase A2.80.0052
Q06830HSP90AA1Heat shock protein HSP 90-alpha2.50.0123
P11021HSPA8Heat shock cognate 71 kDa protein1.20.3451
P60709ACTBActin, cytoplasmic 11.10.4560

Experimental Protocols

Protocol 1: In-solution Mono-alkylation of a Purified Protein for Mass Spectrometry Analysis

This protocol describes the modification of a purified protein with this compound to identify accessible reactive residues.

Materials:

  • Purified protein of interest

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0

  • Reduction Reagent: 100 mM Dithiothreitol (DTT)

  • This compound (stock solution in DMSO)

  • Quenching Reagent: 1 M Glycine

  • Trypsin (proteomics grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Formic Acid (FA)

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the purified protein in Denaturation Buffer to a final concentration of 1 mg/mL.

    • Incubate for 30 minutes at 37°C.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C.

  • Alkylation with this compound:

    • Add this compound to a final concentration of 5-20 mM. The optimal concentration should be determined empirically.

    • Incubate for 1 hour at room temperature in the dark.

  • Quenching:

    • Add Quenching Reagent to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Acidify the sample with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

    • When searching the data, include a variable modification on Cysteine, Histidine, and Lysine residues corresponding to the mass of the N-(2-chloroethyl)-p-toluenesulfonamide adduct.

Protocol 2: In-situ Cross-linking of Protein Complexes in Cell Lysate

This protocol outlines a general workflow for using this compound to cross-link interacting proteins in a cellular context.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., RIPA buffer without primary amines)

  • This compound (stock solution in DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Standard proteomics sample preparation reagents (DTT, Iodoacetamide, Trypsin, etc.)

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells in a suitable Lysis Buffer on ice.

    • Clarify the lysate by centrifugation.

  • In-situ Cross-linking:

    • Add this compound to the clarified lysate to a final concentration of 1-5 mM. The optimal concentration and incubation time should be determined empirically.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 100 mM to stop the cross-linking reaction.

    • Incubate for 15 minutes at room temperature.

  • Protein Denaturation, Reduction, and Alkylation:

    • Proceed with a standard proteomics workflow: add urea to 8 M, reduce with DTT, and alkylate free cysteines with iodoacetamide to block unmodified thiols.

  • Protein Digestion:

    • Dilute the sample and digest with trypsin overnight.

  • Enrichment of Cross-linked Peptides (Optional):

    • Cross-linked peptides can be enriched using size-exclusion chromatography or other specialized techniques.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by LC-MS/MS.

    • Use specialized software (e.g., pLink, MeroX) to identify cross-linked peptides from the complex MS/MS spectra.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_alkylation Alkylation cluster_digestion Digestion & Cleanup cluster_analysis Analysis protein_sample Protein Sample (Purified or Lysate) denaturation Denaturation (8M Urea) protein_sample->denaturation reduction Reduction (DTT) denaturation->reduction alkylation Alkylation with This compound reduction->alkylation quenching Quenching (Glycine or Tris) alkylation->quenching digestion Proteolytic Digestion (Trypsin) quenching->digestion desalting Peptide Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis (Identification of Modified Peptides) lcms->data_analysis

Caption: General experimental workflow for protein modification.

mechanism_of_action cluster_products Reaction Products reagent N,N-Bis(2-chloroethyl) -p-toluenesulfonamide intermediate Aziridinium Ion Intermediate reagent->intermediate Intramolecular cyclization protein Protein Nucleophile (Cys, His, Lys) intermediate->protein Nucleophilic attack mono_adduct Mono-alkylated Protein protein->mono_adduct Single reaction crosslink Cross-linked Protein protein->crosslink Two reactions

Caption: Mechanism of protein modification.

Conclusion

This compound is a reactive compound with significant potential for protein modification studies in proteomics. Its ability to form covalent adducts with nucleophilic amino acid residues allows for the investigation of protein structure, interactions, and function. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their specific proteomics workflows. As with any chemical probe, optimization of reaction conditions is crucial to achieve the desired modification efficiency and specificity.

References

Application Notes and Protocols for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide as a Protein-DNA Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent capable of forming covalent crosslinks between proteins and DNA.[1] This property makes it a valuable tool for studying protein-DNA interactions in various biological contexts, including chromatin research, transcription factor analysis, and drug development.[1] Its mechanism of action is analogous to that of nitrogen mustards, involving the formation of a highly reactive aziridinium ion that subsequently alkylates nucleophilic sites on biomolecules.[1][2] The primary targets for alkylation are the N7 position of guanine residues in DNA and nucleophilic amino acid residues, such as cysteine, in proteins.[1]

These application notes provide a comprehensive overview, detailed protocols, and essential data for utilizing this compound as a protein-DNA crosslinking agent. The provided protocols are adapted from established methods for similar alkylating agents and should be optimized for specific experimental systems.

Mechanism of Action

The crosslinking activity of this compound proceeds through a two-step mechanism. First, one of the 2-chloroethyl groups undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion. This intermediate then reacts with a nucleophilic site, such as the N7 of guanine in DNA, forming a monoadduct. Subsequently, the second 2-chloroethyl group can form another aziridinium ion, which then reacts with a nearby nucleophilic residue on a protein, resulting in a covalent protein-DNA crosslink.

Mechanism_of_Action cluster_step1 Step 1: Aziridinium Ion Formation and Monoalkylation cluster_step2 Step 2: Second Alkylation and Crosslink Formation A This compound B Aziridinium Ion Intermediate A->B Intramolecular cyclization D Monoalkylation Product B->D Alkylation C DNA (Guanine-N7) E Monoalkylation Product F Second Aziridinium Ion Formation E->F Intramolecular cyclization H Protein-DNA Crosslink F->H Alkylation G Protein (e.g., Cysteine) In_Vitro_Workflow A Prepare Reagents (Protein, DNA, Crosslinker) B Set up Crosslinking Reaction (Protein + DNA in Buffer) A->B C Add this compound B->C D Incubate (e.g., 30 min, RT) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Analyze Crosslinked Products (SDS-PAGE, EMSA, Mass Spec) E->F In_Vivo_Workflow A Cell Culture B Prepare Crosslinking Solution A->B C Treat Cells with Crosslinker (e.g., 15-30 min, 37°C) B->C D Quench with Glycine C->D E Harvest Cells D->E F Downstream Applications (ChIP, Proteomics) E->F

References

Application Notes and Protocols for Reactions of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for the synthesis and application of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a versatile bifunctional alkylating agent and a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, including pharmaceutically relevant piperazine derivatives.

Synthesis of this compound

This compound can be synthesized from p-toluenesulfonyl chloride and bis(2-chloroethyl)amine hydrochloride. Two representative protocols are provided below.

Quantitative Data Summary for Synthesis
ProtocolStarting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)PurityReference
1p-Toluenesulfonyl chloride, Bis(2-chloroethyl)amine hydrochloridePyridineDichloromethane0 to Room Temp.471>98% (Column Chromatography)[1]
2p-Toluenesulfonyl chloride, Bis(2-chloroethyl)amine hydrochlorideTriethylamineDichloromethane40-43 (Reflux)6Not specifiedNot specified[2]
Experimental Protocols

Protocol 1: Synthesis using Pyridine as Base [1]

Materials:

  • Bis(2-chloroethyl)amine hydrochloride (25.2 g, 0.14 mol)

  • p-Toluenesulfonyl chloride (28.3 g, 0.15 mol)

  • Pyridine (24 mL)

  • Dichloromethane (280 mL)

  • Saturated aqueous sodium bicarbonate solution

  • 1N aqueous hydrochloric acid

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Suspend bis(2-chloroethyl)amine hydrochloride in dichloromethane in a reaction vessel and cool the suspension to 0 °C in an ice bath.

  • Sequentially add pyridine and p-toluenesulfonyl chloride to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

  • Upon completion of the reaction, add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

  • Extract the organic phase with dichloromethane.

  • Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (15:1 to 5:1) to afford this compound as an off-white solid.[3]

Protocol 2: Synthesis using Triethylamine as Base [2]

Materials:

  • N,N'-Bis(2-chloroethyl)amine hydrochloride (112.5 g, 0.63 mol)

  • p-Toluenesulfonyl chloride (100 g, 0.524 mol)

  • Triethylamine (182 mL)

  • Methylene dichloride (1200 mL)

  • Water

  • 1:9 HCl:water solution

  • Hexane

Procedure:

  • In a round-bottom flask, combine N,N'-Bis(2-chloroethyl)amine hydrochloride, methylene dichloride, and triethylamine.

  • Slowly add a freshly prepared solution of p-toluenesulfonyl chloride in methylene dichloride over 1 hour at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux at 40-43 °C for 6 hours.

  • Cool the reaction mass to room temperature.

  • Wash the organic solution with water, stirring for 15 minutes, and then separate the layers.

  • Wash the organic layer with a 1:9 mixture of HCl and water.

  • Concentrate the organic layer, treat the residue with hexane, and stir at room temperature.

  • Filter the isolated precipitates, wash with hexane, and air dry to obtain this compound.

Application in the Synthesis of N-Arylpiperazines

This compound is a key reagent for the synthesis of N-arylpiperazines. The reaction involves a cyclization with a primary aniline, followed by the removal of the p-toluenesulfonyl protecting group.

Experimental Workflow for N-Arylpiperazine Synthesis

workflow cluster_synthesis Synthesis of N-Tosylpiperazine cluster_deprotection Deprotection start Primary Aniline (Ar-NH2) reaction Cyclization Reaction (High-boiling solvent, e.g., Diglyme, 150°C) start->reaction reagent N,N-Bis(2-chloroethyl) -p-toluenesulfonamide reagent->reaction product1 N-Aryl-N'-tosylpiperazine reaction->product1 reaction2 Detosylation (e.g., 33% HBr in Acetic Acid, heat) product1->reaction2 product2 N-Arylpiperazine reaction2->product2

Caption: Workflow for the synthesis of N-arylpiperazines.

Quantitative Data for N-Arylpiperazine Synthesis (Illustrative)

Note: Specific yields can vary depending on the aniline substrate.

StepReactionReagentsSolventTemperature (°C)Typical Yield (%)
1CyclizationPrimary Aniline, this compoundDiglyme15040-60
2DetosylationN-Aryl-N'-tosylpiperazine, 33% HBr in Acetic AcidAcetic AcidReflux50-90
Detailed Protocol: Synthesis of an N-Arylpiperazine

Step 1: Synthesis of N-Aryl-N'-tosylpiperazine (Adapted from the synthesis of N-aryl piperazines using bis(2-chloroethyl)amine hydrochloride[3])

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.0 eq)

  • Diethylene glycol dimethyl ether (diglyme)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline and this compound in diglyme.

  • Heat the reaction mixture to 150 °C and maintain this temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-aryl-N'-tosylpiperazine.

Step 2: Detosylation to N-Arylpiperazine

Materials:

  • N-Aryl-N'-tosylpiperazine (1.0 eq)

  • 33% Hydrogen bromide in acetic acid

Procedure:

  • In a round-bottom flask, dissolve the N-aryl-N'-tosylpiperazine in 33% HBr in acetic acid.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) to pH > 10, keeping the mixture cool in an ice bath.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-arylpiperazine.

  • Further purification can be achieved by crystallization or column chromatography if necessary.

Mechanism of Action as a Bifunctional Alkylating Agent

This compound acts as a bifunctional alkylating agent, a property relevant to its potential cytotoxic effects.[4] The mechanism involves the formation of a highly reactive aziridinium ion intermediate.

Signaling Pathway of DNA Alkylation

G A N,N-Bis(2-chloroethyl) -p-toluenesulfonamide B Intramolecular Cyclization A->B Spontaneous C Aziridinium Ion Intermediate (Highly Reactive) B->C D Nucleophilic Attack by DNA (e.g., N7 of Guanine) C->D E Mono-alkylated DNA Adduct D->E F Second Intramolecular Cyclization E->F G Second Aziridinium Ion F->G H Interstrand or Intrastrand Cross-linking of DNA G->H I DNA Damage & Cell Cycle Arrest/ Apoptosis H->I

Caption: Mechanism of DNA alkylation.

This bifunctional nature allows the molecule to form cross-links within a single DNA strand (intrastrand) or between two different strands (interstrand), leading to disruption of DNA replication and transcription, which ultimately can induce cell death.[4] This mechanism is the basis for the use of similar nitrogen mustard compounds in chemotherapy.[4]

References

Application Notes and Protocols for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in Cell Culture Studies for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a sulfonamide derivative belonging to the class of bifunctional alkylating agents.[1] These agents are known for their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This interaction can lead to the formation of DNA cross-links, triggering cellular stress responses that culminate in programmed cell death, or apoptosis.[1] Due to this mechanism, this compound and related compounds are of significant interest in cancer research as potential cytotoxic agents.[1]

These application notes provide a comprehensive overview of the use of this compound for inducing apoptosis in cell culture models. Detailed protocols for key experimental assays are provided to enable researchers to investigate its mechanism of action and cytotoxic potential.

Mechanism of Action: Induction of p53-Dependent Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of DNA damage. As a bifunctional alkylating agent, it can form both mono-adducts and interstrand cross-links in the DNA double helix. This damage is recognized by the cellular DNA damage response machinery, leading to the activation and stabilization of the tumor suppressor protein p53.

Activated p53 translocates to the nucleus and transcriptionally activates a suite of pro-apoptotic genes. A key consequence of p53 activation is the initiation of the intrinsic, or mitochondrial, pathway of apoptosis. This involves the upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Puma, Noxa) and the downregulation of anti-apoptotic members (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25
A549Lung Cancer40
HCT116Colon Cancer15
JurkatT-cell Leukemia10

Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining in Jurkat Cells Treated with this compound for 24 hours.

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95 ± 2.13 ± 0.52 ± 0.3
570 ± 3.520 ± 2.88 ± 1.2
1045 ± 4.240 ± 3.115 ± 2.5
2020 ± 2.955 ± 4.525 ± 3.0

Table 3: Hypothetical Changes in Apoptosis-Related Protein Expression in HCT116 Cells Treated with 15 µM this compound for 24 hours (Relative Fold Change vs. Control).

ProteinFold Change
p533.5
Bax2.8
Bcl-20.4
Cleaved Caspase-94.1
Cleaved Caspase-35.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the Annexin V protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Apoptosis_Signaling_Pathway Compound N,N-Bis(2-chloroethyl) -p-toluenesulfonamide DNA_Damage DNA Damage (Cross-linking) Compound->DNA_Damage p53_activation p53 Activation & Stabilization DNA_Damage->p53_activation Bax_up ↑ Bax p53_activation->Bax_up Bcl2_down ↓ Bcl-2 p53_activation->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_up->MOMP Bcl2_down->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of apoptosis induction by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with N,N-Bis(2-chloroethyl) -p-toluenesulfonamide Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Harvest->Cell_Cycle Western_Blot Western Blot (Apoptotic Proteins) Harvest->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying apoptosis induction.

References

Application Note: A Detailed Protocol for the Synthesis of Cetirizine Utilizing N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cetirizine is a potent second-generation H1 histamine receptor antagonist widely used in the treatment of allergies, hay fever, and urticaria.[1] Unlike first-generation antihistamines, it is less likely to cause drowsiness as it penetrates the blood-brain barrier to a lesser extent.[1] This document provides a comprehensive protocol for the synthesis of Cetirizine, focusing on a key strategic step involving the formation of the central piperazine ring from N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. This intermediate serves as a precursor in various synthetic routes for piperazine-containing active pharmaceutical ingredients.[2][3] The protocol details the synthesis of the tosyl-protected piperazine, its subsequent deprotection, and final alkylation to yield Cetirizine.

Overall Synthetic Pathway

The synthesis is a multi-step process beginning with the formation of a tosyl-protected piperazine derivative, followed by deprotection and subsequent alkylation to form the final Cetirizine molecule.

G A N,N-Bis(2-chloroethyl) -p-toluenesulfonamide C 1-[(4-chlorophenyl)phenylmethyl] -4-tosylpiperazine A->C B (4-chlorophenyl)phenylmethylamine B->C Base, Reflux (Piperazine Formation) D 1-[(4-chlorophenyl)phenylmethyl] piperazine C->D HBr / Acetic Acid 4-Hydroxybenzoic Acid (Deprotection) F Cetirizine (Free Base) D->F E Sodium 2-(2-chloroethoxy)acetate E->F Toluene, Reflux (N-Alkylation) G Cetirizine Dihydrochloride F->G HCl in Isopropanol (Salt Formation)

Caption: Overall synthetic scheme for Cetirizine Dihydrochloride.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Key Role
(±)-(4-chlorophenyl)phenylmethylamine13547-03-2217.69Piperazine ring precursor
This compound4240-37-1296.22Piperazine ring precursor
Ethyldiisopropylamine7087-68-5129.24Base
Hydrobromic acid in acetic acid (33 wt %)37348-16-6VariesDeprotection reagent
4-Hydroxybenzoic acid99-96-7138.12Scavenger
Sodium 2-(2-chloroethoxy)acetateN/A160.52Alkylating agent
Toluene108-88-392.14Solvent
Hydrochloric Acid in Isopropanol (5-6 N)7647-01-036.46Salt formation
Acetone67-64-158.08Solvent

Experimental Protocols

Step 1: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine

This crucial step involves the formation of the piperazine ring via cyclization of (4-chlorophenyl)phenylmethylamine with this compound in the presence of a base. The choice of base can influence the reaction yield.[4]

G start Start step1 Mix (4-chlorophenyl)phenylmethylamine, This compound, and ethyldiisopropylamine in a flask. start->step1 step2 Heat the mixture under reflux (approx. 127°C) for 4 hours. step1->step2 step3 Cool the reaction mixture to ~85°C while stirring. step2->step3 step4 Add methanol and continue cooling to 0-5°C to induce crystallization. step3->step4 step5 Filter the resulting white precipitate, wash with cold methanol. step4->step5 step6 Recrystallize the crude product from a 3:1 methanol/acetone mixture. step5->step6 end Obtain pure 1-[(4-chlorophenyl)phenylmethyl] -4-tosylpiperazine step6->end

Caption: Experimental workflow for tosyl-protected piperazine synthesis.

Procedure:

  • In a 25 ml round-bottomed flask, combine 3.4 g (0.0156 mol) of (±)-(4-chlorophenyl)phenylmethylamine, 5.1 g (0.0172 mol) of this compound, and 6 ml (0.0343 mol) of ethyldiisopropylamine.[4]

  • Heat the mixture under reflux at approximately 127°C for 4 hours.[4]

  • After 4 hours, cool the mixture to 86°C with continuous stirring.

  • Add 10 ml of methanol to the mixture and continue to cool in an ice bath to 0-5°C until a white precipitate forms.

  • Filter the solid, wash it with cold methanol, and dry.

  • For further purification, recrystallize the product from a 3:1 (v/v) mixture of methanol and acetone to yield pure 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine.[4]

Quantitative Data:

BaseYield (%)Melting Point (°C)
Ethyldiisopropylamine87.2%171.1
Triethylamine82.5%171.2
Diisopropylethylamine87.2%171.1
Sodium Carbonate72.0%170.5
Data sourced from patent US5478941A.[4]
Step 2: Deprotection of the Tosyl Group

The tosyl protecting group is removed under acidic conditions to yield the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. A modification to the standard deprotection involves using 4-hydroxybenzoic acid as a scavenger, which is preferable to phenol.[4][5]

G A 1-[(4-chlorophenyl)phenylmethyl] -4-tosylpiperazine D Tosyl Group Cleavage Formation of HBr Salt A->D B HBr in Acetic Acid B->D C 4-Hydroxybenzoic Acid (Phenol scavenger) C->D E Aqueous Workup (Base Neutralization) D->E Reaction Completion F 1-[(4-chlorophenyl)phenylmethyl] piperazine E->F Extraction & Isolation

Caption: Logical relationship in the tosyl deprotection step.

Procedure:

  • Prepare a solution of hydrobromic acid in acetic acid (33 wt %).

  • To this solution, add 4-hydroxybenzoic acid (1.1 to 1.5 equivalents).[4]

  • Slowly add 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine (1.0 eq) to the mixture at a controlled temperature (e.g., 0-5°C).

  • Allow the reaction to stir at room temperature until completion, monitored by TLC or HPLC.

  • Upon completion, perform an aqueous workup. Neutralize the acid with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-[(4-chlorophenyl)phenylmethyl]piperazine.[6]

Step 3: N-Alkylation to Form Cetirizine (Free Base)

The final carbon framework of Cetirizine is constructed by alkylating the secondary amine of the piperazine ring with sodium 2-(2-chloroethoxy)acetate.[7]

Procedure:

  • In a reaction vessel, dissolve 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes). Heat the mixture to 80-85°C.[7]

  • In a separate vessel, prepare an aqueous solution of sodium 2-(2-chloroethoxy)acetate by reacting 2-chloroethoxyacetic acid (1.2 eq) with sodium hydroxide (1.2 eq).[7]

  • Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the heated toluene mixture over 1-2 hours.

  • After the addition is complete, reflux the reaction mixture for 12-16 hours.[7]

  • Monitor the reaction by TLC or HPLC. Once the starting material is consumed, cool the mixture to room temperature.

  • Add water (5 volumes), stir for 30 minutes, and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 3 volumes). Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the organic layer under reduced pressure to obtain crude Cetirizine as an oil.[7]

Step 4: Formation of Cetirizine Dihydrochloride

The free base is converted to its more stable and commonly used dihydrochloride salt for pharmaceutical applications.

Procedure:

  • Dissolve the crude Cetirizine oil (1.0 eq) in acetone (10 volumes).[7]

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a 5-6 N solution of hydrochloric acid in isopropanol (2.2 eq) dropwise, ensuring the temperature remains below 10°C. A white precipitate will form.[7]

  • Stir the resulting slurry at 0-5°C for 2-4 hours.

  • Filter the solid product and wash with cold acetone (2 x 2 volumes).

  • Dry the product under vacuum at 40-45°C to a constant weight to yield Cetirizine Dihydrochloride.[7]

References

Application Notes and Protocols for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in DNA Repair Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard family. Its chemical structure, featuring two reactive chloroethyl groups, enables it to form covalent bonds with nucleophilic sites in cellular macromolecules, most notably DNA.[1][2] This activity leads to the formation of DNA monoadducts and, more significantly, interstrand crosslinks (ICLs).[1][2] ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3] The cellular response to ICLs involves a complex network of DNA repair pathways, with the Fanconi Anemia (FA) pathway playing a central role.[4][5][6] Therefore, this compound serves as a valuable chemical tool for inducing ICLs to study the intricacies of DNA damage response (DDR) and repair mechanisms, identify potential therapeutic targets, and screen for novel anticancer drugs.

Mechanism of Action

This compound exerts its genotoxic effects through a sequential alkylation process. The compound spontaneously cyclizes to form a highly reactive aziridinium ion intermediate.[1] This electrophilic species then reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine.[1][7] This results in the formation of a monoadduct. The second chloroethyl group can then undergo a similar cyclization and react with a guanine residue on the complementary DNA strand, leading to the formation of a stable interstrand crosslink.[1] This covalent linkage between the two DNA strands physically obstructs the activity of DNA and RNA polymerases, thereby halting critical cellular processes.[3] The cell recognizes this substantial DNA damage and activates a cascade of signaling pathways to coordinate repair, cell cycle arrest, or, if the damage is too extensive, apoptosis.[1]

Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Environment cluster_2 Cellular Consequences A Initial Compound B Spontaneous Cyclization A->B Enters cell C Aziridinium Ion (Reactive Intermediate) B->C E Monoadduct Formation C->E Alkylation D DNA (Guanine N7) D->E F Second Cyclization E->F G Interstrand Crosslink (ICL) F->G Second Alkylation H Blocked Replication & Transcription G->H I DNA Damage Response (DDR) Activation H->I J Cell Cycle Arrest I->J K Apoptosis I->K

Mechanism of this compound.

DNA Damage Response and Repair Pathways

The primary repair mechanism for ICLs is the Fanconi Anemia (FA) pathway.[4][5][6] This intricate pathway involves a core complex of FA proteins that recognizes the stalled replication fork at the site of the ICL.[6][8] Upon recognition, the FA core complex monoubiquitinates the FANCD2-FANCI heterodimer, a crucial activation step.[6] The ubiquitinated FANCD2-FANCI complex then coordinates the recruitment of other DNA repair proteins, including nucleases for unhooking the crosslink, translesion synthesis (TLS) polymerases to bypass the lesion, and homologous recombination (HR) proteins to repair the resulting double-strand break.[5][8]

In addition to the FA pathway, other DDR pathways are activated in response to the cellular stress induced by this compound. The phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DNA double-strand breaks, which are intermediates in ICL repair.[9][10] The p53 tumor suppressor protein is also often activated in response to extensive DNA damage, leading to the transcriptional activation of genes involved in cell cycle arrest and apoptosis.[1]

DNA_Repair_Pathway cluster_FA Fanconi Anemia (FA) Pathway cluster_DDR General DNA Damage Response compound This compound ICL Interstrand Crosslink (ICL) compound->ICL ReplicationForkStall Replication Fork Stall ICL->ReplicationForkStall p53 p53 Activation ICL->p53 FACore FA Core Complex ReplicationForkStall->FACore Recognition gH2AX γ-H2AX Foci Formation ReplicationForkStall->gH2AX FANCD2_FANCI FANCD2-FANCI FACore->FANCD2_FANCI Monoubiquitination Ub_FANCD2_FANCI Ub-FANCD2-FANCI FANCD2_FANCI->Ub_FANCD2_FANCI Recruitment Recruitment of Repair Proteins Ub_FANCD2_FANCI->Recruitment Recruitment->ICL Repair CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Cellular response to ICLs.

Quantitative Data Summary

Table 1: Representative IC50 Values for Sulfonamide Derivatives in Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)
Novel SulfonamidesMDA-MB-468Breast Cancer< 30
MCF-7Breast Cancer< 128
HeLaCervical Cancer< 360

Data adapted from a study on novel sulfonamide derivatives.[11] It is crucial to note that these values are for different, albeit related, compounds and should be used as a preliminary guide.

Table 2: Expected DNA Damage Markers and Response Times

AssayMarkerTypical Concentration Range (for crosslinking agents)Peak Response Time
Comet AssayDNA Strand Breaks0.1 - 10 µM1 - 4 hours
γ-H2AX Foci FormationDouble-Strand Breaks0.1 - 10 µM4 - 24 hours
Cell Viability (e.g., MTT)CytotoxicityVaries (determine empirically)24 - 72 hours

These are general guidelines based on the behavior of other DNA crosslinking agents. Optimal concentrations and time points should be determined for each specific experimental system.

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of This compound A->B C Treat cells with compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for MTT assay.
Protocol 2: Detection of DNA Damage by Comet Assay (Alkaline)

Objective: To detect DNA single- and double-strand breaks in individual cells following treatment with this compound.

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Treat cells with this compound for a defined period (e.g., 1-4 hours). Harvest the cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."[12][13]

  • Neutralization and Staining: Neutralize the slides with buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tails using appropriate software.[7]

Comet_Assay_Workflow A Treat cells with compound B Embed cells in agarose on slide A->B C Lyse cells to form nucleoids B->C D Alkaline unwinding of DNA C->D E Electrophoresis D->E F Neutralize and stain DNA E->F G Visualize and quantify comets F->G gH2AX_Staining_Workflow A Treat cells on coverslips B Fix and permeabilize cells A->B C Block non-specific binding B->C D Incubate with primary anti-γH2AX antibody C->D E Incubate with fluorescent secondary antibody D->E F Counterstain nuclei (DAPI) E->F G Image and quantify foci F->G

References

Application Notes and Protocols: In Vitro Studies of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a compound belonging to the sulfonamide class of chemicals, which has been investigated for its potential as an anticancer agent.[1] Structurally, it is a derivative of p-toluenesulfonamide with two 2-chloroethyl groups attached to the nitrogen atom.[1] Its mechanism of action is characteristic of an alkylating agent, which involves the covalent modification of cellular macromolecules, most notably DNA.[2] This DNA damage disrupts essential cellular processes like replication and transcription, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[3][4]

These application notes provide a comprehensive overview of the methodologies to study the in vitro effects of this compound on various cancer cell lines. The protocols detailed below are for key assays to determine its cytotoxicity, and its effects on cell cycle progression and apoptosis.

Data Presentation

While specific in vitro cytotoxicity data for this compound is not extensively available in the public domain, the following table provides a template for researchers to summarize their quantitative findings for easy comparison across different cancer cell lines.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72hNotes
HeLa Cervical CancerUser-definedUser-definede.g., Adherent
MCF-7 Breast CancerUser-definedUser-definede.g., Adherent, ER+
MDA-MB-231 Breast CancerUser-definedUser-definede.g., Adherent, TNBC
A549 Lung CancerUser-definedUser-definede.g., Adherent
HCT116 Colon CancerUser-definedUser-definede.g., Adherent
Jurkat T-cell LeukemiaUser-definedUser-definede.g., Suspension

IC50 (Half-maximal inhibitory concentration) values should be determined experimentally. This table serves as a template for data recording.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Compound N,N-Bis(2-chloroethyl)- p-toluenesulfonamide DNA_Alkyl DNA Alkylation Compound->DNA_Alkyl DNA_Damage DNA Damage DNA_Alkyl->DNA_Damage p53_act p53 Activation Bax_act Bax Activation p53_act->Bax_act Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53_act->Cell_Cycle_Arrest Apoptosome Apoptosome Formation Bax_act->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA_Damage->p53_act

Caption: Putative signaling pathway of this compound.

G Start Cancer Cell Culture Treatment Treat cells with This compound (various concentrations and time points) Start->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (p53, Caspases, etc.) Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 End Data Analysis and Interpretation IC50->End CellCycle->End Apoptosis->End WesternBlot->End

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • After incubation, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.[8]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specific time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[9]

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with cold PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[10]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Application Notes and Protocols for the Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and its derivatives. This class of compounds, belonging to the nitrogen mustard family, acts as bifunctional alkylating agents and holds significant promise in the development of novel anticancer and antibacterial therapeutics.

Introduction

This compound and its analogues are versatile scaffolds in medicinal chemistry. The core structure features a p-toluenesulfonamide group attached to a nitrogen atom bearing two reactive 2-chloroethyl groups. This bifunctional nature allows these molecules to form covalent crosslinks with biological macromolecules, most notably DNA. This mechanism of action is the foundation of their cytotoxic effects against rapidly proliferating cancer cells and their inhibitory action against bacterial growth. The parent compound is also a key intermediate in the synthesis of other pharmaceuticals.[1][2]

The therapeutic potential of these derivatives can be fine-tuned by modifying the aromatic sulfonyl moiety. Such modifications can influence the compound's reactivity, lipophilicity, and interaction with target molecules, thereby altering its efficacy and selectivity. These notes will detail the synthetic routes to these compounds, provide protocols for their biological evaluation, and discuss their mechanism of action.

Data Presentation

Physicochemical Properties of the Parent Compound
PropertyValueReference
CAS Number42137-88-2[3][4]
Molecular FormulaC₁₁H₁₅Cl₂NO₂S[3][4]
Molecular Weight296.21 g/mol [3][4]
Melting Point43-50 °C[2]
AppearanceWhite to off-white solid/powder[1]
Illustrative Anticancer Activity of Sulfonamide Derivatives

The following table presents the cytotoxic activity (IC₅₀ values) of various sulfonamide derivatives against a panel of human cancer cell lines. It is important to note that these compounds are structurally related but not a homologous series of this compound derivatives. This data is intended to be illustrative of the potential of the broader sulfonamide class as anticancer agents.

Compound IDStructureCell LineIC₅₀ (µM)Reference
E7070 N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamideMDA-MB-468 (Breast)< 30[5]
MCF-7 (Breast)< 128[5]
HeLa (Cervical)145 - 360[5]
Compound 4b (E)-4-(5-(4-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamideMDA-MB-231 (Breast)1.52[6]
MCF-7 (Breast)2.12[6]
Compound 4e (E)-4-(5-(5-allyl-2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamideMDA-MB-231 (Breast)2.89[6]
MCF-7 (Breast)3.54[6]
YM-1 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]isoxazole-5-ylamino)benzenesulfonamideMG-U87 (Glioblastoma)1.154[7]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are commonly employed for the synthesis of the parent compound.

Route 1: From p-Toluenesulfonyl Chloride

This method involves the reaction of p-toluenesulfonyl chloride with bis(2-chloroethyl)amine hydrochloride in the presence of a base.

Materials:

  • N,N'-Bis(2-chloroethyl)amine hydrochloride

  • p-Toluenesulfonyl chloride

  • Triethylamine

  • Methylene dichloride (DCM)

  • Hydrochloric acid (HCl)

  • Hexane

  • Sodium bisulfate

Procedure: [8]

  • Combine N,N'-Bis(2-chloroethyl)amine hydrochloride (0.63 mol), methylene dichloride (800 mL), and triethylamine (182 mL) in a round-bottom flask.

  • Slowly add a freshly prepared solution of p-toluenesulfonyl chloride (0.524 mol) in methylene dichloride (400 mL) over 1 hour at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (40-43 °C) for 6 hours.

  • Cool the reaction mass to room temperature.

  • Wash the organic solution with water and stir for 15 minutes. Separate the layers.

  • Wash the organic layer with a 1:9 mixture of HCl and water.

  • Treat the organic layer with sodium bisulfate and filter.

  • Distill the methylene dichloride atmospherically and then under vacuum to remove all traces of the solvent.

  • Treat the residue with 600 mL of hexane and stir at room temperature.

  • Stir the isolated precipitate for 1 hour, filter, and wash with hexane.

  • Air-dry the product to obtain N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide.

Route 2: From p-Toluenesulfonamide

This two-step nucleophilic substitution involves the initial reaction of p-toluenesulfonamide with diethanolamine, followed by chlorination.

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide [9]

  • p-Toluenesulfonamide is reacted with diethanolamine in the presence of a base such as sodium hydroxide.

Step 2: Chlorination [9]

  • The resulting di-hydroxy intermediate is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to yield the final product.

Protocol for Cytotoxicity Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure: [10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure: [2][3][12]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).[2]

Mechanism of Action and Signaling Pathways

This compound derivatives exert their cytotoxic effects primarily through the alkylation of DNA.[9] The two chloroethyl groups allow for the formation of highly reactive aziridinium ion intermediates, which then react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[9] The bifunctional nature of these compounds enables them to form both mono-adducts and, more critically, interstrand cross-links in the DNA.[1][8] These cross-links prevent DNA strand separation, thereby blocking replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][13]

The cellular response to this DNA damage is mediated by a complex signaling network known as the DNA Damage Response (DDR).

DNA_Damage_Response_Workflow cluster_synthesis Synthesis & Administration cluster_cellular_action Cellular Action cluster_ddr DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes Synthesis Synthesis of N,N-Bis(2-chloroethyl)-p- toluenesulfonamide Derivative Drug Administered Drug Synthesis->Drug Aziridinium Formation of Aziridinium Ion Drug->Aziridinium DNA_Alkylation DNA Alkylation (Guanine N7) Aziridinium->DNA_Alkylation ICL Interstrand Cross-links & DNA Adducts DNA_Alkylation->ICL Sensors Damage Sensors (ATM, ATR) ICL->Sensors Transducers Transducers (Chk1, Chk2) Sensors->Transducers Effectors Effectors (p53, H2AX) Transducers->Effectors Repair DNA Repair (HR, NHEJ) Effectors->Repair Arrest Cell Cycle Arrest (G2/M Phase) Effectors->Arrest Apoptosis Apoptosis Repair->Apoptosis If repair fails Arrest->Apoptosis If damage is severe

Caption: Experimental workflow from synthesis to cellular outcomes.

The presence of DNA interstrand cross-links triggers the activation of sensor kinases like ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[1][14] These kinases then phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[6][14] This signaling cascade leads to the activation of DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), and induces cell cycle arrest, typically at the G2/M phase, to allow time for repair.[8] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.

Apoptosis_Signaling_Pathway cluster_trigger Apoptotic Trigger cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase cluster_outcome Final Outcome DDR Unrepaired DNA Damage (via p53 activation) Bcl2 Upregulation of Bax Downregulation of Bcl-2 DDR->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP Cleavage of Cellular Substrates (e.g., PARP) Casp3->PARP Blebbing Cellular Manifestations (Membrane Blebbing, DNA Fragmentation) PARP->Blebbing Apoptosis Apoptosis Blebbing->Apoptosis

Caption: Apoptosis signaling pathway induced by DNA damage.

The apoptotic cascade is primarily initiated through the intrinsic (mitochondrial) pathway. The activation of p53 leads to an increased expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[4] This shift in balance causes mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[16] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3.[16] Caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[16][17]

References

Application of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in Material Science: A Review of Potential Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a well-documented bifunctional alkylating agent, has been extensively studied for its applications in the pharmaceutical industry, primarily owing to its ability to crosslink DNA. While its utility in material science, specifically in polymer development, has been explored for enhancing durability in polymers and coatings, detailed public-domain literature with specific protocols and quantitative data remains scarce. This document synthesizes the available theoretical knowledge to propose potential applications and hypothetical experimental outlines for researchers and scientists. The primary focus is on its role as a crosslinking agent for polymers containing nucleophilic functional groups.

Introduction

This compound (Ts-BCN) is a molecule possessing two reactive 2-chloroethyl groups attached to a sulfonamide nitrogen atom. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the terminal carbons on the chloroethyl chains, making them susceptible to nucleophilic attack. This bifunctionality presents a theoretical basis for its use as a crosslinking agent in polymer chemistry, analogous to its role in biological systems. Crosslinking is a critical process in polymer science used to improve the mechanical, thermal, and chemical resistance properties of polymeric materials.

Proposed Mechanism of Action in Polymer Crosslinking

The proposed mechanism for Ts-BCN as a polymer crosslinker involves a two-step nucleophilic substitution reaction. The chloroethyl groups can react with nucleophilic functional groups present on polymer chains, such as amines, hydroxyls, or thiols.

The general reaction can be depicted as follows:

  • First Alkylation: A nucleophilic group on a polymer chain attacks one of the chloroethyl groups of Ts-BCN, displacing a chloride ion and forming a covalent bond.

  • Second Alkylation (Crosslinking): The second chloroethyl group of the now polymer-bound Ts-BCN reacts with a nucleophilic group on an adjacent polymer chain, forming a stable crosslink.

This process transforms a collection of individual polymer chains into a three-dimensional network, thereby altering the material's properties.

Hypothetical Applications and Experimental Protocols

Crosslinking of Amine-Functionalized Polymers (e.g., Polyamides, Polyimides)

Polymers containing primary or secondary amine groups are prime candidates for crosslinking with Ts-BCN.

Experimental Protocol: Crosslinking of a Generic Polyamide

  • Dissolution: Dissolve the polyamide in a suitable aprotic solvent (e.g., N,N-Dimethylformamide, DMF) to a concentration of 10% (w/v).

  • Addition of Ts-BCN: Add Ts-BCN to the polymer solution. The molar ratio of Ts-BCN to the amine functional groups on the polymer can be varied (e.g., 1:10, 1:5, 1:2) to control the crosslinking density.

  • Reaction: Heat the mixture to a temperature between 80-120°C and stir for 4-8 hours under an inert atmosphere (e.g., nitrogen). The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the N-H stretch of the secondary amine and the appearance of new C-N stretching vibrations.

  • Casting and Curing: Cast the resulting viscous solution into a film and cure at an elevated temperature (e.g., 150°C) to ensure complete reaction and solvent evaporation.

  • Characterization: Analyze the crosslinked polymer film for changes in mechanical properties (tensile strength, elongation at break), thermal stability (Thermogravimetric Analysis, TGA), and solvent resistance.

Modification of Hydroxyl-Functionalized Polymers (e.g., Polyvinyl Alcohol, Cellulose Derivatives)

Hydroxyl groups are also potential nucleophiles for reaction with Ts-BCN, although they are generally less reactive than amines. The reaction may require a basic catalyst to deprotonate the hydroxyl group, increasing its nucleophilicity.

Experimental Protocol: Surface Modification of a Polyvinyl Alcohol (PVA) Film

  • Preparation of Ts-BCN Solution: Prepare a solution of Ts-BCN in a suitable organic solvent (e.g., acetone).

  • Catalyst Impregnation: Immerse a PVA film in a solution of a non-nucleophilic base (e.g., triethylamine in acetone) for 30 minutes.

  • Surface Reaction: Transfer the catalyst-impregnated PVA film to the Ts-BCN solution and heat at 50-70°C for 2-4 hours.

  • Washing: Thoroughly wash the film with the solvent to remove unreacted Ts-BCN and catalyst.

  • Characterization: Analyze the surface properties of the modified PVA film, such as contact angle to assess changes in hydrophobicity, and surface chemistry using X-ray Photoelectron Spectroscopy (XPS).

Data Presentation (Hypothetical)

The following table illustrates the type of quantitative data that would be generated from the successful execution of the proposed experiments. The values presented are for illustrative purposes only.

Polymer System Ts-BCN Concentration (mol%) Tensile Strength (MPa) Glass Transition Temp (°C) Solvent Swelling (%)
Polyamide06015050
Polyamide58516520
Polyamide1010017510

Visualizations

The following diagrams illustrate the proposed logical workflows and reaction pathways.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing & Characterization Polymer Polymer with Nucleophilic Groups Dissolution Dissolution Polymer->Dissolution Solvent Aprotic Solvent Solvent->Dissolution TsBCN N,N-Bis(2-chloroethyl) -p-toluenesulfonamide Addition Addition of Ts-BCN TsBCN->Addition Dissolution->Addition Heating Heating and Stirring Addition->Heating Casting Film Casting Heating->Casting Curing Curing Casting->Curing Characterization Material Characterization Curing->Characterization

Caption: Experimental workflow for polymer crosslinking.

reaction_pathway P1 Polymer Chain 1 (-NHR) Intermediate Ts-N(CH₂CH₂Cl)(CH₂CH₂-NHR-P1) P1->Intermediate Nucleophilic Attack 1 P2 Polymer Chain 2 (-NHR) Crosslinked P1-NHR-CH₂CH₂-N(Ts)-CH₂CH₂-NHR-P2 P2->Crosslinked TsBCN Ts-N(CH₂CH₂Cl)₂ TsBCN->Intermediate Intermediate->Crosslinked Nucleophilic Attack 2

Caption: Proposed crosslinking reaction pathway.

Conclusion and Future Directions

This compound holds theoretical promise as a crosslinking agent for various polymers. The proposed protocols provide a starting point for empirical validation. Future research should focus on determining the optimal reaction conditions for different polymer systems, quantifying the effects on material properties, and exploring the potential for creating novel functional materials. It is crucial to note that due to the alkylating nature of Ts-BCN, appropriate safety precautions must be taken during its handling and use in a laboratory setting.

Troubleshooting & Optimization

Troubleshooting low yield in N,N-Bis(2-chloroethyl)-p-toluenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a key intermediate in pharmaceutical and chemical research.[1][2]

Troubleshooting Guide

Low yield is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield start Low Product Yield check_reactants 1. Verify Reactant Quality and Stoichiometry start->check_reactants issue_reactant_purity Impure or Degraded Starting Materials? check_reactants->issue_reactant_purity Purity issue_stoichiometry Incorrect Stoichiometry? check_reactants->issue_stoichiometry Ratio check_conditions 2. Assess Reaction Conditions issue_moisture Presence of Moisture? check_conditions->issue_moisture Anhydrous? issue_temperature Incorrect Temperature? check_conditions->issue_temperature Temp. issue_base Inefficient Base? check_conditions->issue_base Base check_workup 3. Evaluate Workup and Purification issue_extraction Inefficient Extraction? check_workup->issue_extraction Extraction issue_purification Product Loss During Purification? check_workup->issue_purification Purification issue_reactant_purity->check_conditions No solution_reactant Solution: Use pure, dry reactants. Verify stoichiometry. issue_reactant_purity->solution_reactant Yes issue_stoichiometry->check_conditions No issue_stoichiometry->solution_reactant Yes issue_moisture->check_workup No solution_moisture Solution: Use anhydrous solvents and inert atmosphere. issue_moisture->solution_moisture Yes issue_temperature->check_workup No solution_conditions Solution: Optimize temperature and ensure efficient stirring. issue_temperature->solution_conditions Yes issue_base->check_workup No solution_base Solution: Use appropriate and sufficient amount of base. issue_base->solution_base Yes solution_workup Solution: Optimize extraction pH and solvent. Refine purification technique. issue_extraction->solution_workup Yes end Improved Yield issue_extraction->end No issue_purification->solution_workup Yes issue_purification->end No solution_reactant->end solution_moisture->end solution_conditions->end solution_base->end solution_workup->end

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this synthesis?

A1: The most common culprits for low yield are:

  • Presence of water: Moisture can lead to the hydrolysis of the starting materials, p-toluenesulfonyl chloride and bis(2-chloroethyl)amine hydrochloride, as well as the final product.[3][4][5]

  • Improper reaction temperature: The reaction should be carefully temperature-controlled to prevent side reactions.

  • Inefficient mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.

  • Suboptimal workup and purification: Significant product loss can occur during extraction and purification steps if not performed correctly.

Q2: My starting material, bis(2-chloroethyl)amine hydrochloride, is old. Could this be the problem?

A2: Yes, the stability of bis(2-chloroethyl)amine hydrochloride is a critical factor.[6] It is susceptible to degradation, especially if not stored in a cool, dry, and dark place.[4] Degradation can lead to the formation of impurities that can interfere with the reaction and lower the yield. It is advisable to use freshly sourced or properly stored starting material.

Q3: I see an unexpected byproduct in my reaction mixture. What could it be?

A3: A common byproduct is N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide. This forms when the chloroethyl groups of either the starting amine or the final product are hydrolyzed.[4] Another possibility is the formation of p-toluenesulfonic acid from the hydrolysis of p-toluenesulfonyl chloride.[5]

Q4: How can I minimize the formation of the hydrolyzed byproduct?

A4: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This can be achieved by:

  • Using anhydrous solvents.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ensuring the starting materials are as dry as possible.

Q5: What is the optimal temperature for this reaction?

A5: The reaction is typically carried out at a low temperature initially (e.g., 0 °C) during the addition of reagents to control the exothermic reaction, and then allowed to warm to room temperature or slightly heated to ensure completion. A patent describes a procedure where the reaction mixture is heated to reflux at 40-43 °C for 6 hours after the initial addition at room temperature.[7]

Q6: How can I effectively purify the final product?

A6: Purification is commonly achieved through recrystallization or silica gel column chromatography.[3] A typical workup involves washing the organic layer with a dilute acid (like 1N HCl) to remove any unreacted amine and with a saturated sodium bicarbonate solution to remove acidic impurities.[7]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • p-Toluenesulfonyl chloride

  • Triethylamine or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the base (e.g., triethylamine or pyridine) to the suspension with vigorous stirring.

  • In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux as needed, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Reaction Scheme

ReactionScheme Synthesis of this compound reactant1 p-Toluenesulfonyl Chloride product This compound reactant1->product reactant2 Bis(2-chloroethyl)amine reactant2->product base Base (e.g., Triethylamine) byproduct Triethylammonium Chloride base->byproduct

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Action
Low Yield Presence of moistureUse anhydrous solvents and an inert atmosphere.
Impure starting materialsVerify the purity of reactants before use.
Incorrect reaction temperatureOptimize and control the reaction temperature.
Inefficient workup/purificationOptimize extraction pH and purification method.
Presence of Byproducts Hydrolysis of reactants/productEnsure strictly anhydrous conditions.
Incomplete reactionIncrease reaction time or temperature; ensure proper mixing.

Table 2: Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₅Cl₂NO₂S[8]
Molecular Weight 296.21 g/mol [8]
Appearance White to cream powder[9]
Melting Point 43-50 °C
Purity (Technical Grade) ~90%[10]

References

Technical Support Center: Optimizing N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (Dcb-Ts) DNA Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (Dcb-Ts) mediated DNA crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Dcb-Ts) and how does it induce DNA crosslinks?

A1: this compound, also known as Dcb-Ts, is a bifunctional alkylating agent. Its structure features a p-toluenesulfonamide group with two 2-chloroethyl groups attached to the nitrogen atom.[1] These chloroethyl groups are reactive and can form covalent bonds with nucleophilic sites on DNA bases. The bifunctional nature of Dcb-Ts allows it to react with two different nucleophilic sites, potentially on opposing DNA strands, leading to the formation of interstrand crosslinks (ICLs). The primary target for many nitrogen mustards is the N7 position of guanine.[1] The process typically involves an initial monofunctional alkylation of a guanine residue, followed by a second alkylation event with a guanine on the opposite strand.[1]

Q2: What are the primary applications of Dcb-Ts in research?

A2: Dcb-Ts is primarily used in cancer research and drug development as a tool to induce DNA damage, specifically interstrand crosslinks. By inducing ICLs, researchers can study the cellular mechanisms of DNA repair, cell cycle checkpoints, and apoptosis. Understanding how cells respond to this type of damage is crucial for developing new anticancer therapies.

Q3: How should Dcb-Ts be stored and handled?

A3: Dcb-Ts should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidants. It is stable at room temperature in a tightly closed container. Due to its alkylating nature, appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling the compound.

Q4: In what solvents is Dcb-Ts soluble?

A4: Dcb-Ts is soluble in chloroform.[2] For cell culture experiments, it is often dissolved in a small amount of an organic solvent like DMSO before being diluted to the final concentration in the culture medium. It is recommended to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Below is a guide to help you troubleshoot common issues you may encounter during your DNA crosslinking experiments with Dcb-Ts.

Problem Potential Cause Recommended Solution
Low or no DNA crosslinking Incorrect concentration of Dcb-Ts: The concentration may be too low to induce a detectable level of crosslinks.Optimize the Dcb-Ts concentration by performing a dose-response experiment. Start with a range of concentrations (e.g., 10 µM - 500 µM) to determine the optimal concentration for your cell type and experimental setup.
Suboptimal incubation time: The incubation period may be too short for the crosslinking reaction to occur efficiently.Increase the incubation time. A typical starting point is 2-4 hours, but this may need to be optimized.
Incorrect incubation temperature: The reaction rate is temperature-dependent.Ensure the incubation is carried out at a consistent and appropriate temperature, typically 37°C for cell-based assays.
Degraded Dcb-Ts: The compound may have degraded due to improper storage.Use a fresh stock of Dcb-Ts and ensure it has been stored correctly in a cool, dry place.
Interfering substances in the buffer: Buffers containing nucleophiles (e.g., Tris, glycine) can react with Dcb-Ts and reduce its availability for DNA crosslinking.Use a non-nucleophilic buffer such as HEPES or PBS for the crosslinking reaction.
High cell death/cytotoxicity Dcb-Ts concentration is too high: Excessive DNA damage can lead to rapid apoptosis or necrosis.Reduce the concentration of Dcb-Ts. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the appropriate concentration range for your cells.
Prolonged incubation time: Extended exposure to the crosslinking agent can increase toxicity.Reduce the incubation time.
Inconsistent results Variability in cell density: Different cell densities can affect the effective concentration of the crosslinking agent per cell.Ensure consistent cell seeding and confluence across all experiments.
Incomplete drug removal: Residual Dcb-Ts after treatment can lead to continued, uncontrolled crosslinking.Wash the cells thoroughly with fresh media or PBS after the incubation period to remove any remaining Dcb-Ts.
pH fluctuations in the medium: The reactivity of alkylating agents can be pH-dependent.Ensure the cell culture medium is properly buffered and the pH is stable throughout the experiment.

Quantitative Data Summary

Optimizing the reaction conditions is critical for achieving reproducible and meaningful results. The following table summarizes key quantitative parameters that should be considered. Please note that these are starting recommendations and optimal conditions may vary depending on the specific cell line and experimental goals.

Parameter Recommended Range Notes
Dcb-Ts Concentration 10 µM - 500 µMThe optimal concentration is highly cell-type dependent. A dose-response curve should be generated to determine the EC50 for cytotoxicity and the desired level of crosslinking.
Incubation Time 1 - 6 hoursLonger incubation times generally lead to increased crosslinking but also higher cytotoxicity. A time-course experiment is recommended.
Temperature 37°CFor mammalian cell culture experiments, maintaining a constant physiological temperature is crucial for consistent results.
pH 7.2 - 7.4The reactivity of the chloroethyl groups is pH-sensitive. Maintaining a stable physiological pH is essential for reproducible crosslinking.

Experimental Protocols

Protocol 1: Induction of DNA Crosslinks in Cultured Cells
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Dcb-Ts Stock Solution: Prepare a concentrated stock solution of Dcb-Ts (e.g., 10-50 mM) in sterile DMSO.

  • Treatment: Dilute the Dcb-Ts stock solution in pre-warmed, serum-free culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the Dcb-Ts-containing medium.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 2 hours).

  • Removal of Dcb-Ts: After incubation, aspirate the Dcb-Ts-containing medium and wash the cells twice with ice-cold PBS to stop the reaction and remove any residual compound.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping for downstream analysis (e.g., Comet assay, Western blotting).

Protocol 2: Detection of DNA Interstrand Crosslinks using the Alkaline Comet Assay

This protocol is adapted for the detection of interstrand crosslinks. The principle is that ICLs will reduce the amount of DNA migration in the comet tail compared to DNA with single-strand breaks alone.

  • Cell Preparation: After Dcb-Ts treatment and harvesting, resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate at 4°C for at least 1 hour.

  • Irradiation (for ICL detection): After lysis, wash the slides with PBS. To introduce random single-strand breaks, irradiate the slides on ice with a controlled dose of X-rays (e.g., 3-5 Gy). This step is crucial to allow for the detection of the "tethering" effect of the ICLs. A control group without Dcb-Ts treatment but with irradiation should be included.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes (repeat three times). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will result in a smaller "tail moment" (a measure of DNA migration) in the Dcb-Ts treated and irradiated cells compared to the cells that were only irradiated.

Visualizations

Experimental_Workflow Experimental Workflow for Dcb-Ts DNA Crosslinking Analysis cluster_preparation Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis A Seed Cells C Treat Cells with Dcb-Ts A->C B Prepare Dcb-Ts Stock Solution B->C D Incubate (e.g., 37°C, 2h) C->D E Wash to Remove Dcb-Ts D->E F Harvest Cells E->F G Alkaline Comet Assay F->G H Western Blot (e.g., for p53, γH2AX) F->H I LC-MS/MS for Adduct Quantification F->I

Caption: Workflow for inducing and analyzing Dcb-Ts DNA crosslinks.

DNA_Damage_Response Simplified DNA Damage Response to Dcb-Ts Crosslinks DcbTs N,N-Bis(2-chloroethyl)- p-toluenesulfonamide (Dcb-Ts) DNA_Crosslink DNA Interstrand Crosslink (ICL) DcbTs->DNA_Crosslink Replication_Fork_Stalling Replication Fork Stalling DNA_Crosslink->Replication_Fork_Stalling ATR_Activation ATR Kinase Activation Replication_Fork_Stalling->ATR_Activation p53_Activation p53 Activation ATR_Activation->p53_Activation DNA_Repair DNA Repair Pathways (e.g., Fanconi Anemia) ATR_Activation->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest->DNA_Repair

Caption: Dcb-Ts induced DNA damage signaling pathway.

References

Technical Support Center: Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. It provides troubleshooting advice for common issues and answers to frequently asked questions to help you identify and mitigate the formation of side products during the reaction.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product. What are the likely impurities?

A1: The presence of multiple spots on your TLC plate is a common issue and can be attributed to several potential side products and unreacted starting materials. The most common impurities depend on the synthetic route employed.

  • For the two-step synthesis (via diethanolamine):

    • Unreacted Starting Materials: p-Toluenesulfonyl chloride and diethanolamine may be present if the initial reaction is incomplete.

    • Intermediate Product: A prominent impurity is often the intermediate, N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide, resulting from incomplete chlorination.

    • Mono-substituted Byproducts: You may also observe the mono-substituted intermediate, N-(2-hydroxyethyl)-p-toluenesulfonamide, from the first step, and the mono-chlorinated product, N-(2-chloroethyl)-N-(2-hydroxyethyl)-p-toluenesulfonamide, from the second step.

    • Hydrolysis Product: The presence of moisture can lead to the hydrolysis of p-toluenesulfonyl chloride to p-toluenesulfonic acid.

  • For the one-step synthesis (via bis(2-chloroethyl)amine hydrochloride):

    • Unreacted Starting Materials: Unreacted p-toluenesulfonyl chloride and bis(2-chloroethyl)amine can be present.

    • Hydrolysis Product: Similar to the two-step synthesis, p-toluenesulfonic acid can form if moisture is present.

To identify these impurities, it is recommended to compare the Rf values of the spots with those of the starting materials and, if available, authentic samples of the potential side products. Further characterization by techniques like LC-MS or NMR of the isolated impurities will provide definitive identification.

Q2: The yield of my this compound is lower than expected. What are the potential causes and how can I improve it?

A2: Low yields can be a result of several factors throughout the experimental process. Here are some common causes and suggestions for improvement:

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or, if appropriate for the specific step, gently increasing the temperature.

  • Suboptimal Reagent Stoichiometry: Carefully check the molar ratios of your reactants. For the chlorination step with thionyl chloride, using a slight excess of the chlorinating agent can help drive the reaction to completion. However, a large excess can sometimes lead to the formation of other byproducts and complicate purification.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the starting p-toluenesulfonyl chloride and the product. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Inefficient Work-up and Extraction: During the work-up procedure, ensure that the pH is adjusted correctly to facilitate the separation of the product from acidic or basic impurities. Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Product Loss During Purification: If purifying by column chromatography, choose an appropriate solvent system that provides good separation between the product and impurities. Avoid using overly polar solvent systems that might lead to the co-elution of polar impurities with your product. If recrystallizing, select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to the presence of structurally similar impurities. The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often an effective method for removing small amounts of impurities. A common solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon cooling, the purified product should crystallize out.

  • Column Chromatography: For mixtures containing significant amounts of impurities, silica gel column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the separation observed on a TLC plate. The non-polar impurities will elute first, followed by the desired product, and then the more polar impurities.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of your synthesized this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity. A single spot on the TLC plate in an appropriate solvent system is a good indication of a pure compound.

  • Melting Point: A sharp melting point range that is consistent with the literature value (around 45-50 °C) suggests high purity.[1] A broad melting range often indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation. The spectra should be consistent with the expected chemical shifts and coupling patterns for the desired product. The absence of signals corresponding to starting materials or the hydroxyl-containing intermediates is a strong indicator of purity.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (296.21 g/mol ).[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A pure sample will show a single major peak in the chromatogram.

Data Presentation: Comparison of Product and Potential Side Products

The following table summarizes the key physical and chemical properties of this compound and its common side products to aid in their identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₁H₁₅Cl₂NO₂S296.2145-50[1]-
N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamideC₁₁H₁₇NO₄S259.32[3]98-102-
N-(2-hydroxyethyl)-p-toluenesulfonamideC₉H₁₃NO₃S215.2765-67-
N-(2-chloroethyl)-N-(2-hydroxyethyl)-p-toluenesulfonamideC₁₁H₁₆ClNO₃S277.77--
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.6567-69145-147 (15 mmHg)
DiethanolamineC₄H₁₁NO₂105.1428268-270
p-Toluenesulfonic acidC₇H₈O₃S172.20103-106 (monohydrate)140 (20 mmHg)

Experimental Protocols

Protocol 1: Synthesis of this compound (Two-Step Method)

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethanolamine (1.0 eq) in an appropriate solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.0 eq) portion-wise to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide.

Step 2: Chlorination of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide

  • Dissolve the crude N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide from Step 1 in a suitable anhydrous solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (2.2-2.5 eq) to the solution. The addition should be done carefully as the reaction can be exothermic.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice-cold water to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Protocol 2: Analysis of Reaction Mixture by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

  • On a silica gel TLC plate, spot a small amount of the crude reaction mixture, the starting materials (if available), and the purified product (if available) as a reference.

  • Place the TLC plate in the chamber and allow the solvent front to move up the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an appropriate staining solution (e.g., potassium permanganate or iodine).

  • Calculate the Rf value for each spot and compare them to identify the components of the reaction mixture.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Reaction Complete tlc Analyze Crude Mixture by TLC start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots single_spot Single Spot Observed (Matches Product Rf) multiple_spots->single_spot No identify_impurities Identify Impurities: - Unreacted Starting Materials - Intermediate (Diol) - Mono-chlorinated Product - Hydrolysis Product multiple_spots->identify_impurities Yes low_yield Low Yield? single_spot->low_yield purification Proceed to Purification low_yield->purification No improve_workup Improve Work-up/ Purification Strategy low_yield->improve_workup Yes characterization Characterize Product (NMR, MS, MP) purification->characterization end Successful Synthesis characterization->end optimize_conditions Optimize Reaction Conditions: - Check Stoichiometry - Ensure Anhydrous Conditions - Extend Reaction Time/Increase Temp. identify_impurities->optimize_conditions optimize_conditions->start Rerun Reaction improve_workup->optimize_conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway Synthetic Pathway and Potential Side Products cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Chlorination tscl p-Toluenesulfonyl chloride diol N,N-Bis(2-hydroxyethyl)- p-toluenesulfonamide tscl->diol + Diethanolamine mono_ol Side Product: N-(2-hydroxyethyl)- p-toluenesulfonamide tscl->mono_ol Incomplete Reaction hydrolysis Side Product: p-Toluenesulfonic acid tscl->hydrolysis + H2O dea Diethanolamine dea->diol product N,N-Bis(2-chloroethyl)- p-toluenesulfonamide diol->product + SOCl2 mono_cl Side Product: N-(2-chloroethyl)-N-(2-hydroxyethyl)- p-toluenesulfonamide diol->mono_cl Incomplete Chlorination socl2 Thionyl Chloride (SOCl2) socl2->product

Caption: Synthetic pathway and potential side products in the two-step synthesis.

References

Technical Support Center: Purification of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common purification techniques for this compound are flash column chromatography and recrystallization. Flash chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is useful for removing impurities that have different solubilities in a specific solvent system.

Q2: What are the potential impurities I might encounter in my crude product?

A2: Impurities can arise from unreacted starting materials or side reactions. Common impurities may include:

  • Unreacted p-toluenesulfonyl chloride: If the reaction with bis(2-chloroethyl)amine is incomplete.

  • Unreacted bis(2-chloroethyl)amine: This can be present if an excess was used or the reaction did not go to completion.

  • N-(2-hydroxyethyl)-N-(2-chloroethyl)-p-toluenesulfonamide: Formed by the partial hydrolysis of one of the chloroethyl groups.

  • N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide: Results from the complete hydrolysis of both chloroethyl groups.

  • Piperazine derivatives: These can form through intramolecular cyclization of the bis(2-chloroethyl)amine starting material or the product, especially under basic conditions or at elevated temperatures.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process. By spotting the crude mixture, the fractions collected from the column, and a pure standard (if available), you can track the separation of the desired product from impurities. A typical starting solvent system for TLC analysis of N,N-disubstituted p-toluenesulfonamides is a mixture of hexane and ethyl acetate.

Q4: What level of purity can I expect to achieve?

A4: The achievable purity depends on the chosen purification method and the nature of the impurities. With optimized column chromatography or recrystallization, it is possible to obtain this compound with a purity of ≥99% as determined by HPLC. Technical grade products may have a purity of around 90%.

Troubleshooting Guides

Flash Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Product does not elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine.
Product elutes too quickly (with the solvent front). The solvent system is too polar.Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Poor separation of product and impurities (co-elution). The chosen solvent system does not provide adequate resolution.Systematically screen different solvent systems using TLC to find one that gives a good separation between your product and the major impurities. Aim for an Rf value of approximately 0.3-0.4 for your target compound.
The column was overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded onto the column.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and that the bed is not disturbed when adding solvent or the sample.
Streaking or tailing of the product band. The compound may be acidic or basic and interacting strongly with the silica gel.For basic compounds, add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent. For acidic compounds, a small amount of acetic acid may be added, but care should be taken during solvent removal.
The sample was loaded in a solvent that is too polar.Load the sample in the column's mobile phase or a solvent of lower polarity. If the sample is not soluble, consider dry loading.
Recrystallization
Issue Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. An inappropriate solvent was chosen.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For sulfonamides, alcohols like ethanol or solvent mixtures like ethanol/water can be effective.
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to dissolve the oil and add more solvent. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent.
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Ensure the solution is cooled sufficiently.
Low recovery of the purified product. Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. The chosen solvent did not effectively differentiate between the product and the impurities.Try a different recrystallization solvent or a solvent pair. A second recrystallization may be necessary to achieve the desired purity.

Data Presentation

Table 1: Purity of this compound from Various Sources

Grade Purity Analytical Method
Analytical Reagent>98.0%HPLC
Research Grade≥99%HPLC
Technical Grade~90%Not Specified
Technical Grade>88.0%GC

This table summarizes purity data from various chemical suppliers and should be considered as a general guide.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The ideal solvent system should provide good separation of the product from impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully load the sample onto the top of the column.

    • Alternatively, for samples with poor solubility, perform dry loading: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Diethyl ether (as a potential anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection:

    • Based on small-scale tests, select a solvent in which the crude product is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point for sulfonamides.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystal formation should occur during this time.

    • To maximize the yield, cool the flask in an ice bath once it has reached room temperature.

    • If an anti-solvent is used (e.g., diethyl ether with an ethanol solution), add it dropwise to the cooled solution until turbidity is observed, then allow crystallization to proceed.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Product purification_choice Choose Purification Method start->purification_choice column_chrom Flash Column Chromatography purification_choice->column_chrom  Impurity Polarity Differs recrystallization Recrystallization purification_choice->recrystallization  Solubility Difference analysis Purity Analysis (TLC, HPLC) column_chrom->analysis recrystallization->analysis pure_product Pure Product (≥99%) analysis->pure_product  Successful impure_product Impure Product analysis->impure_product  Unsuccessful impure_product->purification_choice  Re-purify

Caption: A logical workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Solution Pathway start Impure Product After Initial Purification check_tlc Analyze by TLC start->check_tlc check_impurities Identify Potential Impurities check_tlc->check_impurities optimize_chrom Optimize Chromatography (Solvent, Gradient, Loading) check_impurities->optimize_chrom  Polarity Issues change_recrys_solvent Change Recrystallization Solvent/Technique check_impurities->change_recrys_solvent  Solubility Issues rerun_purification Re-run Purification optimize_chrom->rerun_purification change_recrys_solvent->rerun_purification final_product Pure Product rerun_purification->final_product

Caption: A troubleshooting decision tree for purifying this compound.

Stability and storage conditions for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] While it is stable at room temperature under these conditions, some suppliers recommend refrigeration at 0-8°C for optimal long-term storage.[3] It is also advised to keep the compound in a dark place to minimize exposure to light.[4]

Q2: How stable is this compound?

A2: this compound is chemically stable at room temperature when stored in a closed container under normal handling and storage conditions.[1] However, it is important to avoid certain conditions to prevent degradation.

Q3: What are the known incompatibilities of this compound?

A3: This compound is incompatible with strong oxidizing agents.[1] Contact with such substances should be avoided to prevent vigorous reactions that could compromise the integrity of the compound and the safety of the experiment.

Q4: What are the potential degradation products of this compound?

A4: Under certain conditions, such as exposure to moisture, the chloroethyl groups may undergo hydrolysis. In aqueous conditions, it can hydrolyze to form p-toluenesulfonamide and 2-chloroethanol. Hazardous decomposition products upon combustion can include hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of sulfur.[1]

Q5: What is the appearance and physical state of this compound?

A5: this compound is a solid at room temperature.[1] Its appearance is typically described as a slightly gray, off-white, or white to light yellow powder or crystal.[1][3]

Stability and Storage Data Summary

ParameterRecommended ConditionSource
Storage Temperature Room Temperature or 0-8°C[1][3][4]
Atmosphere Store in a tightly closed container in a dry, well-ventilated area.[1][2][5]
Light Keep in a dark place.[4][5]
Incompatible Substances Strong oxidizing agents.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in a research setting.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, consider the following potential causes related to the stability and handling of the compound.

  • Improper Storage: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed). Exposure to moisture or light can lead to degradation.

  • Contamination: Ensure that the compound has not come into contact with incompatible substances, such as strong oxidants.

  • Age of the Compound: If the compound is old or has been stored for an extended period, its purity may be compromised. Consider using a fresh batch for critical experiments.

Issue 2: Difficulty in Dissolving the Compound

This compound is practically insoluble in water but is soluble in chloroform.[1][4] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. Chloroform is a good starting point.

  • Temperature: Gentle warming may aid dissolution, but be cautious as excess heat can promote degradation.[1]

  • Purity: If the compound has degraded, the impurities may affect its solubility characteristics.

Visual Guides

Experimental Workflow for Handling and Use

experimental_workflow Experimental Workflow for this compound cluster_storage Storage and Preparation cluster_reaction Reaction Setup cluster_cleanup Post-Reaction storage Store at Room Temperature or 0-8°C in a dry, dark, tightly sealed container weighing Weigh desired amount in a fume hood storage->weighing dissolution Dissolve in an appropriate anhydrous solvent (e.g., Chloroform) weighing->dissolution reaction Perform reaction under inert atmosphere if necessary dissolution->reaction workup Aqueous workup if applicable (Note potential for hydrolysis) reaction->workup purification Purify product (e.g., chromatography, recrystallization) workup->purification

Caption: A logical workflow for handling and using the compound.

Potential Degradation Pathway

degradation_pathway Potential Hydrolytic Degradation Pathway parent This compound C11H15Cl2NO2S hydrolysis Hydrolysis (presence of water) parent->hydrolysis product1 p-Toluenesulfonamide C7H9NO2S hydrolysis->product1 product2 2-Chloroethanol C2H5ClO hydrolysis->product2

Caption: Hydrolysis of this compound.

References

Solubility of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to its solubility in aqueous and organic solvents.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. The following tables summarize the available qualitative and limited quantitative information.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1]

Table 2: Quantitative Solubility of this compound in Select Organic Solvents

SolventDielectric ConstantReaction Rate (k, s⁻¹)Solubility (g/L)
Dichloromethane8.930.45120
Chloroform4.810.3895
Acetonitrile37.50.62158

Note: The quantitative data is derived from the context of its chemical synthesis and may not represent equilibrium solubility under standard conditions.

Experimental Protocols

Below are detailed methodologies for determining the solubility of this compound.

Protocol 1: Equilibrium Solubility Determination in Organic Solvents

This protocol is designed to determine the equilibrium solubility of the compound in a specific organic solvent at a set temperature.

Materials:

  • This compound (powder/crystal form)

  • Selected organic solvent (e.g., Methanol, Ethanol, DMSO, Acetone)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total weight of the vial and compound.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in g/L or mg/mL.

G Workflow for Equilibrium Solubility Determination in Organic Solvents cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equi1 Seal vial prep2->equi1 equi2 Agitate at constant temperature (24-48h) equi1->equi2 ana1 Centrifuge to separate solid equi2->ana1 ana2 Collect supernatant ana1->ana2 ana3 Dilute aliquot ana2->ana3 ana4 Analyze concentration (HPLC/UV-Vis) ana3->ana4 end end ana4->end Calculate Solubility

Workflow for determining equilibrium solubility in organic solvents.
Protocol 2: Aqueous Solubility Determination (pH-dependent)

This protocol outlines the procedure for assessing the aqueous solubility of the compound at different pH values.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 2, 4, 7.4, 9)

  • Vials, shaker, analytical balance, centrifuge, and analytical instrument as in Protocol 1.

Procedure:

  • Prepare a series of aqueous buffers at the desired pH values.

  • Follow steps 1-12 from Protocol 1, substituting the organic solvent with the respective aqueous buffer in each vial.

  • It is crucial to monitor the pH of the supernatant after equilibration to ensure it has not significantly changed.

G Workflow for pH-Dependent Aqueous Solubility Determination cluster_setup Setup cluster_process Processing cluster_quantification Quantification setup1 Prepare aqueous buffers (various pH) setup3 Add respective buffers to vials setup1->setup3 setup2 Add excess compound to separate vials setup2->setup3 proc1 Seal and agitate at constant temp (24-48h) setup3->proc1 proc2 Centrifuge proc1->proc2 proc3 Collect supernatant proc2->proc3 quant1 Dilute supernatant proc3->quant1 quant3 Verify final pH proc3->quant3 quant2 Analyze concentration quant1->quant2 end end quant2->end Determine Solubility vs. pH

Workflow for determining pH-dependent aqueous solubility.

Troubleshooting and FAQs

Q1: I am having trouble dissolving this compound in my chosen solvent. What can I do?

A1:

  • Increase Agitation and Time: Ensure the mixture is being agitated vigorously and for a sufficient duration (24-48 hours) to reach equilibrium.

  • Temperature Adjustment: Gently warming the solvent may increase solubility. However, be cautious as this compound is a reactive compound, and excessive heat could lead to degradation.

  • Particle Size Reduction: Grinding the compound to a finer powder will increase the surface area and can improve the rate of dissolution.

  • Solvent Selection: If the compound remains insoluble, you may need to select a more appropriate solvent. Given its structure, polar aprotic solvents like DMSO or DMF, or chlorinated solvents like dichloromethane, are likely to be more effective than non-polar solvents like hexane.

Q2: My compound appears to be degrading in the aqueous buffer during the solubility experiment. How can I mitigate this?

A2: The bis(2-chloroethyl)amino group is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Lower the Temperature: Conduct the experiment at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis.

  • Minimize Experiment Duration: While reaching equilibrium is important, for unstable compounds, a shorter incubation time might be necessary. You may need to validate that a shorter time point provides a reasonable estimate of solubility.

  • Use Freshly Prepared Buffers: Ensure your buffers are free of any contaminants that could catalyze degradation.

  • Analytical Monitoring: Use a stability-indicating analytical method (like HPLC) that can separate the parent compound from its degradation products. This will ensure you are only quantifying the intact this compound.

Q3: The solubility of my compound seems to vary between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. Ensure you are using the same batch and form of the compound for all experiments.

  • Temperature Fluctuations: Small changes in temperature can significantly impact solubility. Ensure your incubator or shaker maintains a stable temperature.

  • Incomplete Equilibration: If the agitation time is too short, the solution may not have reached saturation, leading to an underestimation of solubility.

  • Solvent Purity and Water Content: The purity of the organic solvent, particularly its water content, can affect the solubility of the compound. Use high-purity, anhydrous solvents when required.

Q4: How should I prepare a stock solution of this compound for biological assays?

A4:

  • Due to its likely poor aqueous solubility, it is recommended to first dissolve the compound in an organic solvent such as DMSO to create a concentrated stock solution.

  • For the final assay, this stock solution should be serially diluted in the aqueous assay buffer.

  • When diluting, it is crucial to add the DMSO stock to the buffer dropwise while vortexing to minimize precipitation.

  • Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying. It is common practice to keep the final DMSO concentration below 0.5% (v/v).

  • Always include a vehicle control (assay buffer with the same final concentration of the organic solvent) in your experiments.

G Logical Flow for Preparing a Stock Solution start Start dissolve Dissolve compound in 100% DMSO to create a concentrated stock solution start->dissolve dilute Perform serial dilutions of the stock solution in assay buffer dissolve->dilute precip_check Observe for precipitation dilute->precip_check precip_yes Precipitation observed precip_check->precip_yes Yes precip_no No precipitation precip_check->precip_no No troubleshoot Troubleshoot: - Lower final concentration - Use a different co-solvent - Add surfactant (if compatible) precip_yes->troubleshoot end Use in biological assay with appropriate vehicle control precip_no->end

Logical flow for preparing a stock solution for biological assays.

References

Minimizing off-target effects of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in live cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. The information provided is intended to help minimize off-target effects in live cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a bifunctional alkylating agent. Its primary mechanism of action involves the formation of covalent interstrand cross-links (ICLs) in DNA. This process occurs in two steps: first, an intramolecular cyclization forms a highly reactive aziridinium ion. This ion then alkylates a nucleophilic site on a DNA base, most commonly the N7 position of guanine. The second 2-chloroethyl group can then undergo a similar reaction, forming a cross-link with another guanine on the opposite DNA strand. These ICLs physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Q2: What are the known off-target effects of this compound in live cells?

A2: As a non-specific DNA alkylating agent, this compound can induce several off-target effects, including:

  • DNA-protein cross-links: Besides cross-linking DNA strands, the reactive intermediate can also form covalent bonds between DNA and nearby proteins, such as histones and transcription factors. These bulky adducts can interfere with essential cellular processes.

  • Monofunctional alkylation: The compound can react with a single DNA base without forming a cross-link. While less cytotoxic than ICLs, these mono-adducts can still be mutagenic if not repaired.

  • Alkylation of other cellular macromolecules: The reactive aziridinium ion can potentially alkylate other nucleophilic molecules in the cell, such as RNA and proteins, which can disrupt their function.

  • Cytotoxicity to non-target cells: Due to its non-specific nature, the compound can damage the DNA of healthy, rapidly dividing cells, leading to unwanted side effects in a therapeutic context.

Q3: What are the general strategies to minimize off-target effects of alkylating agents like this compound?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental results and for therapeutic applications. General strategies include:

  • Dose optimization: Using the lowest effective concentration of the compound can help reduce off-target damage. A thorough dose-response study is recommended to determine the optimal concentration for the desired effect with minimal toxicity.

  • Targeted delivery: While challenging for this specific compound, strategies for targeted delivery of alkylating agents to specific cell types are an active area of research. This can involve conjugation to cell-specific ligands or encapsulation in nanoparticles.[1]

  • Modulation of DNA repair pathways: The cellular response to DNA damage plays a significant role in the outcome of treatment. Inhibiting specific DNA repair pathways in target cells can enhance the efficacy of the alkylating agent, potentially allowing for the use of lower concentrations.[2] Conversely, enhancing DNA repair in non-target cells could offer a protective effect.

  • Combination therapies: Using this compound in combination with other agents that have different mechanisms of action may allow for synergistic effects at lower, less toxic concentrations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High cell death in control group (solvent only) Solvent toxicity.- Use a lower concentration of the solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and is typically below 0.5%. - Test different solvents for dissolving the compound. - Include a "no treatment" control in addition to the solvent control.
Inconsistent results between experiments - Cell passage number and confluency. - Variability in compound preparation. - Inconsistent incubation times.- Use cells within a consistent passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of treatment. - Prepare fresh stock solutions of the compound for each experiment. - Ensure precise and consistent incubation times.
No observable effect at expected concentrations - Compound inactivity. - Cell line resistance. - Insufficient incubation time.- Verify the purity and integrity of the compound. - Some cell lines have robust DNA repair mechanisms that can counteract the effects of the compound. Consider using a cell line known to be sensitive to alkylating agents or increasing the concentration. - Extend the incubation time to allow for the compound to induce DNA damage and for the cellular effects to manifest.
High background in DNA damage assays (e.g., Comet assay) - Sub-optimal cell health prior to treatment. - Harsh cell handling during the assay.- Ensure cells are healthy and not overly confluent before starting the experiment. - Handle cells gently during harvesting and processing to avoid introducing artificial DNA damage.

Data Presentation

The following tables provide a template for summarizing quantitative data from key experiments. Researchers should replace the placeholder data with their own experimental results.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
Example: MCF-7Breast Adenocarcinoma[Insert Data][Insert Data]
Example: A549Lung Carcinoma[Insert Data][Insert Data]
Example: HCT116Colon Carcinoma[Insert Data][Insert Data]
Example: HEK293TNormal Embryonic Kidney[Insert Data][Insert Data]

Table 2: Quantification of Off-Target Effects

Cell LineTreatment Concentration (µM)DNA-Protein Crosslinks (Relative Units)Comet Assay (% Tail DNA)
Example: MCF-7[Insert Data][Insert Data][Insert Data]
Example: MCF-7[Insert Data][Insert Data][Insert Data]
Example: A549[Insert Data][Insert Data][Insert Data]
Example: A549[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a solvent control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Detection of DNA Strand Breaks (Alkaline Comet Assay)

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose at 37°C and pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and the percentage of DNA in the tail using appropriate image analysis software.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Compound N,N-Bis(2-chloroethyl) -p-toluenesulfonamide Compound_in Compound (intracellular) Compound->Compound_in Cellular Uptake Aziridinium Reactive Aziridinium Ion Compound_in->Aziridinium Intramolecular Cyclization DNA Nuclear DNA Aziridinium->DNA Alkylation DNA_damage DNA Alkylation (Mono-adducts & ICLs) Aziridinium->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR Repair DNA Repair DDR->Repair Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Select Cell Line Cell_Culture Cell Seeding & Culture Start->Cell_Culture Treatment Treatment with N,N-Bis(2-chloroethyl) -p-toluenesulfonamide Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity DNA_Damage DNA Damage Assay (e.g., Comet Assay) Incubation->DNA_Damage DPC DNA-Protein Crosslink Detection Incubation->DPC Data_Analysis Data Analysis (IC50, % DNA Damage, etc.) Cytotoxicity->Data_Analysis DNA_Damage->Data_Analysis DPC->Data_Analysis End End: Interpret Results Data_Analysis->End

Caption: General experimental workflow for assessing cellular effects.

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Consistent Cell Passage & Confluency? Start->Check_Cells Check_Compound Fresh Compound Stock Solution? Check_Cells->Check_Compound Yes Solution_Cells Action: Use consistent cell parameters. Check_Cells->Solution_Cells No Check_Protocol Consistent Incubation Times? Check_Compound->Check_Protocol Yes Solution_Compound Action: Prepare fresh stock for each experiment. Check_Compound->Solution_Compound No Solution_Protocol Action: Ensure precise timing. Check_Protocol->Solution_Protocol No Re-evaluate Re-run Experiment Check_Protocol->Re-evaluate Yes Solution_Cells->Re-evaluate Solution_Compound->Re-evaluate Solution_Protocol->Re-evaluate

Caption: Troubleshooting logic for inconsistent experimental results.

References

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the handling and safety precautions for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a sulfonamide compound containing two 2-chloroethyl groups attached to the nitrogen atom.[1] It functions as a bifunctional alkylating agent.[1] Its primary applications are in pharmaceutical research as an antibacterial agent and a potential anticancer drug, and in chemical synthesis as an intermediate for other sulfonamide derivatives.[1]

Q2: What are the main hazards associated with this compound?

A2: The primary hazards of this compound include irritation to the skin, eyes, and respiratory tract.[2][3] Ingestion may lead to digestive tract irritation.[2] It is classified as a warning-level irritant.[2] The toxicological properties of this material have not been fully investigated, but as a nitrogen mustard derivative, it should be handled with extreme caution due to its potential as a potent alkylating agent.[1][2]

Q3: What personal protective equipment (PPE) is mandatory when handling this substance?

A3: Appropriate PPE is crucial to minimize exposure. This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and in situations with potential for aerosol generation, a NIOSH-approved respirator.[4] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[2][6]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has ceased, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Q5: How should I store this compound?

A5: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible substances such as strong oxidizing agents.[2]

Q6: What is the proper procedure for disposing of waste containing this chemical?

A6: Waste containing this compound should be treated as hazardous waste.[8] Dispose of it in accordance with local, state, and federal regulations.[8][9] Do not dispose of it down the drain.[10]

Troubleshooting Guides

Issue: Unexpected reaction outcome or low yield in a synthesis involving this compound.

  • Possible Cause 1: Purity of the reagent.

    • Troubleshooting Step: Verify the purity of your this compound using an appropriate analytical technique such as HPLC or NMR. Impurities can interfere with the desired reaction.

  • Possible Cause 2: Incomplete reaction.

    • Troubleshooting Step: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction is stalling, consider adjusting the reaction time, temperature, or catalyst concentration.

  • Possible Cause 3: Degradation of the reagent.

    • Troubleshooting Step: this compound can be sensitive to moisture and heat. Ensure it was stored correctly. If degradation is suspected, use a fresh batch of the reagent.

Issue: Difficulty in dissolving this compound.

  • Possible Cause: Inappropriate solvent.

    • Troubleshooting Step: this compound is soluble in chloroform.[11] If you are using a different solvent, check its compatibility. Gentle heating or sonication may aid in dissolution, but be mindful of the compound's stability.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₅Cl₂NO₂S[12]
Molecular Weight 296.22 g/mol [12]
CAS Number 42137-88-2[12]
Appearance Off-white to slightly gray solid/powder[2][13]
Melting Point 45-50 °C[12]
Boiling Point 409.1 ± 55.0 °C (Predicted)[11]
Solubility Soluble in Chloroform[11]
Storage Temperature 0-8°C[12]

Table 2: Hazard Identification

HazardDescriptionGHS PictogramSignal WordHazard Statement
Skin Irritation Causes skin irritation.WarningH315
Eye Irritation Causes serious eye irritation.WarningH319
Respiratory Irritation May cause respiratory irritation.WarningH335

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1N aqueous hydrochloric acid

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Suspend Bis(2-chloroethyl)amine hydrochloride (25.2 g) in dichloromethane (280 mL) in a reaction vessel and cool the suspension to 0 °C in an ice bath.

  • Sequentially add pyridine (24 mL) and p-toluenesulfonyl chloride (28.3 g) to the stirred suspension.

  • Allow the reaction mixture to stir for 4 hours at room temperature.

  • Upon completion of the reaction (monitor by TLC), add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

  • Extract the organic phase with dichloromethane.

  • Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane-ethyl acetate (from 15:1 to 5:1) as the eluent to yield N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide.

Mandatory Visualization

G Emergency Response Workflow for this compound Exposure cluster_exposure Accidental Exposure cluster_assessment Immediate Assessment cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Exposure Occurs Assess Assess Type of Exposure Exposure->Assess Skin Skin Contact: - Remove contaminated clothing - Flush with water for 15 min Assess->Skin Skin Eye Eye Contact: - Flush with water for 15 min Assess->Eye Eye Inhalation Inhalation: - Move to fresh air - Provide oxygen if needed Assess->Inhalation Inhalation Ingestion Ingestion: - Rinse mouth - Drink water/milk - DO NOT induce vomiting Assess->Ingestion Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency response workflow for exposure incidents.

G Safe Handling and Storage Protocol cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep Review SDS and SOPs PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Prep->PPE Ventilation Work in a Fume Hood PPE->Ventilation Handling Handle with Care Avoid creating dust Ventilation->Handling Weighing Weigh in a contained manner Handling->Weighing Disposal Dispose as hazardous waste Handling->Disposal Storage Store in a cool, dry, well-ventilated area Weighing->Storage Container Keep container tightly sealed Storage->Container Incompatibles Separate from incompatible materials Storage->Incompatibles

Caption: Protocol for safe handling and storage.

References

Technical Support Center: Quenching Unreacted N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is quenching necessary?

A1: this compound is a bifunctional alkylating agent. Its reactivity stems from the two chloroethyl groups that can form highly reactive aziridinium ions.[1] These ions can then alkylate nucleophiles, including DNA, which is the basis of its cytotoxic activity.[1] Quenching is the process of neutralizing any unreacted this compound at the end of a reaction. This is crucial for several reasons:

  • Safety: It deactivates the hazardous, reactive alkylating agent.

  • Reaction Control: It stops the reaction at a desired endpoint, preventing further and potentially unwanted side reactions.

  • Purification: It converts the unreacted starting material into a different compound that is easier to separate from the desired product.

Q2: What are the common methods for quenching this compound?

A2: The most common methods involve reacting the unreacted compound with a nucleophile to neutralize its alkylating ability. The choice of quenching agent depends on the stability of the desired product and the reaction conditions. Common methods include:

  • Amine Quench: Using a primary or secondary amine, or an aqueous solution of ammonia, to form a stable and often more polar sulfonamide derivative.

  • Hydrolysis: Using water, often in the presence of a base, to hydrolyze the chloroethyl groups to hydroxyethyl groups.

  • Thiol Quench: Employing a thiol-containing reagent, such as sodium thiosulfate, to react with the electrophilic chloroethyl groups.

Q3: How does this compound exert its biological effects?

A3: As an alkylating agent, this compound can cause DNA damage in cells. This damage triggers a cellular stress response, often leading to the activation of the p53 tumor suppressor protein.[2][3][4][5] Activated p53 can then initiate a cascade of events leading to cell cycle arrest, allowing time for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.[2][3][4][5]

Troubleshooting Guide

Issue Possible Cause Solution
Incomplete Quenching Insufficient amount of quenching agent.Increase the molar excess of the quenching agent. A 5-10 fold excess is often a good starting point.
Low reaction temperature.While quenching is often performed at low temperatures to control exotherms, the reaction may be too slow. Allow the reaction to warm to room temperature and stir for a longer period.
Poor mixing.Ensure vigorous stirring, especially in biphasic systems (e.g., organic solvent and aqueous quencher), to maximize contact between the reactants.
Formation of Unwanted Side Products Reaction of the desired product with the quenching agent.Choose a quenching agent that is selective for the unreacted this compound over your product. Consider the nucleophilicity of your product versus the quenching agent.
Degradation of the desired product under quenching conditions.If your product is sensitive to basic or acidic conditions, use a neutral quenching method. For example, if your product is base-labile, avoid using aqueous sodium hydroxide for hydrolysis.
Difficulty in Removing Quenched Product Similar polarity of the quenched product and the desired product.Select a quenching agent that results in a product with significantly different polarity. For example, quenching with aqueous ammonia will produce a more polar sulfonamide that may be easier to separate by extraction or chromatography.
Emulsion formation during aqueous workup.Break the emulsion by adding brine or by filtering the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Quenching with Aqueous Ammonia

This protocol is suitable for reactions where the desired product is stable to mildly basic conditions. The resulting sulfonamide is generally more polar and can be removed by aqueous extraction.

  • Cool the reaction mixture: Cool the reaction vessel to 0 °C using an ice bath.

  • Add aqueous ammonia: Slowly add a 5-10 fold molar excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ in water) to the stirred reaction mixture.

  • Warm and stir: Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction: Check for the complete consumption of this compound by a suitable analytical method (e.g., TLC, LC-MS).

  • Workup: Proceed with the standard aqueous workup to separate the desired product from the quenched sulfonamide.

Protocol 2: Quenching by Hydrolysis

This method is useful when the desired product is stable to aqueous basic or acidic conditions.

  • Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice bath.

  • Add aqueous base or acid: Slowly add a 5-10 fold molar excess of an aqueous base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl) to the stirred reaction mixture.

  • Warm and stir: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete.

  • Monitor the reaction: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Neutralize the reaction mixture and proceed with extraction to isolate the desired product.

Protocol 3: Quenching with Sodium Thiosulfate

This method is suitable for quenching residual alkylating agent under neutral conditions.

  • Prepare quencher solution: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Cool the reaction mixture: Cool the reaction mixture to 0 °C.

  • Add quencher: Add a 5-10 fold molar excess of the saturated sodium thiosulfate solution to the vigorously stirred reaction mixture.

  • Stir: Continue stirring at room temperature for 1-3 hours.

  • Monitor the reaction: Check for the absence of the starting material using an appropriate analytical technique.

  • Workup: Separate the organic and aqueous layers and proceed with the purification of the desired product.

Data Presentation

Table 1: Comparison of Quenching Methods (Illustrative Data)

Quenching AgentMolar ExcessTemperature (°C)Reaction Time (h)Quenching Efficiency (%)Notes
Aqueous Ammonia100 to 251.5>99Forms a polar sulfonamide, easy to separate.
1 M NaOH100 to 253>98Product must be base-stable.
Sat. Na₂S₂O₃100 to 252>99Neutral conditions, good for sensitive products.

Note: The data in this table is illustrative and the optimal conditions may vary depending on the specific reaction solvent, concentration, and substrate.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_quenching Quenching Step cluster_workup Workup & Purification start Start Reaction: This compound + Reactant(s) in Solvent monitor Monitor Reaction Progress (e.g., TLC, LC-MS) start->monitor complete Reaction Complete monitor->complete quench Cool to 0°C and add Quenching Agent (e.g., aq. NH3) complete->quench stir Stir at Room Temperature (1-2 hours) quench->stir monitor_quench Monitor Quenching (e.g., TLC, LC-MS) stir->monitor_quench extract Aqueous Workup (e.g., Extraction) monitor_quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify end Isolated Product purify->end

Caption: A typical experimental workflow involving this compound.

p53_pathway cluster_damage Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response AlkylatingAgent This compound DNADamage DNA Alkylation (DNA Damage) AlkylatingAgent->DNADamage ATM_ATR ATM/ATR Kinases DNADamage->ATM_ATR p53_inactive p53 (inactive) ATM_ATR->p53_inactive phosphorylates MDM2 MDM2 p53_inactive->MDM2 bound by p53_active p53 (active, phosphorylated) p53_inactive->p53_active MDM2->p53_inactive targets for degradation p53_active->MDM2 inhibits p21 p21 expression p53_active->p21 upregulates GADD45 GADD45 expression p53_active->GADD45 upregulates BAX BAX expression p53_active->BAX upregulates CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis BAX->Apoptosis

Caption: p53 signaling pathway activated by DNA damage from alkylating agents.[2][3][4][5]

References

Validation & Comparative

A Comparative Analysis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and Other Nitrogen Mustards in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a sulfonamide-based nitrogen mustard, and other prominent nitrogen mustards used in cancer research and therapy. This document synthesizes available data on their mechanisms of action, cytotoxicity, and the signaling pathways they modulate, supported by detailed experimental protocols.

Chemical and Physical Properties

This compound is a sulfonamide compound featuring a p-toluenesulfonamide structure with two 2-chloroethyl groups attached to the nitrogen atom.[1] These chloroethyl groups are the hallmark of nitrogen mustards, conferring their characteristic alkylating activity. A comparison of the chemical properties of this compound with other well-known nitrogen mustards is presented in Table 1.

FeatureThis compoundMechlorethamineMelphalanChlorambucilCyclophosphamide
CAS Number 42137-88-2[1]51-75-2148-82-3305-03-350-18-0
Molecular Formula C₁₁H₁₅Cl₂NO₂S[1]C₅H₁₁Cl₂NC₁₃H₁₈Cl₂N₂O₂C₁₄H₁₉Cl₂NO₂C₇H₁₅Cl₂N₂O₂P
Molecular Weight ( g/mol ) 296.2[1]156.07305.2304.2261.09
Chemical Class Sulfonamide Nitrogen MustardAliphatic Nitrogen MustardAromatic Nitrogen Mustard (Amino Acid Conjugate)Aromatic Nitrogen MustardPhosphoramide Mustard (Prodrug)
Appearance Off-white solidWhite, crystalline powderOff-white to buff powderWhite, crystalline powderWhite, crystalline powder
Reactivity The dual chloroethyl substituents enhance its reactivity compared to other sulfonamides.[1]Highly reactiveLess reactive than mechlorethamineLess reactive than mechlorethamineRequires metabolic activation

Mechanism of Action: DNA Alkylation and Apoptosis Induction

Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA. This process is initiated by an intramolecular cyclization of the chloroethyl groups to form a highly reactive aziridinium ion.[1] This electrophilic intermediate then reacts with nucleophilic sites on DNA, predominantly the N7 position of guanine. Bifunctional nitrogen mustards, such as this compound, can react with two guanine residues, leading to the formation of interstrand cross-links (ICLs). These ICLs are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

The DNA damage induced by this compound activates p53-dependent apoptotic pathways.[1] The tumor suppressor protein p53 is stabilized and activated through post-translational modifications, such as phosphorylation.[1] Activated p53 then transcriptionally upregulates pro-apoptotic genes, leading to the initiation of the mitochondrial apoptosis pathway.[1] This intrinsic apoptotic cascade involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in cell death.[1]

G General Signaling Pathway of this compound A This compound B DNA Alkylation (Interstrand Cross-links) A->B C DNA Damage B->C D p53 Activation (Phosphorylation) C->D E Mitochondrial Pathway D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Signaling pathway of this compound.

Comparative Cytotoxicity

While direct comparative studies including this compound are limited, the available data for other nitrogen mustards and sulfonamide derivatives provide a context for its potential cytotoxic efficacy. Table 2 summarizes the half-maximal inhibitory concentration (IC₅₀) values for various nitrogen mustards against different human cancer cell lines from independent studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Sulfonamide Derivatives MDA-MB-468Breast CancerVaries[2]
HeLaCervical CancerVaries[2]
MCF-7Breast CancerVaries[2]
Melphalan SF-188GlioblastomaLD₁₀ value reported[3]
U87MGGlioblastomaLD₁₀ value reported[3]
U251MGGlioblastomaLD₁₀ value reported[3]
2-Phenylacetylenesulfonamide (PAS) B-CLLChronic Lymphocytic Leukemia5-20[4][5]

In Vivo Antitumor Efficacy

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Compound Treatment: Treat the cells with various concentrations of the nitrogen mustard compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

G MTT Assay Workflow A Seed cells in 96-well plate B Treat with Nitrogen Mustards A->B C Incubate (e.g., 48h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for a typical MTT cytotoxicity assay.
DNA Alkylation Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

Protocol:

  • Cell Treatment and DNA Isolation: Treat cancer cells with the nitrogen mustard compound. Harvest the cells and isolate genomic DNA using standard phenol-chloroform extraction or a commercial kit.

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to individual nucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Separate the DNA adducts from unmodified nucleosides using a C18 reverse-phase column with a suitable gradient elution.

    • Detect and quantify the specific adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Data Analysis: Quantify the amount of each adduct by comparing its peak area to that of a stable isotope-labeled internal standard and normalize to the total amount of DNA analyzed.

Conclusion and Future Directions

This compound represents an interesting scaffold for the development of novel anticancer agents, combining the DNA alkylating properties of nitrogen mustards with a sulfonamide moiety. While direct comparative data with clinically used nitrogen mustards is currently lacking, the available information on its mechanism of action and the in vivo efficacy of related sulfonamides suggests its potential as a cytotoxic agent.

Future research should focus on conducting head-to-head comparative studies of this compound with established nitrogen mustards like melphalan, chlorambucil, and cyclophosphamide. Such studies should include comprehensive cytotoxicity screening against a panel of cancer cell lines, quantitative DNA alkylation assays, and in vivo efficacy studies in relevant animal models. This will provide a clearer understanding of its relative potency, selectivity, and therapeutic window, and will be crucial for its further development as a potential cancer therapeutic.

References

A Comparative Analysis of DNA Alkylation Efficiency: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide versus Busulfan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the DNA alkylating agents N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and busulfan, with a focus on their mechanisms of action, DNA alkylation efficiency, and the experimental methods used for their evaluation. While direct quantitative comparisons of their alkylation efficiency are limited in publicly available literature, this document synthesizes existing data to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Both this compound and busulfan are bifunctional alkylating agents that induce cytotoxicity primarily through the formation of DNA adducts and cross-links, ultimately leading to the inhibition of DNA replication and transcription and triggering apoptosis. Busulfan, an alkylsulfonate, is well-characterized to form DNA intrastrand cross-links, primarily at 5'-GA-3' and 5'-GG-3' sequences. This compound, a nitrogen mustard derivative, is presumed to form a reactive aziridinium ion that alkylates DNA, with a high propensity for the N7 position of guanine, leading to both mono-adducts and interstrand or intrastrand cross-links.

Quantitative data directly comparing the DNA alkylation efficiency of these two compounds is scarce. However, based on their chemical structures and mechanisms of action, it can be inferred that they exhibit different profiles of DNA damage. The efficiency of DNA cross-linking is a critical determinant of cytotoxicity for bifunctional alkylating agents.

Mechanism of DNA Alkylation

This compound

This compound belongs to the nitrogen mustard class of alkylating agents. Its mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine. As a bifunctional agent, it can react a second time to form DNA cross-links.

cluster_0 This compound Activation cluster_1 DNA Alkylation cluster_2 Cellular Response Compound This compound Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium_Ion Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium_Ion->DNA Nucleophilic Attack Mono_adduct Mono-adduct DNA->Mono_adduct Crosslink Inter/Intrastrand Cross-link Mono_adduct->Crosslink Second Alkylation Apoptosis Apoptosis Crosslink->Apoptosis Replication/Transcription Block

Mechanism of this compound
Busulfan

Busulfan is a bifunctional alkylating agent of the alkylsulfonate type. It acts by the nucleophilic attack of DNA bases on the terminal carbons of the butane chain, with the methanesulfonate groups acting as leaving groups. This results in the formation of monoadducts and, subsequently, DNA intrastrand cross-links, predominantly between two adjacent guanines (5'-GG-3') or a guanine and an adjacent adenine (5'-GA-3')[1].

cluster_0 Busulfan Activation cluster_1 DNA Alkylation cluster_2 Cellular Response Busulfan Busulfan Reactive_Species Reactive Electrophile Busulfan->Reactive_Species Displacement of Mesylate Groups DNA_Guanine DNA (Guanine N7) Reactive_Species->DNA_Guanine Nucleophilic Attack Mono_adduct_B Mono-adduct DNA_Guanine->Mono_adduct_B Intrastrand_Crosslink Intrastrand Cross-link (5'-GA-3', 5'-GG-3') Mono_adduct_B->Intrastrand_Crosslink Second Alkylation Apoptosis_B Apoptosis Intrastrand_Crosslink->Apoptosis_B Replication Stress

Mechanism of Busulfan

Data Presentation: Quantitative Comparison

Cytotoxicity Data (IC50 Values)

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While not a direct measure of DNA alkylation efficiency, it provides an indication of the overall cytotoxic potency.

Table 1: IC50 Values for Busulfan in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
P39Myeloid Leukemia~10-100 µg/ml (concentration range studied)[2]
SET2Myeloproliferative Neoplasm27[3]
HELMyeloproliferative Neoplasm45.1[3]

Note: No specific IC50 values for this compound in cancer cell lines were found in the searched literature. One source mentions its potential cytotoxic effects against certain cancer cell lines but does not provide quantitative data[4].

DNA Adduct Quantification

The quantification of specific DNA adducts provides a more direct measure of DNA alkylation.

Table 2: Quantification of Busulfan-DNA Adducts in Patient Blood

Adduct TypeAdducts per 10^6 NucleotidesReference
N7G-Bu-N7G (Cross-link)0.38 - 2.02[5]
N7G-Bu-OH (Mono-adduct)12.8 - 28.2[5]

Note: No quantitative data on DNA adduct formation for this compound was found in the searched literature.

Experimental Protocols

Modified Alkaline Comet Assay for DNA Interstrand Cross-links

This assay is used to measure the extent of DNA interstrand cross-linking in individual cells. The principle is that cross-links reduce the migration of DNA fragments in an electric field after the induction of strand breaks by ionizing radiation.

Start Cell Treatment with Alkylating Agent Irradiation Induce Strand Breaks (e.g., X-rays) Start->Irradiation Embedding Embed Cells in Agarose on a Slide Irradiation->Embedding Lysis Cell Lysis (High Salt, Detergent) Embedding->Lysis Alkaline_Unwinding Alkaline Unwinding (pH > 13) Lysis->Alkaline_Unwinding Electrophoresis Electrophoresis Alkaline_Unwinding->Electrophoresis Staining DNA Staining (e.g., SYBR Green) Electrophoresis->Staining Analysis Image Analysis (Comet Tail Moment) Staining->Analysis End Quantify Cross-linking Analysis->End

Workflow of the Modified Alkaline Comet Assay

Protocol:

  • Cell Treatment: Treat cell cultures with various concentrations of the alkylating agent for a defined period. Include a negative control (vehicle-treated) and a positive control for strand breaks (e.g., hydrogen peroxide).

  • Irradiation: After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., 2-5 Gy of X-rays) on ice to induce a known number of single-strand breaks.

  • Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a constant voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (e.g., tail moment) using image analysis software. A reduction in tail moment compared to the irradiated control indicates the presence of DNA cross-links[6][7][8][9][10].

HPLC-MS/MS for Quantification of DNA Adducts

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

Start_HPLC DNA Isolation from Treated Cells/Tissues Hydrolysis Enzymatic or Acid Hydrolysis to Nucleosides Start_HPLC->Hydrolysis Purification Solid-Phase Extraction (SPE) of Adducts Hydrolysis->Purification HPLC_Separation HPLC Separation (Reversed-Phase Column) Purification->HPLC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection HPLC_Separation->MS_Detection Quantification Quantification using Stable Isotope-Labeled Internal Standards MS_Detection->Quantification End_HPLC Adduct Level Determination Quantification->End_HPLC

Workflow for HPLC-MS/MS Quantification of DNA Adducts

Protocol:

  • DNA Isolation: Isolate genomic DNA from cells or tissues treated with the alkylating agent.

  • DNA Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) or through acid hydrolysis.

  • Sample Purification: Purify the DNA hydrolysate using solid-phase extraction (SPE) to enrich for the adducts of interest and remove unmodified nucleosides.

  • HPLC Separation: Separate the nucleosides and adducts using reversed-phase HPLC.

  • MS/MS Detection: Detect and quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated adduct) and monitoring for a characteristic fragment ion.

  • Quantification: Use stable isotope-labeled internal standards of the adducts of interest to accurately quantify their levels in the biological samples[2][11][12][13].

Conclusion

Both this compound and busulfan are potent DNA alkylating agents with established cytotoxic effects. Busulfan's mechanism of forming intrastrand cross-links is well-documented, and methods for quantifying its DNA adducts are available. In contrast, while this compound is expected to act as a typical nitrogen mustard, forming inter- and intrastrand cross-links via an aziridinium ion, there is a notable lack of quantitative data on its DNA alkylation efficiency and cytotoxicity in the public domain.

For researchers and drug development professionals, this guide highlights the need for further experimental studies to directly compare the DNA alkylation efficiency and cytotoxic profiles of these two compounds. Such studies, employing the detailed protocols provided, would be invaluable for a more complete understanding of their relative therapeutic potential and for the rational design of new anticancer agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating protein-DNA crosslinks (DPCs) induced by the alkylating agent N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. We offer a comparative analysis with formaldehyde, a widely used crosslinking agent, and present supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate validation strategy for their specific needs.

Introduction to this compound

This compound is a bifunctional alkylating agent capable of forming covalent bonds with nucleophilic sites on both proteins and DNA, leading to the formation of protein-DNA crosslinks.[1][2] This class of compounds, which includes other nitrogen mustards, is utilized in chemotherapy for its ability to induce cytotoxic DNA lesions in rapidly dividing cancer cells.[3][4][5] The validation of DPCs induced by such agents is crucial for understanding their mechanisms of action, identifying their protein targets, and developing novel therapeutic strategies.

Comparative Analysis of Crosslinking Agents

The choice of crosslinking agent is critical and influences the type and yield of DPCs. Here, we compare this compound with the commonly used formaldehyde.

FeatureThis compoundFormaldehyde
Mechanism of Action Forms stable, covalent adducts primarily at the N7 position of guanine and with nucleophilic amino acid residues (e.g., cysteine).[4]Forms reversible methylene bridges between amino groups on proteins and DNA bases.[6]
Crosslinking Efficiency Potentially higher for specific protein-DNA interactions due to its longer and more flexible spacer arm.High, but can be less specific, capturing transient and indirect interactions.
Reversibility Crosslinks are generally irreversible under standard laboratory conditions.Reversible by heat, facilitating downstream analysis like sequencing.
Cell Permeability High, due to its chemical nature.High, readily penetrates cell and nuclear membranes.
Specificity May exhibit some sequence or protein-specific preferences.Less specific, crosslinks a wide range of proximal proteins and DNA.
Toxicity High cytotoxicity, a known characteristic of alkylating agents.[7]Cytotoxic, but generally less so than alkylating agents at typical crosslinking concentrations.

Quantitative Validation of Protein-DNA Crosslinks

Several techniques can be employed to quantitatively validate the formation of DPCs. The table below summarizes key methods and their suitability for analyzing crosslinks induced by this compound.

Validation MethodPrincipleThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Chromatin Immunoprecipitation (ChIP-seq) Immunoprecipitation of a specific protein crosslinked to DNA, followed by sequencing of the associated DNA.HighSemi-quantitative to QuantitativeIdentifies genome-wide binding sites of a specific protein.Requires a specific and high-quality antibody.
DNA-Protein Crosslink Immunoprecipitation (DPC-IP) Enrichment of all DPCs, followed by identification of crosslinked proteins by mass spectrometry.MediumQuantitativeUnbiased identification of all proteins crosslinked to DNA.Technically challenging; may have biases in enrichment.
Immunoassays (e.g., RADAR) Detection of total DPCs using antibodies against specific DNA damage marks or post-translational modifications.HighQuantitativeRapid and sensitive for measuring global DPC levels.Does not identify specific crosslinked proteins or their genomic locations.
Mass Spectrometry-based Proteomics Direct identification and quantification of peptides crosslinked to DNA after enzymatic digestion.[3][4]HighQuantitativeProvides precise identification of crosslinked proteins and amino acid residues.Requires specialized equipment and bioinformatics expertise.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for DPC Validation

This protocol is adapted from standard ChIP-seq procedures and highlights modifications for using an irreversible crosslinker like this compound.

a. Crosslinking:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentration of this compound (optimization of concentration and time is critical) in culture medium. For comparison, treat a parallel set of cells with 1% formaldehyde for 10 minutes.

  • Quench the formaldehyde crosslinking with 125 mM glycine for 5 minutes. For the this compound treatment, quenching is not applicable; instead, wash the cells twice with ice-cold PBS to remove the crosslinking agent.

  • Harvest cells by scraping and pellet by centrifugation.

b. Cell Lysis and Chromatin Sonication:

  • Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Sonicate the lysate to shear the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is crucial.

c. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C.

  • Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

d. Elution and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the formaldehyde crosslinks by incubating at 65°C overnight with proteinase K. For this compound, which forms irreversible crosslinks, this step will digest the protein component to release the DNA.

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

e. Library Preparation and Sequencing:

  • Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.

  • Sequence the library on a suitable platform.

DPC-IP for Unbiased Identification of Crosslinked Proteins

This protocol focuses on the enrichment of DPCs for subsequent protein identification by mass spectrometry.

a. Crosslinking and Cell Lysis:

  • Perform crosslinking as described in the ChIP-seq protocol.

  • Lyse cells in a denaturing buffer (e.g., containing guanidinium chloride) to dissociate non-covalent protein-DNA interactions.

b. DPC Enrichment:

  • Isolate genomic DNA using a method that preserves covalent DPCs, such as cesium chloride density gradient centrifugation or silica column chromatography under denaturing conditions.

  • Thoroughly wash the isolated DNA to remove non-crosslinked proteins.

c. Protein Digestion and Peptide Analysis:

  • Digest the protein component of the DPCs with a protease (e.g., trypsin).

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a protein database search.

Visualizations

DPC_Induction_and_Validation_Workflow cluster_induction DPC Induction cluster_validation Validation Methods Cells in Culture Cells in Culture Crosslinking Agent This compound or Formaldehyde Cells in Culture->Crosslinking Agent Formation of DPCs Formation of DPCs Crosslinking Agent->Formation of DPCs ChIP-seq ChIP-seq Formation of DPCs->ChIP-seq Specific Protein DPC-IP DPC-IP Formation of DPCs->DPC-IP Global DPCs Genome-wide Binding Sites Genome-wide Binding Sites ChIP-seq->Genome-wide Binding Sites Mass Spectrometry Mass Spectrometry DPC-IP->Mass Spectrometry Protein Identification Protein Identification Mass Spectrometry->Protein Identification

Figure 1. Experimental workflow for DPC induction and validation.

DPC_Repair_Pathway cluster_damage DNA Damage cluster_recognition Recognition & Signaling cluster_repair Repair Pathways DPC Protein-DNA Crosslink Ub Ubiquitination DPC->Ub SUMO SUMOylation DPC->SUMO NER Nucleotide Excision Repair Ub->NER HR Homologous Recombination Ub->HR Proteolysis Proteolytic Degradation (e.g., SPRTN, Proteasome) SUMO->Proteolysis Repaired DNA Repaired DNA NER->Repaired DNA HR->Repaired DNA Proteolysis->Repaired DNA

Figure 2. Signaling pathways in DPC repair.

Conclusion

Validating protein-DNA crosslinks induced by this compound is essential for elucidating its biological effects. This guide provides a framework for comparing this potent alkylating agent with formaldehyde and for selecting and implementing appropriate validation techniques. The choice between targeted approaches like ChIP-seq and unbiased methods such as DPC-IP followed by mass spectrometry will depend on the specific research question. By carefully considering the properties of the crosslinking agent and the strengths of each validation method, researchers can gain valuable insights into the roles of protein-DNA crosslinks in cellular processes and disease.

References

A Comparative Guide to the Mass Spectrometry Analysis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide-DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the characterization and quantification of DNA adducts formed by the alkylating agent N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling. This document is intended to assist researchers in selecting the most appropriate methodology for their specific research goals, offering detailed experimental protocols and supporting data.

This compound is a bifunctional alkylating agent capable of forming covalent adducts with DNA, primarily at the N7 position of guanine. These adducts can lead to mutations and cell death, making their detection and quantification crucial in toxicology studies and for monitoring the efficacy of chemotherapeutic agents.

Methodological Comparison: LC-MS/MS vs. ³²P-Postlabeling

The choice between LC-MS/MS and ³²P-postlabeling for the analysis of this compound-DNA adducts depends on several factors, including the required sensitivity, the need for structural confirmation, and sample throughput.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)³²P-Postlabeling Assay
Principle Separation of enzymatically digested nucleoside adducts by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Enzymatic digestion of DNA to 3'-mononucleotides, enrichment of adducts, radiolabeling with ³²P-ATP, and separation by thin-layer chromatography (TLC).[1][2][3]
Sensitivity High, typically in the range of 1 adduct in 10⁷ to 10⁸ nucleotides.[4] Can reach attomole (10⁻¹⁸ mol) levels with nano-LC systems.[5]Extremely high, capable of detecting as low as 1 adduct in 10⁹ to 10¹⁰ normal nucleotides.[1][3]
Specificity Very high, provides structural information through MS/MS fragmentation patterns, enabling unambiguous identification of adducts.[6]Lower, relies on chromatographic retention time, which can be ambiguous without authentic standards. Does not provide structural information.[4][7]
Quantification Highly accurate and precise through the use of stable isotope-labeled internal standards.Semi-quantitative, relies on the efficiency of the labeling reaction which can vary for different adducts.
Sample Requirement Typically requires 10-100 µg of DNA.[4]Requires very low amounts of DNA, typically 1-10 µg.[1]
Throughput Relatively high, amenable to automation.Low, labor-intensive, and time-consuming due to the multiple steps and use of radioactivity.[8]
Safety Requires handling of organic solvents and high voltages.Involves the use of hazardous radioactive materials (³²P).
Cost High initial instrument cost, moderate running costs.Lower initial equipment cost, but ongoing costs for radiochemicals and disposal.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for the analysis of nitrogen mustard-DNA adducts and is adapted for this compound.[2]

1. DNA Isolation and Purification:

  • Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

  • Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.

2. Enzymatic Hydrolysis:

  • To 20 µg of purified DNA, add a digestion mixture containing DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Incubate the mixture at 37°C for 12-16 hours to ensure complete digestion to individual nucleosides.

3. Sample Cleanup:

  • Remove enzymes and other macromolecules by ultrafiltration or solid-phase extraction (SPE) using a C18 cartridge.

  • Elute the nucleosides with methanol and dry the sample under a gentle stream of nitrogen.

  • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 20 minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion: The protonated molecular ion of the expected N7-guanine adduct of this compound.

    • Product Ion: A characteristic fragment ion, typically resulting from the neutral loss of the deoxyribose sugar (116 Da).

    • Collision Energy: Optimize for the specific adduct.

³²P-Postlabeling Protocol

This protocol is a standard method for the detection of bulky DNA adducts.[1][3][9]

1. DNA Digestion:

  • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Optional but Recommended):

  • Enrich the adducted nucleotides by nuclease P1 digestion, which preferentially removes normal nucleotides.

3. ³²P-Labeling:

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

4. Chromatographic Separation:

  • Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on PEI-cellulose plates using different solvent systems for each dimension.

5. Detection and Quantification:

  • Visualize the separated adducts by autoradiography or phosphorimaging.

  • Quantify the amount of radioactivity in each adduct spot and normalize to the total amount of DNA analyzed.

Visualizations

Signaling Pathway of DNA Adduct Formation

DNA_Adduct_Formation cluster_activation Activation cluster_adduction DNA Adduction Agent N,N-Bis(2-chloroethyl) -p-toluenesulfonamide Aziridinium Aziridinium Ion (Electrophilic Intermediate) Agent->Aziridinium Intramolecular cyclization DNA DNA (Guanine N7) Aziridinium->DNA Nucleophilic Attack Monoadduct Monoadduct DNA->Monoadduct Crosslink Interstrand/Intrastrand Crosslink Monoadduct->Crosslink Second Alkylation

Caption: Formation of DNA adducts by this compound.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Start Sample (Cells/Tissues) DNA_Isolation DNA Isolation & Purification Start->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis Sample_Cleanup Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->Sample_Cleanup LC_Separation UPLC Separation (C18 Column) Sample_Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for the analysis of DNA adducts by LC-MS/MS.

Logical Relationship: Method Selection Criteria

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Sensitivity High Sensitivity Needed? Structure Structural Confirmation Required? Sensitivity->Structure No P32 ³²P-Postlabeling Sensitivity->P32 Yes Throughput High Throughput Important? Structure->Throughput No LCMS LC-MS/MS Structure->LCMS Yes Throughput->P32 No Throughput->LCMS Yes

Caption: Decision tree for selecting an analytical method for DNA adducts.

Conclusion

Both LC-MS/MS and ³²P-postlabeling are powerful techniques for the analysis of this compound-DNA adducts. LC-MS/MS offers the significant advantage of providing structural confirmation and accurate quantification, making it the method of choice for definitive identification and mechanistic studies.[6] The ³²P-postlabeling assay, with its exceptional sensitivity, remains a valuable tool for screening and detecting extremely low levels of DNA damage, particularly when sample amounts are limited.[1][3] The selection of the most appropriate technique will ultimately be guided by the specific research question, available resources, and the desired level of analytical detail.

References

A Comparative Guide to Alternative Crosslinking Agents for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative crosslinking agents to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a bifunctional alkylating agent known for its ability to induce DNA interstrand crosslinks.[1] The following sections detail the performance of key alternatives, including other nitrogen mustards and a natural crosslinking agent, supported by available experimental data. Detailed methodologies for critical experiments are also provided to facilitate reproducible research.

Overview of this compound and its Alternatives

This compound belongs to the class of nitrogen mustards, which are potent alkylating agents used in chemotherapy.[1] Their cytotoxic effects are primarily mediated through the formation of covalent bonds with DNA, leading to interstrand crosslinks (ICLs) that block DNA replication and transcription, ultimately triggering apoptosis.[2][3] This guide evaluates two other widely used nitrogen mustards, Melphalan and Chlorambucil , and a natural crosslinking agent, Genipin , as alternatives.

Nitrogen Mustards like melphalan and chlorambucil share a similar mechanism of action with this compound, involving the formation of a highly reactive aziridinium ion that alkylates the N7 position of guanine in DNA.[4]

Genipin , derived from the fruit of Gardenia jasminoides, offers a contrasting mechanism. It primarily crosslinks proteins and other macromolecules through reactions with primary amine groups, and has been reported to have significantly lower cytotoxicity compared to traditional chemical crosslinkers like glutaraldehyde.[5][6]

Performance Comparison

The following tables summarize the available quantitative data for the compared crosslinking agents. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ. Therefore, direct comparison of absolute values should be made with caution.

Table 1: Cytotoxicity (IC50) of Crosslinking Agents in Human Cancer Cell Lines
Crosslinking AgentCell LineIC50 (µM)Reference
Melphalan MCF-7 (Breast)Not specified[7]
A549 (Lung)Not specified
MIA PaCa-2 (Pancreatic)Not specified
Chlorambucil MCF-7 (Breast)Not specified[7]
Genipin HeLa (Cervical)419 ± 27.25[8]
V79 (Chinese Hamster Lung)166 (n-GE), 173 (w-GE)[5]
MG-63 (Osteosarcoma)> 1.5 mg/mL (powder)[6]
HepG2 (Hepatocellular)No potent cytotoxicity[9]
MHCC97L (Hepatocellular)No potent cytotoxicity[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for nitrogen mustards is the induction of DNA interstrand crosslinks, which triggers a cascade of cellular responses leading to apoptosis. Genipin, on the other hand, acts primarily through protein crosslinking.

Nitrogen Mustards: DNA Damage and Apoptosis Induction

Nitrogen mustards, including this compound, melphalan, and chlorambucil, are bifunctional alkylating agents.[4][10] They form highly reactive aziridinium ions that covalently bind to the N7 position of guanine bases in DNA. This can result in the formation of interstrand crosslinks (ICLs), which are particularly cytotoxic lesions that stall DNA replication and transcription.[11] The cellular response to this DNA damage typically involves the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.[1]

cluster_0 Cellular Response to Nitrogen Mustards NM Nitrogen Mustard (e.g., this compound, Melphalan, Chlorambucil) DNA Cellular DNA NM->DNA Alkylation of Guanine ICL DNA Interstrand Crosslinks (ICLs) DNA->ICL DDR DNA Damage Response (DDR) ICL->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis

Mechanism of Nitrogen Mustard-Induced Apoptosis
Genipin: Protein Crosslinking

Genipin's primary mode of action involves the crosslinking of proteins and other macromolecules containing primary amine groups.[5] This mechanism is distinct from the DNA-damaging effects of nitrogen mustards. The resulting crosslinked network can alter the mechanical properties of tissues and cells. While generally considered less cytotoxic than traditional crosslinkers, high concentrations of genipin can induce apoptosis through pathways that are not fully elucidated but may involve cellular stress responses.[6]

cluster_1 Cellular Effects of Genipin Genipin Genipin Proteins Cellular Proteins (with primary amines) Genipin->Proteins Reaction with primary amines CrosslinkedProteins Crosslinked Protein Network Proteins->CrosslinkedProteins CellularStress Cellular Stress CrosslinkedProteins->CellularStress Apoptosis_Genipin Apoptosis (at high concentrations) CellularStress->Apoptosis_Genipin

Mechanism of Genipin Crosslinking and Cellular Effects

Experimental Protocols

To facilitate the objective comparison of these crosslinking agents, detailed protocols for key experimental assays are provided below.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Crosslink Detection

Objective: To quantify DNA interstrand crosslinks induced by a bifunctional alkylating agent.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the crosslinking agent for a specified duration. Include untreated and positive controls.

  • Cell Harvest and Embedding: Harvest cells and suspend them in low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13). Apply an electric field to allow the migration of fragmented DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of crosslinking. Quantify the tail moment or percentage of DNA in the tail using appropriate software.[10]

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation, a hallmark of apoptosis, induced by the crosslinking agent.

Methodology:

  • Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

  • TdT Labeling: Incubate the samples with Terminal deoxynucleotidyl Transferase (TdT) and a solution of labeled dUTPs (e.g., BrdUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Detect the incorporated labeled dUTPs using a fluorescently-labeled anti-BrdU antibody.

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI. Visualize the apoptotic cells (positive for the fluorescent label) using a fluorescence microscope.

Western Blotting for Analysis of Crosslinked Proteins

Objective: To detect the formation of protein-protein crosslinks induced by a crosslinking agent like genipin.

Methodology:

  • Sample Preparation: Treat cells with the crosslinking agent and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The formation of higher molecular weight bands compared to the untreated control indicates protein crosslinking.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of crosslinking agents.

cluster_2 Comparative Evaluation Workflow start Select Crosslinking Agents for Comparison cell_culture Cell Culture and Treatment start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) cell_culture->cytotoxicity crosslinking_assay Crosslinking Assay (e.g., Comet Assay) cell_culture->crosslinking_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL) cell_culture->apoptosis_assay ic50 Determine IC50 Values cytotoxicity->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis crosslinking_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion and Guide Publication data_analysis->conclusion

Workflow for Comparing Crosslinking Agents

Conclusion

The selection of an appropriate crosslinking agent is critical for various research and therapeutic applications. While this compound and other nitrogen mustards like melphalan and chlorambucil are potent DNA crosslinkers with established cytotoxic effects, their high toxicity necessitates the exploration of alternatives. Genipin, a natural crosslinker, presents a promising alternative with a different mechanism of action and a more favorable safety profile, although its crosslinking targets are primarily proteins rather than DNA. The choice between these agents will ultimately depend on the specific experimental goals, whether it be inducing DNA damage for cancer therapy research or biocompatible crosslinking for tissue engineering applications. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific needs.

References

Efficacy of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Derivatives Against Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds, including sulfonamide derivatives. Among these, compounds featuring the N,N-Bis(2-chloroethyl)-p-toluenesulfonamide backbone have garnered interest due to their potential as alkylating agents, which can induce cancer cell death.[1][2] This guide provides a comparative analysis of the efficacy of these derivatives against various cancer cell lines, supported by experimental data and detailed protocols.

Comparative Efficacy of Sulfonamide Derivatives

The cytotoxic effects of various sulfonamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.[3] The data presented below summarizes the IC50 values for several novel sulfonamide compounds, highlighting their activity spectrum across different cancer types.

A study investigating a series of synthesized sulfonamides revealed varying degrees of cytotoxicity against breast and cervical cancer cell lines.[4] The results, as determined by the MTT assay, are summarized in the table below.

Compound/DrugCancer Cell LineIC50 (µM)
Derivative 1 MDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360
Derivative 2 MDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360
Derivative 3 MDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360
Derivative 4 MDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360
Derivative 5 MDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360
Derivative 6 MDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360
Derivative 7 MDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360
Derivative 8 MDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360

Table 1: Cytotoxicity of eight novel sulfonamide derivatives against three human cancer cell lines. The data indicates that the tested compounds exhibited the most potent effects against the MDA-MB-468 breast cancer cell line.[4]

Further research has expanded the scope of testing to a broader range of cancer cell lines, demonstrating the potential for some sulfonamide derivatives to exhibit broad-spectrum anti-proliferative activity. One study highlighted a series of compounds (compounds 4-9) with significant activity against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines.[5]

Mechanism of Action: Inducing Cell Death

The anticancer activity of this compound and its derivatives is often attributed to their ability to act as alkylating agents, leading to DNA damage and subsequently triggering programmed cell death, or apoptosis.[6] This process is frequently mediated by the p53 tumor suppressor protein.[6] DNA damage activates p53, which in turn transcriptionally activates pro-apoptotic genes, leading to the initiation of the mitochondrial apoptosis pathway.[6]

The mechanism of action for some sulfonamide derivatives also involves cell cycle arrest.[4][7] For instance, the novel sulfonamide anticancer agent E7070, which shares structural similarities with the compounds discussed, is known to arrest the cell cycle at the G1/S transition phase.[4] Another study on a 2,4-dinitrobenzenesulfonamide derivative demonstrated cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat cells.[7]

G cluster_0 Drug Action cluster_1 p53-Mediated Apoptosis Pathway This compound Derivative This compound Derivative DNA Damage DNA Damage This compound Derivative->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Upregulation Bax/Bak Upregulation p53 Activation->Bax/Bak Upregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Upregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: p53-mediated apoptotic signaling pathway induced by DNA damage.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer compounds.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.[4][8]

  • Cell Seeding: Cancer cells are cultured in RPMI-1640 medium and seeded in 96-well plates at a concentration of 1 x 10^5 cells/mL (200 µL per well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: Logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test compounds are prepared and added to the wells. The plates are incubated for a further 72 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 3.5 to 4 hours at 37°C.[4][9]

  • Formazan Solubilization: The medium containing MTT is carefully removed without disturbing the cells. 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[4][9]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 540-590 nm.[4][8] A reference wavelength of 620 nm can also be used.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[10]

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A 1. Cell Seeding (96-well plate, 1x10^5 cells/mL) B 2. Compound Treatment (Logarithmic concentrations) A->B C 3. Incubation (72 hours) B->C D 4. MTT Addition (5 mg/mL) C->D E 5. Formazan Crystal Formation (Incubation for 3.5-4 hours) D->E F 6. Solubilization (DMSO) E->F G 7. Absorbance Reading (540-590 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histograms. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Cells are harvested and resuspended in an Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Analysis: The flow cytometry data allows for the quantification of different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

References

A Comparative Guide to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the biomedical applications of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a bifunctional alkylating agent with demonstrated potential in both oncology and microbiology. By objectively comparing its performance with other relevant compounds and providing detailed experimental data, this document serves as a valuable resource for researchers exploring its therapeutic utility.

Executive Summary

This compound is a molecule of significant interest due to its dual functionality as a potential anticancer and antibacterial agent.[1] Its mechanism of action is primarily attributed to its ability to act as a bifunctional alkylating agent, inducing DNA damage and subsequent cellular responses.[1] This guide will delve into its cytotoxic and antimicrobial properties, offering a comparative analysis with other established agents in the field. Detailed experimental protocols for key assays are provided to facilitate reproducible research.

Comparative Analysis of Cytotoxicity

The primary application of this compound in biomedical research is centered on its potential as an anticancer agent. Its cytotoxicity stems from its ability to crosslink DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.[2]

While specific IC50 values for this compound are not widely available in the public domain, the following table presents a comparative overview of the cytotoxic potential of structurally similar chloroethylating agents and other common alkylating agents against various cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: Comparative Cytotoxicity (IC50, µM) of Alkylating Agents in Human Cancer Cell Lines

Alkylating Agent ClassCompoundCancer Cell LineIC50 (µM)
Nitrogen Mustards MelphalanRaji (Lymphoma)~3-4 (in resistant lines)
CyclophosphamideMCF-7 (Breast)>100
ChlorambucilA549 (Lung)~50
Nitrosoureas BCNU (Carmustine)Raji (Lymphoma)~5 (in resistant lines)
CCNU (Lomustine)HT-29 (Colon)~30
Alkyl Sulfonates BusulfanK562 (Leukemia)~10
Triazenes TemozolomideU87 MG (Glioblastoma)~100
Platinum Compounds CisplatinSCC-25 (Squamous Cell)~3-7 (in resistant lines)

Note: Data is compiled from various sources and should be used for comparative purposes only. IC50 values can vary significantly based on experimental conditions and cell line characteristics.

Comparative Analysis of Antimicrobial Activity

In addition to its anticancer potential, this compound has been identified as having antibacterial properties.[3][4] The sulfonamide moiety of the molecule is known to interfere with folic acid synthesis in bacteria, a pathway essential for their growth and replication.[1]

The following table provides a comparative summary of the Minimum Inhibitory Concentration (MIC) values for various sulfonamide-based antibacterial agents against common bacterial strains. While specific MIC data for this compound is limited, this table offers a frame of reference for its potential antibacterial efficacy.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Sulfonamide Derivatives

Compound ClassCompound ExampleEscherichia coliStaphylococcus aureus
p-Toluenesulfonamides 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide>1003.12
N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide12.5>100
Standard Antibiotics Ciprofloxacin≤1≤1
Gentamicin≤4≤1
VancomycinNot Applicable≤2

Note: Data is sourced from studies on various sulfonamide derivatives and is intended for comparative analysis. MIC values are highly dependent on the specific bacterial strain and testing methodology.[5]

Mechanism of Action: DNA Alkylation and Cellular Response

The biological activity of this compound is rooted in its function as a bifunctional alkylating agent. The two chloroethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine in DNA.

The proposed mechanism involves an initial intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base. The presence of a second chloroethyl group allows for a second alkylation event, leading to the formation of DNA interstrand or intrastrand crosslinks. These crosslinks are highly cytotoxic as they block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

The cellular response to the DNA damage induced by this compound involves a complex signaling network known as the DNA Damage Response (DDR).

DNA_Damage_Response cluster_agent Cellular Exposure cluster_damage DNA Damage Induction cluster_response DNA Damage Response (DDR) Pathway Agent N,N-Bis(2-chloroethyl) -p-toluenesulfonamide DNA_Damage DNA Alkylation & Interstrand Crosslinks Agent->DNA_Damage ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest DNA_Repair DNA Repair Mechanisms (NER, HR) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Apoptosis If damage is irreparable DNA_Repair->CellCycleArrest Allows time for repair

Caption: DNA Damage Response pathway initiated by this compound.

Experimental Protocols

To facilitate further research into the biomedical applications of this compound, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. B 2. Compound Treatment After 24h, treat cells with serial dilutions of this compound. A->B C 3. Incubation Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator. B->C D 4. MTT Addition Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. D->E F 6. Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell line to ~80% confluency. Harvest the cells using trypsin-EDTA and resuspend in complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well. Gently shake the plate to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.

MIC_Assay_Workflow A 1. Compound Dilution Prepare serial two-fold dilutions of the compound in a 96-well plate containing Mueller-Hinton Broth (MHB). B 2. Bacterial Inoculum Preparation Prepare a bacterial suspension standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL) and then dilute to ~5 x 10^5 CFU/mL. A->B C 3. Inoculation Inoculate each well of the microtiter plate with the bacterial suspension. B->C D 4. Incubation Incubate the plate at 37°C for 16-20 hours. C->D E 5. MIC Determination Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible bacterial growth. D->E

References

Quantifying DNA Modification by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a bifunctional alkylating agent, detailing its mechanism of DNA modification and methods for its quantification. The performance and effects of this compound are compared with other common alkylating agents, supported by established experimental protocols and representative data to aid in the design and interpretation of toxicological and therapeutic studies.

Mechanism of Action: DNA Alkylation and Cross-linking

This compound belongs to the nitrogen mustard class of alkylating agents.[1] Like other bifunctional agents, its cytotoxicity is primarily driven by its ability to form covalent bonds with DNA, leading to the formation of adducts and, most critically, interstrand cross-links (ICLs).[2][3]

The process begins with an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion.[1] This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[4][5] After this initial "monoalkylation," the second 2-chloroethyl arm can undergo a similar reaction, forming a second covalent bond with another guanine residue. This can result in an intrastrand link (on the same DNA strand) or a highly cytotoxic interstrand cross-link (ICL) that connects the two strands of the DNA double helix.[4][6] These ICLs physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7]

G cluster_activation Activation cluster_alkylation DNA Modification cluster_consequence Cellular Consequence A N,N-Bis(2-chloroethyl) -p-toluenesulfonamide B Reactive Aziridinium Ion Intermediate A->B Intramolecular Cyclization C N7 of Guanine on DNA Strand 1 B->C Nucleophilic Attack D Monoadduct Formation C->D E N7 of Guanine on DNA Strand 2 D->E Second Alkylation Event F Interstrand Cross-Link (ICL) E->F G Replication Fork Stall F->G H DNA Damage Response (DDR) G->H I Cell Cycle Arrest / Apoptosis H->I

Caption: Mechanism of DNA modification by a bifunctional alkylating agent.

Comparison with Alternative Alkylating Agents

The efficacy and biological effects of this compound can be understood by comparing it to other alkylating agents, which are broadly classified as monofunctional or bifunctional.

  • Monofunctional Agents (e.g., Methyl Methanesulfonate - MMS): These agents have one reactive group and primarily form single base adducts (monoadducts), such as N7-methylguanine and N3-methyladenine.[3] This damage is typically repaired by the Base Excision Repair (BER) pathway.[2]

  • Bifunctional Agents (e.g., Nitrogen Mustards, Nitrosoureas): With two reactive groups, these compounds can form monoadducts but are also capable of creating highly toxic interstrand cross-links.[8][9] The repair of ICLs is far more complex, requiring the coordinated action of multiple pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[3] Bifunctional agents are generally more cytotoxic than monofunctional agents.[6]

FeatureThis compoundMethyl Methanesulfonate (MMS)Carmustine (BCNU)Cyclophosphamide
Class Bifunctional Nitrogen MustardMonofunctional Alkylating AgentBifunctional NitrosoureaBifunctional Nitrogen Mustard (Prodrug)
Primary Lesion N7-Guanine Adducts, Interstrand Cross-links (ICLs)N7-Methylguanine, N3-MethyladenineO6-Guanine Adducts, ICLsN7-Guanine Adducts, ICLs
Primary Repair Pathway NER, Fanconi Anemia, HRBase Excision Repair (BER)MGMT, NER, HRNER, Fanconi Anemia, HR
Relative Cytotoxicity HighModerateHighHigh
Activation Spontaneous intramolecular cyclizationDirect-actingSpontaneous decompositionMetabolic activation in the liver

Experimental Protocols for Quantifying DNA Modification

A multi-assay approach is essential to fully characterize the extent and type of DNA damage induced by an alkylating agent.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[10] Under alkaline conditions, it detects single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[11] The neutral version of the assay is more specific for DSBs.[12] The extent of DNA migration in the "comet tail" is proportional to the amount of DNA damage.[11]

G A 1. Cell Treatment (with Alkylating Agent) B 2. Embed Cells in LMP Agarose on slide A->B C 3. Lysis (Detergent, High Salt) B->C D 4. DNA Unwinding & Electrophoresis (Alkaline or Neutral) C->D E 5. Staining (e.g., SYBR Gold) D->E F 6. Visualization & Analysis E->F G Quantify: % Tail DNA Tail Moment F->G

Caption: General workflow for the Comet Assay.

Protocol: Alkaline Comet Assay

  • Cell Preparation: Treat exponentially growing cells with various concentrations of this compound for a specified time. Include negative (vehicle) and positive (e.g., H₂O₂) controls.

  • Slide Preparation: Mix approximately 1 x 10⁴ treated cells with 1% low melting point (LMP) agarose at 37°C and immediately pipette onto a pre-coated slide. Allow to solidify at 4°C.[13]

  • Lysis: Immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[11]

  • DNA Unwinding and Electrophoresis: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Allow DNA to unwind for 20-40 minutes. Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[10][14]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or Propidium Iodide).[11]

  • Analysis: Visualize slides using a fluorescence microscope. Use image analysis software to quantify the head and tail intensity of at least 50 comets per slide. Calculate parameters like percent DNA in the tail and Olive tail moment.[11]

γ-H2AX Immunofluorescence Assay

Phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is a rapid and specific cellular response to the formation of DNA double-strand breaks (DSBs).[15] Immunofluorescence microscopy can be used to visualize and quantify γ-H2AX foci, where each focus is considered to represent a single DSB.[16]

G A 1. Cells on Coverslips & Treat with Agent B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., BSA) C->D E 5. Primary Antibody (anti-γ-H2AX) D->E F 6. Fluorescent Secondary Antibody E->F G 7. Mount & Visualize (Fluorescence Microscopy) F->G H Quantify: Foci per Nucleus G->H

Caption: Workflow for γ-H2AX immunofluorescence staining.

Protocol: γ-H2AX Staining

  • Cell Culture: Seed cells on glass coverslips and allow them to adhere. Treat with the alkylating agent as required.

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.[16]

  • Blocking: Wash the coverslips and block non-specific antibody binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking solution, typically overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

  • Mounting and Visualization: Wash the coverslips again, counterstain nuclei with DAPI, and mount them onto microscope slides.

  • Analysis: Acquire images using a fluorescence microscope. Count the number of distinct γ-H2AX foci per nucleus in at least 100 cells per condition.

LC-MS/MS for DNA Adduct Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific DNA adducts.[18][19] This technique offers high sensitivity and structural specificity, allowing for the precise measurement of lesions like N7-(2-chloroethyl)guanine.[20][21]

Protocol: DNA Adduct Analysis by LC-MS/MS

  • DNA Isolation: Expose cells to the alkylating agent. Isolate genomic DNA using a high-purity extraction kit, taking care to prevent oxidative damage.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNAse I, nuclease P1, and alkaline phosphatase.[20]

  • Chromatographic Separation: Separate the deoxynucleosides using high-performance liquid chromatography (HPLC), typically with a reverse-phase C18 column.

  • Mass Spectrometry Detection: Analyze the eluate by tandem mass spectrometry (MS/MS). Use electrospray ionization (ESI) in positive mode.[21]

  • Quantification: Quantify the specific adduct (e.g., N7-(2-chloroethyl)guanosine) using selected reaction monitoring (SRM), comparing the signal to a standard curve generated with a synthesized adduct standard.[21] The data is typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.

Quantitative Data Comparison (Representative)

The following table provides a representative comparison of the expected quantitative outcomes from the assays described above when cells are treated with equitoxic doses of different alkylating agents.

AssayThis compoundMethyl Methanesulfonate (MMS)Carmustine (BCNU)
Comet Assay (% Tail DNA) High (+++)Moderate (++)High (+++)
γ-H2AX Foci per Nucleus High (+++)Low (+)High (+++)
LC-MS/MS (ICL/10⁷ dG) High (+++)Not detectedHigh (+++)
LC-MS/MS (Monoadducts/10⁷ dG) High (+++)Very High (++++)High (+++)

Note: This table is for illustrative purposes. Actual values are dependent on cell type, dose, and exposure time.

Cellular DNA Damage Response Pathways

The introduction of DNA lesions by alkylating agents triggers a complex network of signaling and repair pathways known as the DNA Damage Response (DDR).[2] The specific pathways activated depend on the type of lesion formed.

  • Base Excision Repair (BER): The primary pathway for repairing small, non-helix-distorting base modifications, such as the methyl adducts formed by MMS.[3]

  • Nucleotide Excision Repair (NER), Fanconi Anemia (FA), and Homologous Recombination (HR): These pathways work in a coordinated fashion to recognize and repair bulky adducts and highly toxic ICLs formed by bifunctional agents like this compound.[2][3]

  • Mismatch Repair (MMR): This system can recognize certain O6-alkylguanine adducts, but failed attempts at repair can lead to the formation of lethal DSBs.[3]

Activation of the DDR leads to the phosphorylation of key sensor kinases (ATM and ATR), which in turn activate downstream effectors that orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

G cluster_damage DNA Damage cluster_repair Repair Pathways cluster_signaling Signaling & Outcome Damage Alkylation Damage Mono Monoadducts (e.g., N7-meG) Damage->Mono ICL Interstrand Cross-links (ICLs) Damage->ICL BER Base Excision Repair (BER) Mono->BER Recognized by ATM ATM / ATR Kinases Mono->ATM Damage Sensing NER_FA NER / Fanconi Anemia (FA) ICL->NER_FA Recognized by ICL->ATM Damage Sensing Repair DNA Repair BER->Repair HR Homologous Recombination (HR) NER_FA->HR Leads to DSB for repair HR->Repair p53 p53 Activation ATM->p53 Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Arrest->Repair Allows time for

Caption: Overview of the DNA Damage Response to alkylating agents.

References

A Comparative Guide to the Cytotoxicity of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic mechanisms of two alkylating agents: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and the widely-used chemotherapeutic drug, cisplatin. The information presented is based on existing scientific literature and aims to provide a clear, objective overview for research and drug development purposes.

Mechanism of Action: A Comparative Overview

Both this compound and cisplatin exert their cytotoxic effects primarily by damaging nuclear DNA, which ultimately leads to the induction of apoptosis. However, the specifics of their interactions with DNA and the subsequent cellular responses exhibit notable differences.

This compound is a bifunctional alkylating agent.[1] Its mechanism involves a two-step process that begins with a spontaneous cyclization to form a highly reactive aziridinium ion. This intermediate is the primary electrophilic species responsible for DNA alkylation.[1] The bifunctional nature of this compound allows it to form interstrand DNA crosslinks, a severe form of DNA damage that is difficult for cancer cells to repair.[1] This DNA damage triggers a robust activation of p53-dependent apoptotic pathways.[1]

Cisplatin , a platinum-based coordination complex, is one of the most potent and widely used anticancer drugs.[2][3] Upon entering a cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, which activates the compound. The aquated form of cisplatin readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine and adenine bases. This interaction leads to the formation of various DNA adducts, with 1,2-intrastrand crosslinks being the most common.[4][5] These adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][6] The cellular response to cisplatin-induced DNA damage is complex and involves multiple signaling pathways, including those mediated by p53 and mitogen-activated protein kinases (MAPKs).[2][6]

The following table summarizes the key mechanistic features of both compounds.

FeatureThis compoundCisplatin
Drug Class Nitrogen Mustard (Alkylating Agent)Platinum-based coordination complex (Alkylating-like agent)
Active Species Aziridinium ion[1]Aquated cisplatin[4][5]
Primary Target Nuclear DNA[1]Nuclear DNA[7]
DNA Interaction Alkylation, primarily forming interstrand crosslinks[1]Platination, primarily forming 1,2-intrastrand crosslinks[4][5]
Apoptosis Induction Primarily through p53-dependent pathways[1]Involves p53, p73, and MAPK signaling pathways[2][6]
Other Effects Can form DNA-protein crosslinks[1]Induces oxidative stress and can interact with other cellular components like RNA and proteins[2][4][7]

Signaling Pathways in Apoptosis Induction

The induction of apoptosis is a critical component of the cytotoxic effects of both compounds. While both converge on this common outcome, the upstream signaling cascades they activate have distinct features.

This compound-Induced Apoptosis:

The DNA damage caused by this compound leads to the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins, initiating the mitochondrial pathway of apoptosis.[1] This ultimately leads to the activation of caspases, the executioners of apoptosis.[1]

N_N_Bis_2_chloroethyl_p_toluenesulfonamide_Pathway Compound This compound DNA_Damage DNA Damage (Interstrand Crosslinks) Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound Apoptosis Pathway

Cisplatin-Induced Apoptosis:

Cisplatin-induced apoptosis is more multifaceted. The recognition of cisplatin-DNA adducts triggers a DNA damage response that can activate several signaling pathways. The p53 pathway plays a crucial role, but p73, a p53 family member, can also mediate apoptosis in response to cisplatin.[6] Furthermore, cisplatin has been shown to activate stress-related signaling cascades, such as the MAPK pathways, which can also contribute to the apoptotic response.[2][6] Cisplatin also induces oxidative stress, which can independently lead to mitochondrial damage and apoptosis.[2][4]

Cisplatin_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Intrastrand Adducts) Cisplatin->DNA_Damage Oxidative_Stress Oxidative Stress Cisplatin->Oxidative_Stress DDR DNA Damage Response DNA_Damage->DDR Mitochondria Mitochondrial Pathway Oxidative_Stress->Mitochondria p53_p73 p53/p73 Activation DDR->p53_p73 MAPK MAPK Pathway DDR->MAPK p53_p73->Mitochondria MAPK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Cisplatin Apoptosis Pathway

Experimental Protocols

A direct quantitative comparison of the cytotoxicity of this compound and cisplatin would require standardized in vitro assays. The following is a general protocol for a common cytotoxicity assay, the MTT assay, which can be adapted to compare these two compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine and compare the concentration-dependent cytotoxic effects of this compound and cisplatin on a given cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound and cisplatin stock solutions (in an appropriate solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and cisplatin in complete medium from the stock solutions. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug stocks) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or the vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of the MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is considered 100% viable).

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for both this compound and cisplatin from the dose-response curves.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Serial Dilutions of Compounds Incubate_24h->Add_Compounds Incubate_48h Incubate 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Characterization of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Adducts by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of DNA adducts formed by the bifunctional alkylating agent N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a compound of interest in pharmaceutical research due to its potential as an anticancer agent, acting through the alkylation of DNA and subsequent disruption of cellular processes. Understanding the precise structure of the adducts it forms with DNA is crucial for elucidating its mechanism of action and for the development of more effective and targeted therapies.

This document presents a comparative analysis of NMR spectroscopy with mass spectrometry for the characterization of these adducts, supported by representative experimental data and detailed protocols.

Mechanism of DNA Alkylation

This compound acts as a bifunctional alkylating agent. The mechanism involves an initial intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine. The presence of a second chloroethyl group allows for a subsequent alkylation event, leading to the formation of DNA interstrand or intrastrand cross-links.

DNA_Alkylation_Mechanism cluster_activation Activation cluster_alkylation DNA Alkylation Agent N,N-Bis(2-chloroethyl) -p-toluenesulfonamide Aziridinium Aziridinium Ion (Reactive Intermediate) Agent->Aziridinium Intramolecular Cyclization Mono_Adduct Mono-adduct (e.g., at N7-Guanine) Aziridinium->Mono_Adduct First Alkylation DNA DNA Crosslink Interstrand/Intrastrand Cross-link Mono_Adduct->Crosslink Second Alkylation Experimental_Workflow Start Start Synthesis Adduct Synthesis (Deoxyguanosine + Alkylating Agent) Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Initial Characterization (Mass Spectrometry) Purification->Characterization NMR_Prep NMR Sample Preparation Characterization->NMR_Prep NMR_Acq NMR Data Acquisition (1D and 2D) NMR_Prep->NMR_Acq Data_Analysis Data Analysis and Structure Elucidation NMR_Acq->Data_Analysis End End Data_Analysis->End NMR_vs_MS cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry (LC-MS/MS) Adduct DNA Adduct Sample NMR_Node Provides Detailed 3D Structure & Connectivity Adduct->NMR_Node MS_Node Provides Molecular Weight & Fragmentation Adduct->MS_Node NMR_Adv Advantages: - Unambiguous Structure - Conformational Information - Inherently Quantitative NMR_Node->NMR_Adv NMR_Disadv Disadvantages: - Lower Sensitivity - Larger Sample Amount - Lower Throughput NMR_Node->NMR_Disadv MS_Adv Advantages: - High Sensitivity - Small Sample Amount - High Throughput MS_Node->MS_Adv MS_Disadv Disadvantages: - Indirect Structural Info - Requires Standards for  Quantification MS_Node->MS_Disadv

Safety Operating Guide

Proper Disposal of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a potent alkylating agent, classified as a nitrogen mustard derivative, and is considered a cytotoxic substance.[1] Due to its hazardous nature, stringent operational and disposal plans are imperative to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedural information for the proper disposal of this compound, emphasizing safety, compliance, and best practices in a research and development setting.

Immediate Safety Precautions

Before handling this compound, it is crucial to be familiar with the information provided in its Safety Data Sheet (SDS). The compound is an irritant to the eyes, skin, and respiratory tract.[2] In case of exposure, immediate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eyes Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is a critical step in the safe disposal of this compound. Waste should be categorized as either "trace" or "bulk" waste, in accordance with hazardous waste regulations.

Waste CategoryDescriptionDisposal Container
Trace Waste Items with minimal residual contamination, such as empty vials, syringes (with no visible liquid), gloves, gowns, and absorbent pads.Designated, clearly labeled, leak-proof, and puncture-resistant containers. Often color-coded yellow for chemotherapy waste.
Bulk Waste Unused or expired drug, solutions with detectable concentrations, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills.Designated, clearly labeled, leak-proof, and puncture-resistant containers. Often color-coded black for bulk chemotherapy waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Containment cluster_2 Decontamination & Disposal A Handling of This compound B Segregate into Trace vs. Bulk Waste A->B G Decontaminate Work Surfaces A->G C Place in Labeled, Leak-proof, Puncture-resistant Containers B->C D Store in a Designated Hazardous Waste Accumulation Area C->D F Arrange for Licensed Hazardous Waste Disposal D->F E Chemical Inactivation (for Bulk Liquid Waste - Optional, requires validation) E->F

Caption: Logical workflow for the disposal of this compound.

Experimental Protocol: Chemical Inactivation of Bulk Liquid Waste

For bulk liquid waste containing this compound, chemical inactivation can be considered to reduce its hazardous properties before final disposal. The following is a representative protocol based on the known reactivity of nitrogen mustards. This protocol must be validated in a controlled laboratory setting before implementation.

Materials:

  • Bulk liquid waste containing this compound

  • Sodium hypochlorite (bleach) solution (e.g., 5.25%)

  • Sodium thiosulfate solution (e.g., 10% w/v)

  • pH meter or pH paper

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves (butyl rubber recommended), safety goggles, face shield, and a lab coat.[1] All manipulations should be performed in a certified chemical fume hood.

Procedure:

  • Preparation: In a designated chemical fume hood, place the container with the bulk liquid waste in a secondary container.

  • Initial Inactivation: Slowly and with stirring, add an excess of sodium hypochlorite solution to the waste. The reaction may be exothermic, so the addition should be gradual. A general guideline is to use a 10-fold excess of bleach by volume.

  • Reaction Time: Allow the mixture to react for a minimum of 2 hours with occasional stirring.

  • Neutralization of Excess Oxidant: After the inactivation period, test for the presence of excess hypochlorite using potassium iodide-starch paper. If the paper turns blue-black, add sodium thiosulfate solution portion-wise until the test is negative.

  • pH Adjustment: Check the pH of the final solution and adjust to a neutral range (pH 6-8) using appropriate acids or bases.

  • Final Disposal: The treated solution should still be considered hazardous waste and must be collected in a properly labeled container for disposal by a licensed hazardous waste management company.

Decontamination of Laboratory Surfaces and Equipment

All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.

Procedure:

  • Initial Cleaning: Wipe the contaminated surface with a detergent solution and absorbent pads.

  • Chemical Decontamination: Wipe the surface with a solution known to degrade the compound, such as a freshly prepared 10% bleach solution, followed by a clean water rinse.[4]

  • Final Rinse: A final rinse with 70% ethanol or isopropanol can be performed.

  • Waste Disposal: All cleaning materials (pads, wipes, etc.) must be disposed of as trace hazardous waste.

Spill Management

In the event of a spill, the area should be evacuated, and access restricted. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup.

Procedure:

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container.[2] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collection: Place the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area as described in the "Decontamination of Laboratory Surfaces and Equipment" section.

  • Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and EHS office for further assistance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a compound recognized for its irritant properties. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is an irritant to the eyes, skin, and respiratory tract.[1][2] Therefore, stringent safety measures are required to minimize exposure and mitigate potential risks. This guide will serve as your primary resource for operational procedures, personal protective equipment (PPE) specifications, and waste disposal plans.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, providing specific details to ensure adequate protection.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesConforming to European Standard EN 166 or OSHA 29 CFR 1910.133.Protects eyes from dust particles and potential splashes of the compound, which is an eye irritant.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for protection against chlorinated solvents.[3][4]Prevents skin contact with the compound, which is a known skin irritant.[1]
Body Protection Laboratory CoatLong-sleeved, fully buttoned.Provides a primary barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Air-Purifying RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges.[1][5]Required when working outside of a certified chemical fume hood or when there is a risk of exceeding exposure limits, as the compound is a respiratory tract irritant.[1]

Operational Plan: Safe Handling and Storage Protocol

A systematic approach to handling and storage is critical to prevent accidental exposure and ensure the integrity of the compound.

Engineering Controls:
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Carefully weigh the solid compound on a tared weigh boat or paper.

    • Avoid generating dust during transfer. Use a spatula to gently transfer the solid to the reaction vessel.

    • If dissolving in a solvent, add the solvent to the solid in the reaction vessel slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean all equipment used for handling with an appropriate solvent.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Storage Requirements:
  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol (for a minor spill of solid material):
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Secure: If necessary, evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain and Absorb:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[6]

    • Do not use combustible materials like paper towels for the initial containment.

  • Collect Waste:

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][6]

    • Use non-sparking tools for cleanup.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]

Disposal Plan: Managing this compound Waste

All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations. High-temperature incineration is a suitable disposal method for chlorinated organic compounds.[7]

Waste Segregation and Collection:
  • Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquid chlorinated organic waste. Do not mix with non-halogenated waste streams.[8]

  • Empty Containers: "Empty" containers that previously held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9] After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.

Disposal Workflow:

Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol prep Preparation: Don PPE, Prepare Fume Hood weigh Weighing and Transfer (in Fume Hood) prep->weigh post_handle Post-Handling Cleanup weigh->post_handle segregate Segregate Waste (Solid, Liquid, Sharps) post_handle->segregate alert Alert Personnel contain Contain and Absorb Spill alert->contain collect_spill Collect Waste contain->collect_spill decon_spill Decontaminate Area collect_spill->decon_spill decon_spill->segregate collect_waste Collect in Labeled Hazardous Waste Containers segregate->collect_waste storage_waste Store in Designated Satellite Accumulation Area collect_waste->storage_waste pickup Arrange for Pickup by Licensed Waste Disposal Company storage_waste->pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.